molecular formula C12H16N2O4 B1288868 6-(Boc-Aminomethyl)nicotinic acid CAS No. 170097-87-7

6-(Boc-Aminomethyl)nicotinic acid

Cat. No.: B1288868
CAS No.: 170097-87-7
M. Wt: 252.27 g/mol
InChI Key: HPTSHEHNJRDROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Boc-Aminomethyl)nicotinic acid is a bifunctional chemical building block of significant value in medicinal chemistry and drug discovery. Its core structure features a nicotinic acid moiety, which can serve as a hydrogen bond acceptor and coordinate with metals, and a primary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern synthetic chemistry, as it is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for further coupling [a widely established principle in peptide synthesis, confirmed by sources like the American Chemical Society]. This makes the compound exceptionally useful for the solid-phase and solution-phase synthesis of complex molecules, particularly in constructing peptide conjugates where the nicotinic acid provides a versatile handle. A prominent and cutting-edge application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this role, it acts as a linker that connects an E3 ubiquitin ligase-recruiting ligand to a protein-of-interest (POI)-targeting ligand. The molecule's rigidity, imparted by the pyridine ring, can be advantageous for optimizing the ternary complex formation necessary for targeted protein degradation [a concept detailed in publications on PROTAC linker chemistry from sources like Nature Reviews Drug Discovery]. The free carboxylic acid allows for covalent attachment to the POI ligand, while the deprotected aminomethyl group is used to connect the E3 ligase ligand. Therefore, this reagent is a critical scaffold for researchers developing novel PROTACs and other bifunctional therapeutics, enabling the exploration of new chemical space in targeted protein degradation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTSHEHNJRDROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170097-87-7
Record name 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core physicochemical properties of nicotinic acid derivatives when protected with a tert-butoxycarbonyl (Boc) group. Understanding these properties is critical for the effective design, synthesis, and formulation of drug candidates.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are versatile scaffolds in medicinal chemistry, with applications ranging from treating hyperlipidemia to potential roles in managing inflammatory diseases.[1][2][3] In the multi-step synthesis of complex drug molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions.[4]

The introduction of a Boc group onto the nitrogen atom of the nicotinic acid ring fundamentally alters the molecule's physicochemical characteristics. This guide delves into the causality behind these changes, providing both theoretical explanations and practical experimental protocols for their determination.

Chapter 1: The Influence of the Boc Protecting Group

The Boc group is typically introduced onto the nitrogen of the pyridine ring of nicotinic acid through a reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4] This modification imparts significant electronic and steric changes to the nicotinic acid scaffold.

Electronic Effects: The carbamate functionality of the Boc group is electron-withdrawing, which can influence the acidity of the carboxylic acid group.

Steric Effects: The bulky tert-butyl group introduces considerable steric hindrance around the nitrogen atom, which can impact intermolecular interactions and, consequently, properties like solubility and crystal packing.

These alterations have profound and predictable effects on the key physicochemical parameters relevant to drug development: lipophilicity, solubility, acidity (pKa), and chemical stability.

Chapter 2: Lipophilicity (LogP) and its Modulation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The addition of the large, nonpolar Boc group to the nicotinic acid core significantly increases its lipophilicity. This is because the Boc group enhances the molecule's affinity for nonpolar environments, such as the n-octanol phase in the standard shake-flask LogP determination method.[5]

Data Presentation: Lipophilicity
CompoundLogP (Experimental)
Nicotinic Acid0.147[6]
Boc-Protected Nicotinic AcidSignificantly higher than nicotinic acid (exact value depends on the specific derivative)
Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol is based on the well-established "gold standard" shake-flask method.[5][7]

Objective: To determine the octanol-water partition coefficient (LogP) of a Boc-protected nicotinic acid derivative.

Materials:

  • The Boc-protected nicotinic acid derivative

  • n-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnels or suitable vials

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix n-octanol and PBS (pH 7.4) in a large container and shake vigorously for 24 hours. Allow the phases to separate completely before use.[7]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]

  • Partitioning:

    • Add a known volume of the n-octanol and PBS to a vial.

    • Spike a small, precise amount of the compound's stock solution into the vial.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.[8]

    • Allow the phases to separate. Centrifugation can be used to ensure a clean separation.[8]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Visualization: LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and PBS Partition Mix Solvents and Compound, Shake Solvents->Partition Sample Prepare Compound Stock Solution Sample->Partition Separate Separate Phases (Centrifuge) Partition->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

Chapter 3: Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The introduction of a lipophilic Boc group generally leads to a decrease in aqueous solubility. This is due to the increased nonpolar character of the molecule, which disfavors interactions with polar water molecules.

Data Presentation: Aqueous Solubility
CompoundAqueous Solubility
Nicotinic Acid1-5 g/100 mL at 17 °C[][10]
Boc-Protected Nicotinic AcidExpected to be significantly lower than nicotinic acid
Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method for determining thermodynamic equilibrium solubility.[11]

Objective: To determine the aqueous solubility of a Boc-protected nicotinic acid derivative.

Materials:

  • The Boc-protected nicotinic acid derivative (solid)

  • Purified water or a relevant buffer solution

  • Vials with screw caps

  • Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system for quantification

Procedure:

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.[12] This ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[11]

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining solid.[12]

  • Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a validated HPLC method.

  • Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Chapter 4: Acidity (pKa) and its Perturbation

The pKa, the negative logarithm of the acid dissociation constant, is crucial for predicting a molecule's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

The carboxylic acid moiety of nicotinic acid has a pKa of approximately 4.8.[3][13] The electron-withdrawing nature of the Boc group attached to the pyridine nitrogen is expected to have a modest acidifying effect on the carboxylic acid group, potentially leading to a slight decrease in its pKa.

Data Presentation: pKa Values
CompoundpKa (Carboxylic Acid)
Nicotinic Acid~4.8[3][13]
Boc-Protected Nicotinic AcidExpected to be slightly lower than nicotinic acid
Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values.[14][15]

Objective: To determine the pKa of the carboxylic acid group of a Boc-protected nicotinic acid derivative.

Materials:

  • The Boc-protected nicotinic acid derivative

  • Calibrated pH meter and electrode

  • Automated titrator or a burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[14]

  • A suitable solvent system (e.g., water, or a water/co-solvent mixture for poorly soluble compounds)

  • Inert gas (e.g., nitrogen) for purging[14][16]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the chosen solvent to a known concentration (e.g., 1 mM).[14][16]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[14][16]

  • Titration:

    • If the compound is in its acidic form, titrate with the standardized base solution. If it's a salt, it may be necessary to first acidify the solution and then titrate with the base.[14][16]

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[17][18]

Visualization: pKa Shift upon Boc Protection

pKa_Shift cluster_nicotinic Nicotinic Acid cluster_boc Boc-Protected Nicotinic Acid NA pKa ≈ 4.8 BocNA pKa < 4.8 NA->BocNA Protection Boc_Group Boc Group (Electron-Withdrawing) Boc_Group->BocNA Inductive Effect

Caption: The inductive effect of the Boc group lowers the pKa.

Chapter 5: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[19][20] Forced degradation studies are performed to identify potential degradation products and to establish stability-indicating analytical methods.[20][21][22]

The Boc protecting group is known for its stability under basic and nucleophilic conditions but is labile in acidic environments.[4][23][24][25] Therefore, a key stability concern for Boc-protected nicotinic acid derivatives is their degradation under low pH conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of a Boc-protected nicotinic acid derivative under various stress conditions.

Materials:

  • The Boc-protected nicotinic acid derivative

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled chambers/water baths

  • Photostability chamber

  • HPLC system

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:[26]

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid drug or a solution to high heat (e.g., 80°C).

    • Photostability: Expose the drug solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent drug from any degradation products. The goal is typically to achieve 5-20% degradation.[26]

Visualization: Acid-Catalyzed Degradation Pathway

Degradation_Pathway BocNA Boc-Protected Nicotinic Acid Protonated Protonated Intermediate BocNA->Protonated H⁺ Carbocation tert-Butyl Carbocation Protonated->Carbocation Loss of Carbamic Acid Products Nicotinic Acid + Isobutylene + CO₂ Protonated->Products Carbocation->Products

Caption: Acid-catalyzed deprotection of Boc-nicotinic acid.

Conclusion and Implications for Drug Development

The act of protecting the nitrogen atom of nicotinic acid with a Boc group is a deliberate chemical modification that systematically and predictably alters its physicochemical properties. Key takeaways for the drug development professional include:

  • Increased Lipophilicity: Boc-protection significantly increases LogP, which can be leveraged to enhance membrane permeability, but may also increase metabolic liability and decrease aqueous solubility.

  • Decreased Aqueous Solubility: The increase in lipophilicity generally results in lower aqueous solubility, a critical consideration for formulation development.

  • Modulated Acidity: A slight increase in the acidity of the carboxylic group can be expected, which may influence its ionization state in physiological environments.

  • Defined Stability Profile: The primary liability of the Boc group is its instability in acidic conditions. This property is exploited for its removal but must be considered during formulation and storage.

By understanding and quantifying these properties, researchers can make more informed decisions in the design and optimization of nicotinic acid-based drug candidates, ultimately leading to safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Alloprof. (n.d.). Measuring Solubility.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve.
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?.
  • National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK.
  • BOC Sciences. (n.d.). CAS 59-67-6 Nicotinic acid.
  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • PubChem. (n.d.). Nicotinic Acid | C6H5NO2 | CID 938.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
  • PubMed. (n.d.). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.
  • Solubility of Things. (n.d.). Niacin.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.
  • SYNTHETIKA. (n.d.). Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g.
  • ResearchGate. (2025, August 5). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected.
  • PubChemLite. (n.d.). 5-(boc-amino)nicotinic acid (C11H14N2O4).
  • ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.
  • FooDB. (2010, April 8). Showing Compound Nicotinic acid (FDB001014).
  • Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.
  • The Merck Index. (n.d.). Nicotinic Acid.

Sources

An In-Depth Technical Guide to 6-(Boc-aminomethyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-(Boc-aminomethyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic route with experimental protocols, and its potential applications in the development of novel therapeutics.

Introduction and Chemical Identity

This compound is a derivative of nicotinic acid (Vitamin B3)[1], featuring a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 6-position of the pyridine ring. The Boc protecting group is acid-labile, allowing for its removal under specific conditions to reveal the primary amine, which can then be used for further chemical modifications[2]. This bifunctional nature—a carboxylic acid for amide bond formation and a protected amine for subsequent coupling reactions—makes it a versatile scaffold in the synthesis of complex molecules.

It is crucial to distinguish this compound from its structural isomer, 6-[(tert-butoxycarbonyl)amino]nicotinic acid. In the former, the Boc-protected amine is attached to a methyl group at the 6-position, whereas in the latter, it is directly attached to the pyridine ring. This seemingly subtle difference significantly impacts the molecule's three-dimensional structure and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 170097-87-7[3]
Molecular Formula C12H16N2O4[3]
Molecular Weight 252.27 g/mol [4]
Appearance White powder[3]
IUPAC Name 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid[3]
SMILES O=C(O)C1=CN=C(CNC(OC(C)(C)C)=O)C=C1[3]

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. A plausible and efficient multi-step synthetic route starting from commercially available precursors is outlined below. This proposed synthesis is based on well-established and reliable organic transformations.

Synthetic Workflow

The overall synthetic strategy involves the selective reduction of a diester, conversion of the resulting alcohol to an amine, Boc protection, and final ester hydrolysis.

Synthetic Workflow for this compound start Dimethyl pyridine-2,5-dicarboxylate intermediate1 Methyl 6-(hydroxymethyl)nicotinate start->intermediate1 Selective Reduction (NaBH4, CaCl2) intermediate2 Methyl 6-(aminomethyl)nicotinate intermediate1->intermediate2 Amination (e.g., Mesylation, Azide substitution, Reduction) intermediate3 Methyl 6-((tert-butoxycarbonylamino)methyl)nicotinate intermediate2->intermediate3 Boc Protection (Boc2O, Base) final_product This compound intermediate3->final_product Ester Hydrolysis (LiOH or NaOH) Nicotinic Acid Signaling Pathway cluster_0 Adipocyte cluster_1 Hepatocyte Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Agonist Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (from Adipocytes) Lipolysis->FFA Releases TG_Synthesis Triglyceride Synthesis FFA->TG_Synthesis Substrate for VLDL VLDL Secretion TG_Synthesis->VLDL Leads to

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-(Boc-aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-(Boc-aminomethyl)nicotinic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with actionable experimental protocols to empower robust and reliable characterization of this compound.

Introduction: Understanding the Molecule

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a tert-butyloxycarbonyl (Boc) protected aminomethyl group at the 6-position of the pyridine ring. This structural modification, while potentially useful for synthetic strategies and modulating biological activity, introduces specific considerations regarding its solubility and stability. The presence of the ionizable carboxylic acid and the acid-labile Boc protecting group dictates its behavior in various environments.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 6-​{[(tert-​butoxy)​carbonyl]​amino}​methyl)​pyridine-​3-​carboxylic acid-
CAS Number 170097-87-7[1]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol -

digraph "6-(Boc-aminomethyl)nicotinic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C7 [label="C", pos="-1.2,-2.1!"]; N2 [label="N", pos="-2.4,-1.4!"]; H_N2 [label="H", pos="-2.4,-0.7!"]; C8 [label="C", pos="-3.6,-2.1!"]; O1 [label="O", pos="-3.6,-3.0!"]; O2 [label="O", pos="-4.8,-1.4!"]; C9 [label="C", pos="-6.0,-2.1!"]; C10 [label="CH3", pos="-7.2,-1.4!"]; C11 [label="CH3", pos="-6.0,-3.5!"]; C12 [label="CH3", pos="-5.5,-0.7!"]; C13 [label="C", pos="3.6,-2.1!"]; O3 [label="O", pos="4.8,-1.4!"]; O4_H [label="OH", pos="3.6,-3.5!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C6 -- C7 [label=""]; C7 -- N2 [label=""]; N2 -- H_N2 [label=""]; N2 -- C8 [label=""]; C8 -- O1 [label="", style=double]; C8 -- O2 [label=""]; O2 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""]; C9 -- C12 [label=""]; C4 -- C13 [label=""]; C13 -- O3 [label="", style=double]; C13 -- O4_H [label=""];

// Aromatic ring indication node [shape=none, label=""]; aromatic1 [pos="1.2,-0.7!"]; aromatic2 [pos="0.6,-1.4!"]; aromatic3 [pos="1.2,-1.4!"]; aromatic4 [pos="1.8,-0.7!"]; aromatic5 [pos="1.8,-1.4!"]; aromatic6 [pos="0.6,-0.7!"];

}

Caption: Chemical structure of this compound.

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is governed by the interplay of its polar carboxylic acid group, the moderately polar Boc-protected amine, and the aromatic pyridine ring.

Predicted Solubility Behavior

Based on its structure, we can predict the following solubility characteristics:

  • Aqueous Solubility: The presence of the carboxylic acid group suggests that solubility in aqueous media will be highly pH-dependent. At pH values above its pKa, the carboxylate form will predominate, leading to increased solubility. Conversely, at pH values below its pKa, the neutral carboxylic acid will be less soluble. The parent compound, nicotinic acid, is soluble in water (1-5 g/100 mL at 17 °C)[2]. The addition of the bulky, hydrophobic Boc group is expected to decrease aqueous solubility compared to the parent nicotinic acid.

  • Organic Solvents: The molecule possesses both polar and non-polar regions, suggesting solubility in a range of organic solvents.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to hydrogen bonding interactions with the carboxylic acid and the carbamate. Nicotinic acid is easily soluble in hot ethanol[2].

    • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated, as these solvents can effectively solvate both the polar and non-polar portions of the molecule. Nicotinic acid is soluble in DMSO[3][4].

    • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the predominance of polar functional groups.

Experimental Protocol for Solubility Determination

A systematic approach is necessary to experimentally determine the solubility profile. The following protocol outlines a standard procedure for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, isopropanol, acetonitrile, DMSO, polyethylene glycol 400)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for settling of the excess solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot to remove any remaining suspended solid particles.

    • Accurately dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor and a standard calibration curve.

  • Data Reporting:

    • Express solubility in mg/mL or mol/L.

    • Repeat the experiment in triplicate for each solvent and report the mean and standard deviation.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Collect supernatant B->C D Centrifuge C->D E Dilute supernatant D->E F HPLC-UV analysis E->F G Calculate concentration F->G H H G->H Report results (mg/mL)

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. The primary points of lability are the Boc-protected amine and the potential for degradation of the nicotinic acid core under harsh conditions.

Predicted Degradation Pathways
  • Acid-Catalyzed Deprotection: The Boc group is highly susceptible to cleavage under acidic conditions, which is the most probable degradation pathway. This reaction proceeds via protonation of the carbamate followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield 6-(aminomethyl)nicotinic acid.[5][6]

  • Thermal Degradation: Boc-protected amines can undergo thermal deprotection, particularly at elevated temperatures.[7][8][9][10][11] This process can occur without a catalyst and results in the same deprotected amine, isobutylene, and carbon dioxide.[7]

  • Photodegradation: Nicotinic acid and its derivatives can be susceptible to photodegradation upon exposure to UV light.[12] While the exact pathway for this specific molecule is unknown, it is a parameter that should be investigated as per ICH guidelines.[13]

  • Oxidative Degradation: While the pyridine ring is relatively stable to oxidation, the aminomethyl group could be a site for oxidative degradation under harsh conditions.

  • Hydrolysis (Basic Conditions): The amide-like carbamate linkage of the Boc group is generally stable to basic conditions. The carboxylic acid will be deprotonated to the carboxylate, which is generally stable.

G A This compound B 6-(Aminomethyl)nicotinic acid A->B Acidic pH Thermal Stress C Other Degradants A->C Oxidative Stress Photolytic Stress

Caption: Predicted major degradation pathways.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Protocol Overview:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions. The extent of degradation should be targeted at 5-20%.

Stress ConditionTypical Procedure
Acid Hydrolysis 0.1 N HCl at 60 °C for 24-48 hours
Base Hydrolysis 0.1 N NaOH at 60 °C for 24-48 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours
Photostability Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[13]

Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

  • A photodiode array (PDA) detector can be used to assess peak purity and to compare the UV spectra of the parent compound and its degradants.

  • LC-MS can be employed to identify the mass of the degradation products, aiding in their structural elucidation.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Proposed HPLC Method Parameters

Based on methods for nicotinic acid and related compounds, a reverse-phase HPLC method is proposed.[14][15][16]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape for the acidic analyte and allows for gradient elution to resolve degradants.
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic degradants.To ensure separation of the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength ~260 nmNicotinic acid has a UV maximum around this wavelength. A full UV scan of the compound should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary and Recommendations

The solubility and stability of this compound are critical attributes that must be thoroughly characterized for its successful application in research and development. This guide provides a framework for a systematic investigation of these properties.

Key Recommendations:

  • Comprehensive Solubility Screening: Experimentally determine the solubility in a wide range of aqueous and organic solvents to create a comprehensive solubility profile.

  • Systematic Stability Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation pathways and products.

  • Development and Validation of a Stability-Indicating Method: A robust, validated HPLC method is paramount for accurate quantification and stability assessment.

  • Proper Storage Conditions: Based on stability data, establish appropriate storage conditions (temperature, light exposure, humidity) to ensure the long-term integrity of the compound.

By following the principles and protocols outlined in this guide, researchers can generate the necessary data to confidently handle, formulate, and analyze this compound.

References

  • Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PubMed Central. [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]

  • Biocatalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Elsevier. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed Central. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Stability‐Indicating RP‐HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form. ResearchGate. [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Google APIs. [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-(Boc-aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth technical analysis of the expected spectroscopic data for 6-(Boc-aminomethyl)nicotinic acid, a substituted pyridine derivative of significant interest. While direct experimental spectra for this specific molecule are not widely published, this document will serve as an expert guide to predicting, interpreting, and validating its structure using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Key Functional Groups

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound. The structure consists of a nicotinic acid core, which is a pyridine ring substituted with a carboxylic acid group at the 3-position. At the 6-position, an aminomethyl group is attached, with the amine protected by a tert-butyloxycarbonyl (Boc) group.

Molecular Formula: C₁₂H₁₆N₂O₄[1][2]

Molecular Weight: 252.27 g/mol [1]

CAS Number: 170097-87-7[1]

The key functional groups that will give rise to characteristic spectroscopic signals are:

  • The pyridine ring

  • The carboxylic acid

  • The amide linkage of the Boc group

  • The tert-butyl group

  • The methylene bridge

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are relative to a standard, typically tetramethylsilane (TMS).

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Notes
H₂ (Pyridine)8.9 - 9.2d1HDownfield due to the electron-withdrawing effect of the adjacent nitrogen and carboxylic acid.
H₄ (Pyridine)8.2 - 8.5dd1HInfluenced by both the nitrogen and the aminomethyl substituent.
H₅ (Pyridine)7.4 - 7.7d1HLeast deshielded of the pyridine protons.
NH (Amide)5.0 - 5.5t (broad)1HBroad signal due to quadrupolar coupling and potential hydrogen bonding.
CH₂ (Methylene)4.4 - 4.7d2HCoupled to the NH proton.
t-Butyl1.4 - 1.6s9HCharacteristic singlet for the nine equivalent protons of the Boc group.
COOH12.0 - 13.0s (broad)1HVery broad and downfield signal, often exchanges with D₂O.

Causality Behind Experimental Choices: The choice of solvent is critical for NMR. A deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate. DMSO-d₆ is often preferred for compounds with carboxylic acid and amide protons as it allows for their observation, whereas they might be exchanged in protic solvents like D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon(s) Expected Chemical Shift (ppm) Notes
COOH165 - 170Carbonyl carbon of the carboxylic acid.
C=O (Boc)155 - 160Carbonyl carbon of the carbamate.
C₂ (Pyridine)150 - 155Deshielded by the adjacent nitrogen.
C₆ (Pyridine)158 - 162Deshielded by the nitrogen and the aminomethyl substituent.
C₄ (Pyridine)138 - 142
C₃ (Pyridine)125 - 130
C₅ (Pyridine)120 - 125
C(t-Butyl)78 - 82Quaternary carbon of the Boc group.
CH₂ (Methylene)45 - 50
CH₃ (t-Butyl)28 - 30Methyl carbons of the Boc group.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Amide)3200 - 3400Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Amide, Boc)1680 - 1700Strong
C=N, C=C (Pyridine)1550 - 1650Medium-Strong
C-O (Carbamate)1150 - 1250Strong

Interpretation: The IR spectrum of this compound is expected to be complex but highly informative. The broad O-H stretch of the carboxylic acid will be a prominent feature. The two distinct C=O stretching vibrations for the carboxylic acid and the Boc group will be key diagnostic peaks. The presence of the pyridine ring will be confirmed by the C=N and C=C stretching bands.

Experimental Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion: For this compound, the expected monoisotopic mass is 252.1110 g/mol . In electrospray ionization (ESI), the molecule is likely to be observed as the protonated species [M+H]⁺ at m/z 253.1188 or the deprotonated species [M-H]⁻ at m/z 251.1032.

Key Fragmentation Pathways: The Boc group is known to undergo characteristic fragmentation. The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are common fragmentation pathways.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 253.12 loss_isobutylene - C₄H₈ (56 Da) M_H->loss_isobutylene loss_Boc - Boc (100 Da) M_H->loss_Boc fragment1 m/z 197.06 loss_isobutylene->fragment1 fragment2 m/z 153.07 loss_Boc->fragment2 loss_CO2 - CO₂ (44 Da) fragment2->loss_CO2 fragment3 m/z 109.07 loss_CO2->fragment3

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography: Inject a small volume (e.g., 1-5 µL) onto a liquid chromatography (LC) system coupled to the mass spectrometer. A C18 column is a common choice for initial analysis.

  • Ionization: Use an electrospray ionization (ESI) source in both positive and negative ion modes to determine the optimal ionization conditions.

  • MS Analysis: Acquire full scan MS data to determine the molecular weight. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the contributions of each functional group to the NMR, IR, and MS spectra, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for the experimental acquisition of this data. As with any scientific endeavor, the careful and systematic application of these techniques will lead to a robust and unambiguous structural assignment.

References

  • University of Illinois Chicago. Synthesis and Biological Activity of 6-Substituted Nicotinic Acid Derivatives.
  • Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. Retrieved from [Link]

  • SciSupplies. This compound, 97.0%, 1g. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. Nicotinic Acid at BMRB. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

  • Wang, P., Wang, Y., Sun, L., Gu, S., & Si, D. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 96-102. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 6-(Boc-aminomethyl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Central to this pursuit is the identification and utilization of "privileged structures"—molecular scaffolds that can interact with multiple biological targets. 6-(Boc-aminomethyl)nicotinic acid has emerged as a compound of significant interest, embodying the characteristics of a versatile building block for the synthesis of a new generation of therapeutic agents.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, chemical properties, and its role as a key component in the design of enzyme inhibitors, receptor ligands, and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research and development programs.

Core Attributes of this compound

The utility of this compound in medicinal chemistry stems from its unique structural features. The molecule incorporates a nicotinic acid core, a well-established pharmacophore present in numerous approved drugs.[1] Nicotinic acid, also known as niacin or vitamin B3, is a precursor to the coenzymes NAD and NADP, which are vital for a myriad of metabolic processes.[2][3][]

The presence of the aminomethyl group at the 6-position provides a crucial handle for chemical modification. The Boc (tert-butyloxycarbonyl) protecting group on the amine is a cornerstone of its utility, allowing for controlled, stepwise synthesis.[5] This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the primary amine for subsequent coupling reactions.[5][6] This orthogonality is particularly valuable in complex synthetic sequences, such as solid-phase peptide synthesis (SPPS).[5][7][]

The carboxylic acid moiety at the 3-position of the pyridine ring offers another site for derivatization, enabling the attachment of this scaffold to other molecules through amide bond formation or other conjugation chemistries.

Synthesis and Functionalization: A Gateway to Molecular Diversity

The synthesis of this compound and its derivatives is a critical aspect of its application. While the specific synthesis of the title compound is not extensively detailed in publicly available literature, general synthetic routes for related nicotinic acid derivatives provide a roadmap. A common strategy involves the synthesis of a nicotinic acid hydrazide intermediate, which can then be further modified.[9] For instance, the reaction of 6-aminonicotinic acid with an alkali carbonate followed by reaction with 3-chloromethylpyridine hydrochloride has been used to produce nicotinyl esters.[10]

The true power of this compound lies in its facile functionalization. The deprotection of the Boc group reveals a primary amine that can participate in a wide array of chemical transformations, including:

  • Acylation: Formation of amide bonds with carboxylic acids, acyl chlorides, or activated esters.

  • Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the systematic exploration of the chemical space around the nicotinic acid core, enabling the generation of large and diverse compound libraries for screening and lead optimization.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for a variety of applications in drug discovery.

As a Linker in Bioconjugates and Antibody-Drug Conjugates (ADCs)

The bifunctional nature of this compound makes it an ideal candidate for use as a linker in the construction of bioconjugates, particularly antibody-drug conjugates (ADCs).[11][][] In an ADC, a potent cytotoxic payload is attached to a monoclonal antibody via a chemical linker.[11] The linker plays a critical role in the stability, pharmacokinetics, and efficacy of the ADC.[][][][]

The carboxylic acid of this compound can be activated and coupled to a payload molecule, while the deprotected amine can be used to attach the linker-payload entity to the antibody, often through reaction with surface-exposed lysine residues. The rigidity of the pyridine ring can provide a defined spatial orientation between the antibody and the payload, which can be crucial for optimal activity.

Experimental Workflow: Conceptual Application in ADC Synthesis

Caption: Conceptual workflow for the use of this compound as a linker in ADC synthesis.

As a Scaffold for Enzyme Inhibitors

The nicotinic acid scaffold is present in a number of compounds with demonstrated enzyme inhibitory activity.[9] For example, derivatives of nicotinic acid have been evaluated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[16] The ability to readily derivatize the 6-(aminomethyl) group allows for the introduction of various functionalities that can interact with specific residues within an enzyme's active site, leading to potent and selective inhibition.

By systematically modifying the substituent at the 6-position, researchers can perform structure-activity relationship (SAR) studies to optimize the inhibitory potency and selectivity of lead compounds.

In the Design of Receptor Ligands

Nicotinic acid itself is a ligand for the hydroxycarboxylic acid receptor 2 (HCA2), also known as the niacin receptor, which is involved in lipid metabolism.[2] Furthermore, the pyridine ring is a common motif in ligands for various G protein-coupled receptors (GPCRs) and ion channels.[17] The this compound scaffold provides a platform for the synthesis of novel ligands targeting these and other receptors. The aminomethyl group can be elaborated to introduce pharmacophoric elements that are essential for receptor binding and modulation of activity.

In the Development of Peptide Mimetics

Peptide mimetics are molecules that mimic the structure and/or function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[18] The rigid pyridine core of this compound can be used to constrain the conformation of appended amino acid residues, mimicking the secondary structures of peptides, such as β-turns.[18] The Boc-protected amine allows for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[19][20]

Experimental Protocol: Incorporation into a Peptide Sequence via Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis.

Materials:

  • Merrifield or PAM resin[6]

  • Boc-protected amino acids[21]

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)[21]

  • Scavengers (e.g., anisole)

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group with a solution of TFA in DCM (e.g., 50% TFA/DCM).[6]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DMF.

  • Peptide Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of this compound:

    • Activate the carboxylic acid of this compound using a suitable coupling reagent.

    • Couple the activated this compound to the N-terminus of the growing peptide chain.

  • Final Deprotection: Remove the Boc group from the incorporated 6-(aminomethyl)nicotinic acid moiety.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific quantitative data for compounds directly derived from this compound is not abundant in the public domain, data from related nicotinic acid derivatives highlights the potential for this scaffold to yield potent biologically active molecules.

Compound ClassTargetActivity MetricPotency RangeReference
Nicotinic Acid DerivativesCOX-2IC50Varies with substitution[16]
Nicotinic Acid DerivativesGram-positive bacteriaMIC1.95 - 15.62 µg/mL[22]
3-Pyridyl Ether Analogsα4β2-nAChRsEC505.8 nM[17]

MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration EC50: Half-maximal Effective Concentration nAChRs: nicotinic Acetylcholine Receptors

Conclusion and Future Perspectives

This compound represents a highly versatile and promising scaffold for medicinal chemistry and drug discovery. Its unique combination of a privileged nicotinic acid core, a readily functionalizable aminomethyl group, and the strategic placement of a Boc protecting group provides a powerful tool for the synthesis of diverse and complex molecules. The potential applications of this compound span a wide range of therapeutic areas, from oncology and inflammation to neuroscience.

As our understanding of disease biology continues to grow, the need for novel chemical matter to probe biological systems and serve as starting points for drug discovery programs will only increase. The strategic application of versatile building blocks like this compound will be instrumental in meeting this demand and paving the way for the development of the next generation of innovative medicines.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Sternberg, S. S., & Philips, F. S. (1959). Biological effects of 6-aminonicotinamide. Bulletin of the New York Academy of Medicine, 35(12), 811–813. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5103. [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Heterocycles, 92(2), 251. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. University of Illinois Chicago. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]

  • Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors. Molecules, 23(1), 164. [Link]

  • Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 16(33), 4409–4440. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1–11. [Link]

  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 55(17), 7808–7817. [Link]

  • New Compounds: Amino Acid Derivatives of Nicotinic Acid. Journal of Pharmaceutical Sciences, 61(3), 477–478. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

Sources

The Sentinel of Synthesis: An In-depth Technical Guide to Boc-Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a foundational principle. Among the arsenal of protective moieties, the tert-butyloxycarbonyl (Boc) group stands as a stalwart guardian of amine functionalities. Its widespread adoption is a testament to its remarkable balance of stability and controlled lability, offering a robust shield that can be gently removed under specific acidic conditions.[1] This guide provides a comprehensive exploration of Boc-protection, delving into its core chemical principles, mechanistic underpinnings, and field-proven experimental protocols to empower chemists in the precise orchestration of their synthetic endeavors.

The Boc Group: A Paradigm of Orthogonal Protection

The power of the Boc group lies in its unique chemical architecture, which renders primary and secondary amines unreactive towards a broad spectrum of reagents by diminishing their nucleophilicity and basicity.[2] This temporary masking is paramount in the synthesis of complex molecules, such as peptides and pharmaceuticals, where specific transformations are required at other sites within the molecule without interference from the highly reactive amine group.[3][4][5][6]

A pivotal feature of the Boc group is its orthogonality to other commonly employed amine protecting groups. For instance, it remains steadfast under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group.[7][8][9][10] This orthogonality is the linchpin of sophisticated synthetic strategies, most notably in solid-phase peptide synthesis (SPPS), where the differential stability of protecting groups allows for the sequential and controlled assembly of amino acid residues.[9][11]

The Chemistry of Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][8] This transformation proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Boc Protection

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a transient tetrahedral intermediate.[2][9] The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which is unstable and readily decomposes into the innocuous byproducts tert-butanol and carbon dioxide.[2][12] The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction.[2]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ intermediate [Tetrahedral Intermediate] R_NH2->intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->intermediate plus1 + R_NH_Boc R-NH-Boc intermediate->R_NH_Boc Collapse tBuOH t-BuOH intermediate->tBuOH CO2 CO₂ intermediate->CO2 plus2 + plus3 +

Caption: Mechanism of Boc protection of an amine.

Optimizing Reaction Conditions

The efficiency of Boc protection is highly dependent on the reaction conditions. While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to deprotonate the amine, thereby enhancing its nucleophilicity and accelerating the reaction.[2]

ReagentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)Substrates
(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 12 hHighPrimary and Secondary Amines[2]
(Boc)₂OSodium Hydroxide (NaOH)Dioxane/WaterRoom Temperature1 - 12 hHighAmino Acids[2]
(Boc)₂O4-Dimethylaminopyridine (DMAP)Tetrahydrofuran (THF)Room Temperature~12 hNot SpecifiedGeneral Amines[2]
(Boc)₂ONoneWater-acetoneRoom TemperatureShortHighVarious Amines[13]
(Boc)₂OSodium BicarbonateChloroform/WaterReflux90 minNot SpecifiedGeneral Amines[14]
Experimental Protocol: General Procedure for Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[9]

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[9]

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[9]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[9]

The Art of Deprotection: Acid-Catalyzed Cleavage

The defining characteristic of the Boc group is its facile removal under acidic conditions.[2] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies product isolation.[15]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is an acid-catalyzed process that proceeds through a multi-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[15]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.[15][16]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide.[15][16][17]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt.[15]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products R_NH_Boc R-NH-Boc protonated [Protonated Carbamate] R_NH_Boc->protonated Protonation H_plus H⁺ (e.g., TFA) H_plus->protonated plus1 + carbamic_acid [Carbamic Acid] protonated->carbamic_acid Loss of t-Bu⁺ tbutyl_cation t-Bu⁺ protonated->tbutyl_cation R_NH3_plus R-NH₃⁺ carbamic_acid->R_NH3_plus Decarboxylation & Protonation CO2 CO₂ carbamic_acid->CO2 plus2 +

Caption: Mechanism of acid-catalyzed Boc deprotection.

Considerations for Deprotection

The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic residues, such as methionine or tryptophan, in peptide synthesis.[18] To mitigate this side reaction, scavengers like anisole or thioanisole may be added to the reaction mixture.[7][8]

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane (DCM). A common concentration is in the range of 0.1 to 0.5 M.[2]

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A 25-50% solution of TFA in DCM is typically used.[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[2]

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[9]

  • Isolation: The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.[9]

Applications in Drug Discovery and Development

The robustness and versatility of the Boc protecting group have made it an indispensable tool in the synthesis of pharmaceuticals.[3][6] In drug development, precise control over reactive functional groups is crucial for the construction of complex molecular architectures.[5] The Boc group enables chemists to selectively mask amine functionalities, preventing unwanted side reactions and ensuring that synthetic pathways proceed as designed.[4][5] This level of control is paramount in the synthesis of a wide array of therapeutic agents, including peptide drugs, anticancer agents, and antibiotics.[4] For example, in the synthesis of paclitaxel derivatives, Boc protection of amino groups prevents competitive reactions, thereby ensuring the stability of key intermediates.[5]

Conclusion

The tert-butyloxycarbonyl protecting group is more than just a chemical moiety; it is a strategic enabler of modern organic synthesis. Its unique combination of stability and controlled, mild removal has revolutionized the synthesis of complex molecules, particularly in the realms of peptide chemistry and drug discovery. A thorough understanding of the mechanisms governing its introduction and cleavage, as well as the practical nuances of the associated experimental protocols, is essential for any researcher, scientist, or drug development professional seeking to harness its full potential. The principles and procedures outlined in this guide provide a solid foundation for the effective and strategic application of Boc-protection in the pursuit of novel and impactful chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. RSC Publishing. Retrieved from [Link]

  • Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. Retrieved from [Link]

  • The Role of t-Boc Protection in Organic Synthesis Applications. (2026). Retrieved from [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. Retrieved from [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

  • ResearchGate. (2025). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

Sources

The Nicotinic Acid Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acid, known colloquially as vitamin B3 or niacin, occupies a unique position in the landscape of pharmacology. While essential for life at nutritional doses as a precursor to the vital coenzymes NAD+ and NADP+, its administration at pharmacological, gram-level doses unveils a potent and broad-spectrum therapeutic agent. For decades, its primary application was in the management of dyslipidemia, a cornerstone of cardiovascular risk reduction. However, the inherent liabilities of this simple scaffold, most notably a profound cutaneous flushing effect, have historically limited its clinical utility and spurred extensive medicinal chemistry efforts.

This guide moves beyond the classical lipid-lowering narrative to present the nicotinic acid scaffold as a privileged and highly versatile pharmacophore for modern drug discovery. We will dissect its core mechanisms of action, primarily through the G protein-coupled receptor GPR109A, and explore how this foundational understanding has unlocked its potential in diverse and challenging therapeutic areas including neuroprotection, oncology, inflammation, and virology. By synthesizing field-proven insights with detailed experimental causality, this document serves as a technical resource for researchers aiming to harness the full potential of this deceptively simple molecule. We will explore the structure-activity relationships that govern its efficacy, detail the self-validating protocols necessary for its evaluation, and chart a course for future innovation in the field.

Part 1: The Core Scaffold - Physicochemical Properties and Biological Duality

The Nicotinic Acid Moiety: A Model of Simplicity and Power

The nicotinic acid scaffold is a pyridine ring substituted with a carboxylic acid at the 3-position. This simple arrangement of atoms belies a rich chemical character that is fundamental to its biological activity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the acidic proton of the carboxyl group are key features that dictate its interactions with biological targets.

Its most fundamental biological role is as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are indispensable to cellular metabolism, acting as electron carriers in hundreds of redox reactions essential for energy production.[1][2] Beyond this, NAD+ is a critical substrate for signaling enzymes like PARPs and sirtuins, which are involved in DNA repair, gene expression, and cell survival.[1]

The Two Faces of Nicotinic Acid: Vitamin vs. Pharmacological Agent

It is critical to distinguish between the two functional paradigms of nicotinic acid:

  • As a Vitamin (Niacin): At low, nutritional doses (mg/day), its primary function is to maintain cellular NAD+ pools, preventing the deficiency disease pellagra.[1]

  • As a Pharmacological Agent: At high, gram-per-day doses, it acts as a signaling molecule, primarily by activating a specific cell surface receptor. This pharmacological action is entirely distinct from its role as a vitamin precursor and is the focus of this guide.[3]

This duality is a foundational concept; the lipid-modifying and other therapeutic effects are not a result of "super-saturating" the vitamin pathway but are receptor-mediated pharmacological events.

Part 2: Primary Mechanism of Action - The GPR109A Receptor

The discovery of the G protein-coupled receptor GPR109A (also known as HM74A in humans or PUMA-G in mice) was a watershed moment, providing a unified mechanistic explanation for both the therapeutic efficacy and the principal adverse effect of nicotinic acid.[3][4]

The Therapeutic Pathway: Lipid Modification

In adipocytes, GPR109A activation by nicotinic acid initiates a canonical Gαi signaling cascade. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The subsequent reduction in Protein Kinase A (PKA) activity de-phosphorylates and inactivates hormone-sensitive lipase (HSL). The net result is a potent inhibition of triglyceride lipolysis, which reduces the flux of free fatty acids (FFAs) to the liver.[5] This reduction in hepatic FFA availability is a primary driver of the decreased synthesis of VLDL and, consequently, LDL cholesterol.[5][6]

GPR109A_Lipid_Pathway cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol GPR109A GPR109A G_protein Gαi/βγ GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL_active HSL-P (Active) PKA->HSL_active Phosphorylates HSL_inactive HSL (Inactive) HSL_active->HSL_inactive Dephosphorylated Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids (to Liver) Triglycerides->FFA NA Nicotinic Acid NA->GPR109A Binds G_protein->AC

Caption: GPR109A signaling cascade in adipocytes leading to reduced lipolysis.

The Adverse Effect Pathway: Cutaneous Flushing

Paradoxically, the same receptor is responsible for the intense vasodilation, or flushing, that plagues patient compliance. In epidermal Langerhans cells and keratinocytes, GPR109A activation triggers a distinct downstream cascade that results in the rapid synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[7] These prostaglandins then act on nearby dermal blood vessels, causing potent vasodilation and the characteristic sensation of heat and redness.[7]

GPR109A_Flushing_Pathway cluster_langerhans Langerhans Cell GPR109A GPR109A PLC PLC GPR109A->PLC Activates AA Arachidonic Acid PLC->AA Releases COX COX-1 AA->COX PGs PGD2, PGE2 COX->PGs Synthesizes Vessel Dermal Blood Vessel PGs->Vessel Acts on NA Nicotinic Acid NA->GPR109A Vasodilation Vasodilation (Flushing) Vessel->Vasodilation

Caption: GPR109A-mediated prostaglandin release causing cutaneous flushing.

Causality in Drug Design: The Quest for Dissociation

The shared receptor target for therapeutic and adverse effects presents a classic drug discovery challenge. Initial strategies focused on mitigating the downstream effects of flushing, such as co-formulation with aspirin (a COX inhibitor) or laropiprant (a DP1 receptor antagonist for PGD2). A more sophisticated approach, now central to modern research, involves designing GPR109A agonists that exhibit biased signaling or partial agonism . The goal is to identify molecules that preferentially activate the Gαi pathway in adipocytes while minimally engaging the prostaglandin-releasing pathway in skin cells, thereby "dissociating" the desired from the undesired effect.[4]

Part 3: Therapeutic Applications & Medicinal Chemistry Strategies

The versatility of the nicotinic acid scaffold is evident in its expanding repertoire of therapeutic applications.

Dyslipidemia

This remains the benchmark application. The primary medicinal chemistry goal has been to improve tolerability without sacrificing efficacy.

  • Formulation Strategies: Slow- or extended-release formulations are designed to blunt the Cmax of nicotinic acid, reducing the rapid GPR109A activation in the skin that triggers flushing.[4] However, some sustained-release formulations have been associated with a higher risk of hepatotoxicity, a critical trade-off that must be monitored.[7][8]

  • Prodrugs: Esterification of the carboxylic acid moiety creates lipophilic prodrugs (e.g., dodecyl nicotinate) designed for transdermal delivery.[9] The rationale is to bypass first-pass metabolism and achieve more stable plasma concentrations, potentially reducing both flushing and liver exposure.[9][10]

Neuroprotection

A compelling new frontier for nicotinic acid derivatives is in neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]

  • Mechanistic Rationale: The neuroprotective effects are likely multifaceted, stemming from both the anti-inflammatory effects mediated by GPR109A in microglia and the critical role of maintaining NAD+ levels, which are often depleted in these conditions, for neuronal health and DNA repair.[2][13] Increased dietary niacin intake has been correlated with a reduced risk of Alzheimer's disease and age-related cognitive decline.[14]

  • Medicinal Chemistry Insight: A primary challenge is achieving efficient blood-brain barrier (BBB) penetration. Research is focused on creating derivatives with optimized lipophilicity and potential for active transport to engage central GPR109A receptors and deliver the NAD+ precursor directly to the CNS.[14][15]

Oncology

The role of nicotinic acid in cancer is complex and context-dependent.

  • Chemoprevention: By boosting NAD+ pools, niacin can enhance genomic stability and support robust DNA repair via PARP enzymes, potentially reducing carcinogenesis.[1][16]

  • A Therapeutic Liability: Conversely, some cancer subtypes amplify and overexpress the gene for nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme for converting nicotinic acid to NAD+.[1] This creates a dependency, where the tumor essentially co-opts the vitamin to fuel its growth and survival, suggesting that niacin supplementation could be detrimental in these specific cases. Furthermore, some studies show niacin can protect certain cancer cells from apoptosis by activating autophagic flux.[17]

Anti-inflammatory and Analgesic Agents

Derivatization of the nicotinic acid scaffold has yielded potent anti-inflammatory compounds.

  • Structure-Activity Relationship (SAR): Modifications, particularly at the 2-position of the pyridine ring with aryl groups, have produced compounds with significant analgesic and anti-inflammatory properties, in some cases comparable to standard NSAIDs like mefenamic acid.[11][18][19] These compounds appear to exert their effects through inhibition of inflammatory mediators like TNF-α and IL-6, and potentially through COX-2 inhibition.[20]

Table 1: SAR of 2-Aryl Nicotinic Acid Derivatives as Anti-inflammatory Agents

Compound ID 2-Position Substituent In-Vivo Anti-inflammatory Activity (% Edema Inhibition) Analgesic Activity (% Protection) Reference
4a 2-Bromophenyl 55.2% 61.5% [19]
4c 4-Chloro-2-bromophenyl 68.4% 75.3% [19]
4d 2-Bromo-4-methylphenyl 62.1% 69.8% [19]

| Mefenamic Acid | (Standard) | 58.7% | 65.4% |[19] |

Broad-Spectrum Antiviral Activity

Recent research has repurposed nicotinic acid as a host-directed antiviral agent.

  • Mechanism of Action: Rather than targeting viral enzymes directly, niacin activates an interferon-like antiviral state in the host cell. This is achieved through a non-canonical GPR109A pathway that involves β-arrestin recruitment, leading to the phosphorylation of the ERK and STAT1 signaling axis.[21][22][23]

  • Causality and Advantage: This host-centric approach is promising for broad-spectrum activity against a range of viruses, as it relies on strengthening the cell's intrinsic defense mechanisms rather than targeting a specific, mutable viral protein.[21][23]

Antiviral_Signaling_Workflow cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR109A GPR109A B_Arrestin β-Arrestin GPR109A->B_Arrestin Recruits ERK ERK B_Arrestin->ERK Activates ERK_P p-ERK ERK->ERK_P Phosphorylates STAT1 STAT1 ERK_P->STAT1 STAT1_P p-STAT1 STAT1->STAT1_P Phosphorylates ISGs Interferon Stimulated Genes (ISGs) STAT1_P->ISGs Upregulates Antiviral_State Antiviral State ISGs->Antiviral_State Niacin Niacin Niacin->GPR109A Binds

Caption: Host-directed antiviral signaling pathway activated by niacin via GPR109A.

Part 4: The Drug Discovery Workflow - Protocols and Methodologies

A self-validating system of protocols is essential for efficiently screening and characterizing novel nicotinic acid derivatives.

Representative Synthesis Workflow

The synthesis of novel nicotinic acid derivatives often involves standard palladium-catalyzed cross-coupling reactions or condensation chemistry. The workflow below illustrates a typical Suzuki coupling to generate a 2-aryl nicotinic acid derivative.

Synthesis_Workflow Start Starting Materials: - Ethyl 2-chloronicotinate - Arylboronic acid Reaction Suzuki Coupling Reaction - Pd(PPh3)4 catalyst - Na2CO3 base - Toluene/EtOH/H2O solvent - Reflux, 8-12h Start->Reaction Workup Aqueous Workup - Extract with EtOAc - Wash with brine - Dry over Na2SO4 Reaction->Workup Purify_Ester Purification (Ester) - Column Chromatography (Silica gel) Workup->Purify_Ester Hydrolysis Saponification - LiOH or NaOH - THF/H2O - Room Temp, 4-6h Purify_Ester->Hydrolysis Purify_Acid Final Purification - Acidification (HCl) - Filtration or Extraction - Recrystallization Hydrolysis->Purify_Acid Final Final Product: 2-Aryl Nicotinic Acid Purify_Acid->Final

Caption: Experimental workflow for the synthesis of 2-aryl nicotinic acid derivatives.

In Vitro Screening Cascade

This protocol validates on-target activity by measuring the inhibition of cAMP production following receptor activation.

Objective: To determine the potency (EC50) of test compounds in activating the Gαi-coupled GPR109A receptor.

Methodology:

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in F-12K Medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of test compounds (e.g., from 10 mM down to 1 pM) in assay buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).

  • Assay Procedure:

    • Aspirate culture medium from cells.

    • Add 50 µL of assay buffer containing the test compound dilutions.

    • Add 50 µL of assay buffer containing 10 µM Forskolin (an adenylyl cyclase activator used to stimulate a high basal cAMP level). Nicotinic acid should be used as a positive control.

    • Incubate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.

This protocol provides a robust, secondary screen for anti-inflammatory potential.[20]

Objective: To quantify the inhibition of nitric oxide (NO) production by test compounds in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

  • Cell Plating: Seed cells into a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a vehicle control (LPS only) and a positive control (e.g., L-NAME).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Detection: Measure the absorbance at 540 nm. The concentration of nitrite (a stable proxy for NO) is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of nitrite production compared to the LPS-only control and determine the IC50 value for each compound.

Part 5: Challenges and Future Directions

Despite its vast potential, the nicotinic acid scaffold is not without its challenges.

  • Adverse Effect Mitigation: The primary hurdle remains the separation of therapeutic effects from flushing and potential hepatotoxicity.[8][24] Novel formulation technologies and the development of biased agonists are the most promising avenues to overcome this.[4]

  • Expanding the Therapeutic Window: Tissue-specific delivery, for instance via antibody-drug conjugates or nanoparticle formulations, could concentrate the therapeutic agent at the site of action (e.g., a tumor or the CNS), minimizing systemic exposure and side effects.

  • New Frontiers: The scaffold's utility as an antibacterial or antifungal agent is an underexplored but promising area. Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown significant activity against Gram-positive bacteria and certain fungi, opening new avenues for infectious disease research.[25]

Conclusion

The nicotinic acid scaffold is a testament to the enduring power of small molecules in drug discovery. From its origins as a vitamin and its legacy as a lipid-lowering drug, it has re-emerged as a pharmacologically versatile platform. Its ability to modulate the GPR109A receptor and influence fundamental cellular NAD+ biology provides a mechanistic basis for its application in a remarkable range of diseases. For the medicinal chemist and drug development professional, the path forward is clear: to apply modern discovery principles of biased agonism, targeted delivery, and intelligent formulation to unlock the full therapeutic potential of this foundational scaffold, creating safer and more effective medicines for the most challenging of diseases.

References

  • Nicotinic acid derivatives: Application and uses, review. (2021).
  • Nicotinic acid derivatives: Application and uses, review. (n.d.).
  • Nicotinamide: An Oral Antimicrobial Agent with Activity against Both Mycobacterium tuberculosis and Human Immunodeficiency Virus. (n.d.).
  • Nicotinic Acid Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Nicotinic Acid for the treatment of Alzheimer's Disease. (n.d.). Clinical Research Studies Listing. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. [Link]

  • Nicotinic acid: A case for a vitamin that moonlights for cancer? (2017). PMC - NIH. [Link]

  • Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. (n.d.). PubMed. [Link]

  • Nicotinic acid: an old drug with a promising future. (2008). PMC - NIH. [Link]

  • Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007). Annual Reviews. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). Semantic Scholar. [Link]

  • Niacin Toxicity. (2020). StatPearls - NCBI Bookshelf. [Link]

  • Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. (n.d.). NIH. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. (n.d.). PMC. [Link]

  • Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. (n.d.). Nicotine & Tobacco Research. [Link]

  • (PDF) Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. (n.d.). ResearchGate. [Link]

  • Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). Clinical Research Trial Listing. [Link]

  • Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. (n.d.). ASM Journals. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate. [Link]

  • Niacin alleviates TRAIL-mediated colon cancer cell death via autophagy flux activation. (2016). Oncotarget. [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (n.d.). ResearchGate. [Link]

  • The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. (2023). MDPI. [Link]

  • Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. (n.d.). PubMed. [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. (n.d.). PubMed. [Link]

  • Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. (2022). Annals of Translational Medicine. [Link]

  • Nicotinic agonist. (n.d.). Wikipedia. [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (n.d.). MDPI. [Link]

  • Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. (n.d.). PubMed. [Link]

  • The adverse effects of oral niacin/nicotinamide - an overview of reviews. (n.d.). PubMed. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (n.d.). Frontiers. [Link]

  • Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. (n.d.). PMC - PubMed Central. [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. (n.d.). PMC. [Link]

  • (PDF) Understanding niacin formulations. (n.d.). ResearchGate. [Link]

  • Niacinamide enhances cathelicidin mediated SARS-CoV-2 membrane disruption. (2023). NIH. [Link]

  • Nicotinamide. (2023). Memorial Sloan Kettering Cancer Center. [Link]

  • The structures of nicotinic acid and its derivatives. (n.d.). ResearchGate. [Link]

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023). MDPI. [Link]

Sources

Derivatization of 6-(aminomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 6-(Aminomethyl)nicotinic Acid

Authored by a Senior Application Scientist

Forward

6-(Aminomethyl)nicotinic acid stands as a pivotal, yet underutilized, building block in modern medicinal chemistry. As a bifunctional molecule, it features a primary aliphatic amine and an aromatic carboxylic acid integrated into a pyridine scaffold, a privileged structure in numerous approved drugs.[1] This unique arrangement offers synthetic chemists a versatile platform for creating diverse molecular architectures. Its structural similarity to nicotinic acid (Niacin or Vitamin B3) suggests potential as a bioisostere, capable of interacting with biological targets in novel ways.[2][3] This guide moves beyond simple reaction lists to provide a deep, mechanistic-driven exploration of derivatization strategies for this core. We will dissect the causality behind procedural choices, offering field-proven insights to empower researchers in drug discovery and chemical biology to unlock the full potential of this scaffold.

The Strategic Importance of the 6-(Aminomethyl)nicotinic Acid Scaffold

The value of this molecule lies in the orthogonal reactivity of its two primary functional groups. The aminomethyl group provides a nucleophilic handle for amide bond formation, alkylation, and reductive amination, while the carboxylic acid is amenable to esterification and amidation. This allows for sequential or selective modification, enabling the construction of complex libraries for structure-activity relationship (SAR) studies. Derivatives of the parent nicotinic acid scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, underscoring the therapeutic potential of novel analogues.[4][5]

cluster_amine Amine Derivatization cluster_acid Carboxylic Acid Derivatization Core 6-(Aminomethyl)nicotinic Acid Acylation N-Acyl Derivatives (Amides) Core->Acylation RCOCl or RCOOH, Coupling Agent Alkylation N-Alkyl Derivatives (Secondary/Tertiary Amines) Core->Alkylation R-X, Base Sulfonylation N-Sulfonyl Derivatives (Sulfonamides) Core->Sulfonylation RSO2Cl, Base Esterification Ester Derivatives Core->Esterification ROH, Acid Catalyst or ROH, Coupling Agent Amidation Amide Derivatives Core->Amidation RNH2, Coupling Agent

Figure 1: Key derivatization pathways for the 6-(aminomethyl)nicotinic acid scaffold.

Derivatization of the Carboxylic Acid: Esterification Strategies

The esterification of pyridinecarboxylic acids requires careful consideration of the pyridine nitrogen. Its basicity can interfere with standard acid catalysis by protonating, which deactivates the ring and can complicate the reaction.[6]

Rationale for Method Selection: Fischer vs. Activated Esterification

While classical Fischer esterification (refluxing with an alcohol and a strong acid catalyst like H₂SO₄) is a common method, yields can be moderate for nicotinic acid derivatives.[6][7] The protonation of the pyridine nitrogen sequesters the catalyst and reduces the overall reaction efficiency. A more robust and field-proven approach involves the initial formation of a salt, followed by reaction with an alkyl halide. This method avoids strong acidic conditions that can lead to side reactions and is particularly effective for sensitive substrates.

A patented process for a structurally related compound, 6-aminonicotinic acid, demonstrates an effective strategy that is directly applicable.[8][9] The carboxylic acid is first deprotonated with a mild base like sodium or potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The resulting carboxylate salt is a potent nucleophile that readily reacts with an electrophile (e.g., an alkyl halide) to form the desired ester. This process is highly efficient and avoids the need for harsh acidic conditions.

Detailed Protocol: Methyl Ester Synthesis via Salt Formation

This protocol adapts the principles of salt formation and subsequent alkylation for the synthesis of methyl 6-(aminomethyl)nicotinate.

Step 1: Salt Formation

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 6-(aminomethyl)nicotinic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Add finely ground anhydrous sodium carbonate (1.1 eq) to the suspension.

    • Causality Note: Sodium carbonate is a sufficiently strong base to deprotonate the carboxylic acid but not the pyridine nitrogen or the primary amine under these conditions, ensuring chemoselectivity. DMF is an ideal solvent due to its high boiling point and ability to dissolve the intermediate salt.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 1.5-2 hours. The mixture may thicken as the sodium salt is formed.[9]

Step 2: Esterification

  • Cool the mixture slightly to 70-80°C.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Causality Note: Methyl iodide is a highly reactive electrophile. Maintaining an elevated temperature ensures the reaction goes to completion. An excess is used to drive the reaction forward.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

ParameterValueReference
Starting Material 6-(aminomethyl)nicotinic acid-
Reagents Sodium Carbonate, Methyl Iodide[9]
Solvent N,N-Dimethylformamide (DMF)[8][9]
Temperature 80-100°C[8][9]
Typical Yield 60-75% (Estimated based on related syntheses)[8]

Table 1: Summary of reaction parameters for the synthesis of methyl 6-(aminomethyl)nicotinate.

Derivatization of the Aminomethyl Group: N-Acylation

The primary amine of the aminomethyl group is a strong nucleophile, making it an excellent target for acylation to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for introducing a vast array of functional groups and modulating physicochemical properties.

Rationale for Method Selection: Schotten-Baumann vs. Peptide Coupling

The choice of acylation method depends on the stability and reactivity of the acylating agent.

  • Using Acid Chlorides/Anhydrides (Schotten-Baumann conditions): This is a direct and often high-yielding method. The reaction is typically performed in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl or carboxylic acid byproduct. However, the zwitterionic nature of 6-(aminomethyl)nicotinic acid can lead to solubility issues. Furthermore, protecting the carboxylic acid group (e.g., as an ester) is often necessary to prevent unwanted side reactions, such as the formation of mixed anhydrides or oligomerization.

  • Using Carboxylic Acids and Coupling Reagents: This is a milder and more versatile approach, ideal for sensitive substrates. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) convert the carboxylic acid into an activated species in situ, which then readily reacts with the amine. This method avoids the need to handle unstable acid chlorides and is highly chemoselective for the amine group.

For this scaffold, peptide coupling reagents are superior as they offer greater control and compatibility with the unprotected carboxylic acid, minimizing the need for protection-deprotection steps.

Detailed Protocol: N-Acetylation using EDC/HOBt

This protocol describes the formation of N-acetyl-6-(aminomethyl)nicotinic acid.

cluster_workflow N-Acylation Workflow Start Dissolve Acetic Acid & Coupling Reagents (EDC, HOBt) in DMF Activate Stir at 0°C for 30 min (Activation Step) Start->Activate Add_Amine Add solution of 6-(aminomethyl)nicotinic acid in DMF/Base Activate->Add_Amine React Stir at RT overnight Add_Amine->React Quench Quench with water, Acidify with HCl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography or Recrystallization Extract->Purify

Figure 2: Experimental workflow for the N-acylation of 6-(aminomethyl)nicotinic acid.

Step 1: Activation of Acetic Acid

  • In a round-bottom flask, dissolve acetic acid (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath and stir for 30 minutes.

    • Causality Note: This pre-activation step forms the HOBt-ester of acetic acid. This intermediate is more stable and less prone to side reactions (like N-acylurea formation) than the O-acylisourea intermediate formed with EDC alone. Cooling minimizes potential side reactions.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve 6-(aminomethyl)nicotinic acid (1.05 eq) in DMF with the aid of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to improve solubility.

  • Slowly add the solution of the amine to the activated acid at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Acidify the solution to pH ~3-4 with 1M HCl. The product may precipitate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.[10][11]

TechniquePurposeExpected Observations for Derivatives
¹H NMR Structural Elucidation- Esterification: Appearance of new signals corresponding to the alkyl group of the ester (e.g., a singlet around 3.9 ppm for a methyl ester).- N-Acylation: Disappearance of the primary amine protons and appearance of a new amide N-H proton (typically a triplet around 8-9 ppm), along with signals for the new acyl group.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak [M+H]⁺ should correspond to the calculated mass of the derivatized product.
HPLC Purity AssessmentA single major peak should be observed under optimized conditions, indicating a pure compound. Retention time will differ significantly from the starting material.[12]
FT-IR Functional Group Analysis- Esterification: Appearance of a strong C=O stretch around 1720-1740 cm⁻¹.- N-Acylation: Appearance of a strong amide C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and an N-H bend (Amide II band) around 1520-1570 cm⁻¹.

Table 2: Key analytical techniques for the characterization of 6-(aminomethyl)nicotinic acid derivatives.

Conclusion and Future Outlook

The derivatization of 6-(aminomethyl)nicotinic acid offers a rich field for chemical exploration. The strategic, selective modification of its amino and carboxylic acid functionalities provides a direct route to novel chemical entities with significant therapeutic potential. The protocols and rationales detailed in this guide serve as a validated starting point for researchers. By understanding the underlying chemical principles, scientists can logically troubleshoot and adapt these methods to construct diverse libraries of compounds for screening in various disease models, from inflammation to oncology. The continued exploration of this scaffold is certain to yield valuable contributions to the field of drug development.

References

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • 6-(Aminomethyl)nicotinic acid | 76196-67-3. Smolecule.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIV
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • Application of Methyl 2-(aminomethyl)
  • Nicotinic acid derivatives: Application and uses, review.
  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional C
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Any procedure for the esterification of isonicotinic acid?
  • Analytical Techniques for the Characterization and Quantific
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.

Sources

Methodological & Application

Application Notes and Protocols: 6-(Boc-aminomethyl)nicotinic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Peptide Architectures

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the automated and efficient assembly of amino acid chains on an insoluble resin support.[1][][3] The versatility of SPPS is continually expanding through the incorporation of non-standard amino acids and building blocks that impart unique structural and functional properties to the final peptide. One such building block of increasing interest is 6-(Boc-aminomethyl)nicotinic acid .

This molecule is a derivative of nicotinic acid (also known as niacin or Vitamin B3), featuring a Boc-protected aminomethyl group.[4] Its integration into a peptide sequence introduces a pyridine ring, a structural motif with significant implications for medicinal chemistry and drug development. The incorporation of nicotinic acid and its derivatives into peptides can enhance their stability, modulate their biological activity, and improve their pharmacokinetic profiles.[5][6] For instance, nicotinic acid-peptide conjugates have demonstrated potential in applications such as skin whitening by suppressing melanogenesis.[5] Furthermore, the pyridine nitrogen offers a site for potential post-synthesis modifications, further expanding the chemical diversity of the resulting peptides.

This guide provides a comprehensive overview of the application of this compound in SPPS, detailing the underlying chemical principles, step-by-step protocols for its use, and expert insights into optimizing synthesis outcomes.

The Strategic Advantage of this compound in SPPS

The unique structure of this compound offers several advantages in the design of complex peptides:

  • Conformational Constraint: The rigid pyridine ring introduces a degree of conformational rigidity into the peptide backbone, which can be crucial for optimizing binding affinity to biological targets.

  • Modulation of Physicochemical Properties: The introduction of the aromatic and polar nicotinic acid moiety can alter the solubility, lipophilicity, and hydrogen bonding capacity of the peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Biological Activity: Nicotinic acid itself is a biologically active molecule with known effects on lipid metabolism and as a precursor to essential coenzymes like NAD and NADP.[4][7] Its incorporation can confer novel or enhanced biological activities to the peptide. Peptides containing nicotinic acid derivatives have been explored for their interactions with nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes.[8][9]

  • Increased Stability: The modification of peptides with nicotinic acid has been shown to increase their stability, for example, in serum, which is a significant advantage for therapeutic applications.[5]

  • Site for Further Functionalization: The nitrogen atom in the pyridine ring can serve as a handle for further chemical modifications, allowing for the attachment of labels, imaging agents, or other functional groups.

Core Principles of SPPS: The Boc/Bzl Strategy

The use of this compound is compatible with the two major strategies in SPPS: Boc/Bzl and Fmoc/tBu protection schemes. This guide will focus on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on a graduated acid lability approach.[10][11]

In this scheme:

  • The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group . This group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][12]

  • Reactive side chains of the amino acids are protected by more robust, benzyl-based protecting groups that are stable to the conditions of Boc deprotection but can be removed at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[11][12]

The cyclical nature of SPPS involves the repetition of deprotection, washing, coupling, and washing steps to build the peptide chain.[10][13]

The SPPS Cycle: A Stepwise Elucidation

The fundamental workflow of solid-phase peptide synthesis is a cyclical process that meticulously adds one amino acid at a time to a growing peptide chain anchored to an insoluble resin. This process is central to the successful synthesis of the desired peptide.

SPPS_Cycle start Start: Resin-Bound Peptide deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., DIPEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling: Boc-AA-OH + Activator (e.g., HBTU/HOBt, DIC) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle End of Cycle wash3->end_cycle end_cycle->deprotection Next Amino Acid SPPS_Workflow cluster_synthesis Peptide Synthesis on Resin cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis resin_prep 1. Resin Swelling (DCM) first_aa 2. First Amino Acid Coupling (if applicable) resin_prep->first_aa spps_cycles 3. Iterative SPPS Cycles (Deprotection, Coupling, Washing) first_aa->spps_cycles nicotinic_coupling 4. Coupling of This compound spps_cycles->nicotinic_coupling nicotinic_coupling->spps_cycles Continue SPPS if not N-terminus final_deprotection 5. Final N-terminal Boc Deprotection nicotinic_coupling->final_deprotection If at N-terminus cleavage 6. Cleavage from Resin (HF) final_deprotection->cleavage precipitation 7. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification analysis 9. Analysis (Mass Spectrometry, HPLC) purification->analysis

Caption: Overall workflow for the synthesis of a peptide containing this compound.

Step-by-Step Protocol
1. Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM (10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation. [12]3. Drain the solvent.

2. N-terminal Boc Deprotection
  • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin). [12]2. Agitate for 2-3 minutes, then drain the solution. [14]3. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes. [12]4. Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 times), followed by IPA (2 times), and then DCM (3 times) to remove residual TFA. [12]

3. Neutralization
  • Add a solution of 5-10% DIPEA in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3-5 times). [15]

4. Coupling of this compound

This protocol utilizes HBTU/HOBt activation, a common and efficient method. [6]

  • In a separate vial, dissolve 2-3 equivalents of this compound, 2-3 equivalents of HBTU, and 2-3 equivalents of HOBt in a minimal amount of DMF.

  • Add 4-6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. [16]A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

5. Peptide Chain Elongation

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Cleavage and Deprotection

WARNING: This step involves the use of anhydrous HF and must be performed in a specialized apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole) to protect sensitive amino acid side chains.

  • Cool the apparatus to -5 to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • The crude peptide will remain in the reaction vessel.

7. Peptide Precipitation and Purification
  • Wash the crude peptide with cold diethyl ether to precipitate the product and remove organic scavengers.

  • Centrifuge or filter to collect the peptide precipitate.

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., containing a small amount of acetic acid or TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). [16]5. Analyze the purified fractions by mass spectrometry to confirm the identity of the desired product. [6]

Data Presentation and Characterization

The successful incorporation of this compound should be confirmed by analytical techniques.

ParameterExpected OutcomeMethod
Molecular Weight Observed mass should match the calculated theoretical mass of the peptide containing the nicotinic acid moiety.Mass Spectrometry (e.g., ESI-MS) [6]
Purity A single major peak should be observed.Analytical RP-HPLC
Sequence Confirmation Fragmentation pattern should be consistent with the expected peptide sequence.Tandem Mass Spectrometry (MS/MS)

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of this compound, a second coupling should be performed. The steric hindrance of the pyridine ring may slightly slow down the reaction kinetics compared to standard amino acids.

  • Side Reactions during Cleavage: The pyridine ring is generally stable to HF cleavage. However, ensuring the use of appropriate scavengers is crucial to prevent side reactions with other sensitive residues in the peptide sequence.

  • Solubility Issues: Peptides containing the nicotinic acid moiety may exhibit different solubility profiles. It may be necessary to screen different solvent systems for both purification and final formulation.

  • Alternative Activation Methods: While HBTU/HOBt is a robust choice, other coupling reagents like DIC/HOBt can also be employed. [15]The optimal choice may depend on the specific peptide sequence.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its successful incorporation into peptide chains using standard Boc-based solid-phase peptide synthesis protocols is readily achievable. By introducing a rigid, functionalizable pyridine moiety, researchers can explore novel peptide architectures with tailored stability, activity, and pharmacokinetic profiles, opening new avenues in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (2016). Niacin-peptide having skin whitening activity and use for same. KR20160047365A.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1146, pp. 3-27). Humana Press. Retrieved from [Link]

  • CSBio. (2013). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Li, P., et al. (2016). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties. Heterocycles, 92(2), 251-260. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Foley, P., et al. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 5(4), 738-745. Retrieved from [Link]

  • Vágner, J., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Cindrić, M., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Croatica Chemica Acta, 90(2), 231-234. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Kim, M., et al. (2022). Wrinkle-Improving Effect of Novel Peptide That Binds to Nicotinic Acetylcholine Receptor. International Journal of Molecular Sciences, 23(21), 13322. Retrieved from [Link]

  • Benyó, Z., et al. (2007). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 151(5), 579-585. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Payne, R. J., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry, 10(30), 5785-5794. Retrieved from [Link]

  • Tsetlin, V., et al. (2009). Naturally occurring and synthetic peptides acting on nicotinic acetylcholine receptors. Current Pharmaceutical Design, 15(21), 2474-2492. Retrieved from [Link]

  • Trudeau, S. J., et al. (2020). Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction. Journal of Medicinal Chemistry, 63(22), 13666-13676. Retrieved from [Link]

  • Kent, S. B. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 104(4), 207-219. Retrieved from [Link]

  • Abdel-Monem, M. M., et al. (1972). New compounds: amino acid derivatives of nicotinic acid. Journal of Pharmaceutical Sciences, 61(3), 477-478. Retrieved from [Link]

  • Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin Pharmacology and Physiology, 27(6), 311-315. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Peptide Institute, Inc. (n.d.). Modified Peptides. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-221. Retrieved from [Link]

  • ResearchGate. (n.d.). Species, localization, and amino acid sequences of the peptides used to produce the nAChR subunit-specific polyclonal antibodies. Retrieved from [Link]

Sources

Application Notes & Protocols: 6-(Boc-aminomethyl)nicotinic Acid as a Bifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2][3][4] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5][6][7] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties and cell permeability.[8][9][][11][12] This document provides a detailed guide to the application of 6-(Boc-aminomethyl)nicotinic acid, a versatile building block that introduces a semi-rigid nicotinamide scaffold into the linker architecture. We will discuss the rationale for its use, provide detailed, field-tested protocols for its incorporation into a PROTAC synthesis workflow, and present data interpretation guidelines.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs operate via an "event-driven" pharmacology, catalytically inducing the degradation of target proteins.[13] This mechanism is initiated by the formation of a productive ternary complex between the POI and an E3 ligase, orchestrated by the PROTAC molecule.[8][11] The linker is not merely a spacer; it dictates the relative orientation and proximity of the two proteins, which is paramount for efficient ubiquitination.[8][9]

Key linker characteristics that must be optimized for each PROTAC system include:

  • Length: A linker that is too short may cause steric clashes, while one that is too long may lead to unproductive binding modes or an unfavorable "hook effect".[8][13]

  • Composition & Physicochemical Properties: The chemical makeup of the linker impacts crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[9][13] The inclusion of moieties like polyethylene glycol (PEG) can improve solubility, while alkyl chains offer flexibility.[7][8][13][14]

  • Rigidity & Flexibility: Linker flexibility can be advantageous for initial discovery efforts, but semi-rigid linkers can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of ternary complex formation and potentially enhancing selectivity.[8][9]

The PROTAC Mechanism of Action

The workflow from PROTAC administration to protein degradation is a multi-step intracellular process. The PROTAC molecule must first permeate the cell membrane to engage its targets.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow L1 Ligand 1 (e.g., E3 Ligase Ligand with -NH2 group) Intermediate1 Intermediate 1 (Ligand 1-Linker-Boc) L1->Intermediate1 Amide Coupling (EDC, HOBt) Linker 6-(Boc-aminomethyl) nicotinic acid Linker->Intermediate1 Intermediate2 Intermediate 2 (Ligand 1-Linker-NH2) Intermediate1->Intermediate2 Boc Deprotection (TFA/DCM) PROTAC Final PROTAC Intermediate2->PROTAC Amide Coupling (HATU, DIPEA) L2 Ligand 2 (e.g., POI Ligand with -COOH group) L2->PROTAC

Sources

Application Notes & Protocol: Covalent Modification of Peptides with 6-(Boc-aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Nicotinic Acid Moieties

The functionalization of peptides with non-canonical moieties is a cornerstone of modern drug discovery and chemical biology. It allows for the modulation of pharmacological properties, including receptor affinity, metabolic stability, and pharmacokinetic profiles. Nicotinic acid and its derivatives, as vital components of the vitamin B3 family, are of particular interest.[1][2] Their incorporation into a peptide backbone can introduce unique structural constraints, alter polarity, and provide a handle for further conjugation.

This guide provides a detailed, field-proven protocol for the covalent coupling of 6-(Boc-aminomethyl)nicotinic acid to the N-terminal amine of a peptide, typically assembled on a solid support. The protocol is designed for researchers in peptide chemistry and drug development, emphasizing not just the procedural steps but the underlying chemical rationale to empower users to adapt and troubleshoot the methodology effectively.

The choice of this compound presents a specific set of considerations. The molecule has two key functional groups: a carboxylic acid for amide bond formation and a Boc-protected primary amine on a methyl spacer. The tert-butyloxycarbonyl (Boc) protecting group is critical; it is stable under the basic conditions required for standard Fmoc-based solid-phase peptide synthesis (SPPS) but is readily cleaved under the strongly acidic conditions used for final peptide cleavage from the resin.[3][4] This orthogonality is the foundation of the synthetic strategy detailed herein.

Foundational Principles and Reagent Selection

The Chemistry of Amide Bond Formation

The formation of a stable amide bond between the carboxylic acid of the nicotinic acid derivative and the peptide's N-terminal amine is not spontaneous. It requires the activation of the carboxyl group to transform the hydroxyl into a better leaving group. This is achieved using specialized coupling reagents.[5]

Modern peptide coupling relies predominantly on uronium or aminium salt-based reagents, such as HATU, HBTU, or HCTU.[5][6] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization, especially when coupling sterically hindered components.[6][7][8]

The mechanism involves HATU reacting with the carboxylic acid to form a highly reactive OAt-active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the peptide's primary amine, leading to the formation of the desired amide bond with minimal side reactions.[7]

Reagent Overview and Stoichiometry

Success in solid-phase synthesis hinges on driving reactions to completion. This is typically achieved by using a molar excess of soluble reagents relative to the functional group loading of the solid-support resin.

ReagentPurposeTypical Equivalents (vs. Resin Loading)
Peptide-Resin Solid support with N-terminally deprotected peptide.1.0
This compound The molecule to be coupled.1.5 - 3.0
HATU Coupling reagent; activates the carboxylic acid.1.45 - 2.9
DIPEA (or DIEA) Non-nucleophilic base; maintains a basic pH for the reaction.3.0 - 6.0
DMF (or NMP) Aprotic polar solvent to swell the resin and dissolve reagents.N/A

Experimental Protocol: Step-by-Step Guide

This protocol assumes the use of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The starting material is a peptide-resin that has just undergone Fmoc deprotection, exposing a free N-terminal primary amine.

Pre-Coupling: Peptide-Resin Preparation
  • Resin Swelling: Swell the peptide-resin in high-quality, anhydrous DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10-15 minutes.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is:

    • DMF (3x)

    • Isopropanol (IPA) (2x)

    • DMF (3x) The resin is now ready for coupling.

Activation and Coupling Workflow

The following diagram illustrates the core workflow for the activation and coupling steps.

G cluster_prep Activation Solution Preparation cluster_spps SPPS Reaction Vessel reagents This compound + HATU + DIPEA in DMF Coupling Coupling Reaction (RT, 1-2 hours) reagents->Coupling Add to Resin Resin Peptide-Resin (N-terminal NH2) Resin->Coupling Wash Wash Resin (DMF, IPA, DCM) Coupling->Wash

Caption: Workflow for coupling this compound to a peptide-resin.

Detailed Steps:

  • Prepare Activation Solution: In a separate vial, dissolve this compound (2.0 eq) and HATU (1.9 eq) in DMF. Add DIPEA (4.0 eq) to the solution and vortex briefly. Allow this solution to pre-activate for 1-5 minutes. Note: The solution may change color.

  • Coupling Reaction:

    • Drain the final DMF wash from the prepared peptide-resin.

    • Immediately add the activation solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • To confirm the reaction has gone to completion, perform a qualitative ninhydrin (Kaiser) test.

    • Take a small sample of beads (5-10), wash them thoroughly with DMF and then DCM, and dry them.

    • Perform the test according to the standard procedure. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly to remove excess reagents and byproducts. A recommended wash sequence is:

    • DMF (3x)

    • IPA (2x)

    • DCM (3x) The resin can now be dried for storage or proceed to the final cleavage step.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and simultaneously removing all acid-labile protecting groups, including the Boc group on the newly introduced nicotinic acid moiety and other side-chain protecting groups (e.g., Trt, Pbf, tBu).[4]

G start Modified Peptide-Resin cocktail Add Cleavage Cocktail (e.g., TFA/TIPS/H2O) start->cocktail reaction React (2-3 hours, RT) cocktail->reaction precipitate Precipitate Peptide (Cold Diethyl Ether) reaction->precipitate end Crude Peptide (for Purification) precipitate->end

Caption: General workflow for peptide cleavage and deprotection.

  • Prepare Cleavage Cocktail: A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water . Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive. TIPS is a scavenger used to trap reactive cations generated during deprotection.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Drying: Dry the resulting white peptide pellet under vacuum.

Purification and Characterization

Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and other impurities. The standard method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

  • Principle: Separation is based on the hydrophobicity of the peptide.[12]

  • Stationary Phase: Typically a C18 silica column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Procedure: The crude peptide is dissolved in a minimal amount of Solvent A (with some Solvent B if necessary for solubility) and injected onto the column. A gradient of increasing Solvent B is used to elute the peptides, with more hydrophobic species eluting later. Fractions are collected and analyzed for purity.[12]

Characterization and Quality Control
  • Mass Spectrometry (MS): This is the most critical analysis to confirm the identity of the final product. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) should be used to verify that the experimental molecular weight matches the theoretical mass of the 6-(aminomethyl)nicotinic acid-modified peptide.[13][14]

  • Analytical HPLC: The purity of the final lyophilized peptide is assessed using analytical RP-HPLC, typically monitoring absorbance at 214-220 nm. Purity is reported as the peak area of the desired product relative to the total peak area.[15][16]

  • NMR Spectroscopy: For a definitive structural confirmation, 1D and 2D NMR experiments (such as COSY and TOCSY) can be performed. This can confirm the presence of the nicotinic acid moiety and the overall peptide structure, though it is generally reserved for in-depth structural studies rather than routine verification.[17][18]

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central. [Link]

  • Coupling Reagents - ResearchGate. [Link]

  • HPLC Analysis and Purification of Peptides - ResearchGate. [Link]

  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. [Link]

  • LC-MS-based Protein and Peptide - Quantification Using Stable Isotope Labels: From ICAT in General to Differential - University of Nottingham. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC - NIH. [Link]

  • Nicotinic acid - Wikipedia. [Link]

  • Mass spectrometry of peptides and proteins - OSU Chemistry. [Link]

  • peptide nmr. [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. [Link]

Sources

Application Note: A Comprehensive Guide to the Boc Deprotection of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction: The Strategic Importance of Amine Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules bearing primary and secondary amine functionalities.[1][2] Its stability across a wide range of chemical conditions, coupled with its clean and efficient removal under specific acidic protocols, makes it an indispensable tool for chemists. This application note provides a detailed experimental procedure for the acidic cleavage of the Boc protecting group from N-Boc-6-(aminomethyl)nicotinic acid to yield the zwitterionic product, 6-(aminomethyl)nicotinic acid.

This particular molecule, containing both a primary amine and a carboxylic acid on a pyridine scaffold, presents a unique purification challenge due to its zwitterionic nature. The protocols detailed herein are designed not only to guide the researcher through a successful deprotection but also to provide a deep understanding of the underlying chemical principles and to offer robust solutions for the isolation and characterization of the final product. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable and well-validated methodology for this critical transformation.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The removal of the Boc group is an acid-catalyzed elimination reaction.[3] Trifluoroacetic acid (TFA) is the reagent of choice due to its strength, its volatility (which aids in its removal), and its ability to readily dissolve the protected starting material.[3] The mechanism proceeds through several distinct steps:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA).[1][4] This initial step activates the protecting group, making the carbonyl carbon more electrophilic.

  • C-O Bond Cleavage: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl C-O bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][4]

  • Decarboxylation: Carbamic acids are inherently unstable and rapidly undergo decarboxylation, releasing carbon dioxide gas.[1][4] This is an irreversible step that drives the reaction to completion. The evolution of CO2 is often visually apparent as bubbling.[1]

  • Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess TFA present in the reaction medium, yielding the corresponding ammonium trifluoroacetate salt.[4]

The tert-butyl cation byproduct is typically quenched by scavengers if present, or it may deprotonate to form isobutylene gas.[4]

Boc_Deprotection_Mechanism Figure 1: Mechanism of TFA-Mediated Boc Deprotection Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated + H+ (from TFA) CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->CarbamicAcid Loss of t-Bu+ Amine Free Amine (R-NH2) + CO2 CarbamicAcid->Amine Decarboxylation (-CO2) FinalProduct Ammonium TFA Salt (R-NH3+ • CF3COO-) Amine->FinalProduct + H+ (from TFA)

Figure 1: Mechanism of TFA-Mediated Boc Deprotection

Experimental Protocol: From Reaction to Purified Product

This section details the complete workflow for the deprotection reaction, including monitoring, work-up, and isolation of the zwitterionic product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-6-(aminomethyl)nicotinic acid≥95%CommercialStarting material.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%CommercialCorrosive, handle in a fume hood.
Diethyl EtherAnhydrousCommercialFor precipitation/trituration.
Ion-Exchange ResinAmberlyst™ A21 or equivalentCommercialFor purification (optional but recommended).
Methanol / Deionized WaterHPLC GradeCommercialFor resin washing and product elution.
TLC PlatesSilica Gel 60 F254CommercialFor reaction monitoring.
Ninhydrin StainReagent GradeCommercialFor visualization of the primary amine.
Step-by-Step Deprotection Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-6-(aminomethyl)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: To the stirring solution at room temperature, add trifluoroacetic acid (TFA). A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA. Add the TFA dropwise, as the reaction can be exothermic.

  • Reaction Monitoring: The reaction is typically rapid, often completing within 30-120 minutes.[5] Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM with 0.5% acetic acid.

    • Starting Material (SM): Will have a higher Rf value.

    • Product (P): Being a salt, it is highly polar and will likely remain at the baseline (Rf ≈ 0).

    • Visualization: After eluting, dry the TLC plate thoroughly and stain with ninhydrin. A positive (purple/blue) spot for the product should appear, confirming the presence of the free primary amine.[6][7] LC-MS is another excellent method for monitoring the disappearance of the starting material and the appearance of the product mass.

  • Solvent Removal: Once the reaction is complete (as indicated by the total consumption of starting material), remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, an azeotropic distillation with toluene can be performed (add toluene and evaporate; repeat 2-3 times). The resulting residue is the crude 6-(aminomethyl)nicotinic acid trifluoroacetate salt.

Product Isolation: Strategies for a Zwitterionic Compound

The isolation of the free zwitterionic product from its TFA salt requires careful consideration. Standard aqueous basic work-ups are often ineffective due to the high water solubility of the salt and the amphoteric nature of the product.[8] Three validated methods are presented below.

Workup_Workflow Figure 2: Isolation Workflow for Zwitterionic Product Crude Crude TFA Salt (Post-Evaporation) MethodA Method A: Trituration Crude->MethodA MethodB Method B: Ion-Exchange Crude->MethodB MethodC Method C: pH Adjustment Crude->MethodC SolidSalt Solid TFA Salt MethodA->SolidSalt Add Diethyl Ether ResinPrep Prepare Basic Resin (e.g., Amberlyst A21) MethodB->ResinPrep Dissolve Dissolve in min. H2O MethodC->Dissolve FiltrationA Filtration SolidSalt->FiltrationA FinalProduct Pure Zwitterion FiltrationA->FinalProduct *May still be TFA salt LoadSample Load Crude Salt (dissolved in MeOH) ResinPrep->LoadSample Elute Elute with MeOH or MeOH/H2O LoadSample->Elute EvaporateB Evaporate Eluent Elute->EvaporateB EvaporateB->FinalProduct AdjustpH Adjust pH to pI (approx. 6-7) Dissolve->AdjustpH Precipitate Precipitate Forms AdjustpH->Precipitate FiltrationC Filtration Precipitate->FiltrationC FiltrationC->FinalProduct

Figure 2: Isolation Workflow for Zwitterionic Product

Method A: Trituration/Precipitation

  • To the crude TFA salt residue, add a sufficient volume of a non-polar solvent such as anhydrous diethyl ether.

  • Stir or sonicate the mixture vigorously. The TFA salt may solidify or precipitate out of the solvent.

  • Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry under high vacuum.

  • Note: This method yields the TFA salt, which may be suitable for some subsequent reactions. To obtain the free zwitterion, proceed to Method B or C.

Method B: Ion-Exchange Chromatography (Recommended for Highest Purity)

  • Prepare a column with a basic ion-exchange resin (e.g., Amberlyst™ A21). Wash the resin thoroughly with methanol followed by deionized water until the eluent is neutral.

  • Dissolve the crude TFA salt in a minimal amount of methanol.

  • Load the solution onto the prepared resin column. The resin will capture the trifluoroacetate anion and the proton, releasing the neutral zwitterion.

  • Elute the column with methanol or a mixture of methanol and water.

  • Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 6-(aminomethyl)nicotinic acid as a solid. This method effectively desalinates the product.[8][9]

Method C: Precipitation at the Isoelectric Point (pI)

  • Dissolve the crude TFA salt in a minimal amount of deionized water.

  • Slowly add a dilute aqueous base (e.g., 0.1 M NaOH or a weak base like aqueous ammonia) dropwise while monitoring the pH.

  • The product has the lowest aqueous solubility at its isoelectric point (pI). As the pH approaches the pI (estimated to be between 6 and 7.5), the zwitterionic product will begin to precipitate.

  • Continue adding base until precipitation is maximized. Avoid making the solution too basic, as this will form the highly soluble carboxylate salt.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

Validation and Troubleshooting

ParameterExpected Result / Solution
Reaction Completion Monitoring: Complete disappearance of the starting material spot on TLC. Troubleshooting: If the reaction is sluggish, ensure reagents are anhydrous. Gentle warming (to 40 °C) can be attempted, but is not usually necessary.
Yield Typically >90% for the deprotection step. Isolation yield will vary based on the chosen work-up method.
Purity Assessment: ¹H NMR, LC-MS. Expected Purity: >95% after ion-exchange or pI precipitation.
¹H NMR Disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.
Mass Spectrometry The observed mass should correspond to the exact mass of 6-(aminomethyl)nicotinic acid.
Isolation Issues Problem: Product remains an oil or is difficult to solidify. Solution: Ensure all TFA has been removed. Use the ion-exchange method (Method B) for the cleanest isolation. If using Method C, be precise with pH adjustment.

Conclusion

The acid-mediated deprotection of N-Boc-6-(aminomethyl)nicotinic acid is a highly efficient chemical transformation. While the reaction itself is straightforward, the zwitterionic nature of the product requires a carefully considered purification strategy. Standard protocols must be adapted to avoid product loss during work-up. The ion-exchange chromatography method described is particularly robust, providing a reliable path to obtaining the high-purity zwitterion, free of counter-ions. This validated protocol serves as a dependable resource for chemists working with protected amino acids and their derivatives.

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Benchchem. Experimental procedure for deprotection of Boc-protected amines.
  • Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
  • Scribd. TFA Deprotection.
  • Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • ResearchGate. How to desalt zwitterions?.
  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

Sources

Application of 6-(Boc-aminomethyl)nicotinic Acid in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents via specialized linker molecules.[1][2] The linker's design is paramount, dictating the ADC's stability in circulation and the efficiency of payload release at the target site.[3][4] This guide details the strategic application of 6-(Boc-aminomethyl)nicotinic acid, a versatile building block for constructing advanced linker systems. We will explore its chemical attributes, the rationale for its use, and provide comprehensive, step-by-step protocols for its incorporation into an ADC, culminating in the characterization of the final conjugate.

Introduction: The Central Role of the Linker in ADC Design

An Antibody-Drug Conjugate is a tripartite molecule comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects them.[5] The linker is not merely a spacer but a critical component that influences the ADC's therapeutic index. An ideal linker must remain stable in the systemic circulation (pH ~7.4) to prevent premature drug release and off-target toxicity, yet efficiently liberate the active payload upon internalization into the target cancer cell.[4][]

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and intracellular compartments.[7] One common strategy involves acid-labile linkers, which are stable at neutral pH but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][8] This pH differential provides a selective trigger for payload release inside the target cell.[]

This compound: A Strategic Linker Component

This compound is a bifunctional molecule strategically designed for ADC linker synthesis. Its structure offers distinct advantages for a sequential and controlled conjugation strategy.

  • Structure: C12H16N2O4

  • Molecular Weight: 268.27 g/mol

  • Appearance: White powder[9]

Key Chemical Features:

  • Carboxylic Acid: The pyridine-3-carboxylic acid (nicotinic acid) moiety provides a reactive handle for conjugation to the antibody.[10][11] This group can be activated to react with the ε-amino groups of lysine residues on the mAb surface, forming stable amide bonds.[12][13]

  • Boc-Protected Amine: The aminomethyl group at the 6-position is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[14] The Boc group is stable under the conditions required for antibody conjugation but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine.[15][16] This newly exposed amine serves as the attachment point for the cytotoxic payload.

  • Nicotinic Acid Core: The pyridine ring of the nicotinic acid core may contribute to the linker's properties. The presence of the ring nitrogen introduces a potential site for protonation in acidic environments, which can influence the local chemical environment and potentially modulate the stability or release characteristics of the linker system.

The use of a Boc-protected amine is a cornerstone of this linker's utility, enabling a controlled, two-stage conjugation process.[14] This prevents unwanted side reactions and ensures that the antibody is first linked to the spacer, followed by the attachment of the payload, providing precise control over the final ADC construct.

Experimental Workflow & Protocols

The overall strategy involves a three-part process:

  • Activation and Antibody Conjugation: The carboxylic acid of the linker is activated and reacted with lysine residues on the antibody.

  • Boc Deprotection: The Boc group is removed from the antibody-linker conjugate to expose the amine for payload attachment.

  • Payload Conjugation and Characterization: The cytotoxic drug is attached to the deprotected linker, and the final ADC is rigorously characterized.

Diagram: Overall ADC Synthesis Workflow

ADC_Workflow cluster_0 Part 1: Antibody-Linker Conjugation cluster_1 Part 2: Deprotection cluster_2 Part 3: Payload Conjugation & Characterization Linker 6-(Boc-aminomethyl) nicotinic acid Activation Activate Carboxyl Group (EDC/Sulfo-NHS) Linker->Activation Conjugation1 Lysine Conjugation (Amide Bond Formation) Activation->Conjugation1 Antibody Monoclonal Antibody (mAb) Antibody->Conjugation1 Purification1 Purification (SEC / Dialysis) Conjugation1->Purification1 Ab_Linker mAb-Linker (Boc-Protected) Purification1->Ab_Linker Deprotection Boc Deprotection (Mild Acid, e.g., TFA) Ab_Linker->Deprotection Purification2 Purification (SEC / Dialysis) Deprotection->Purification2 Ab_Linker_Deprot mAb-Linker (Amine-Reactive) Purification2->Ab_Linker_Deprot Conjugation2 Payload Conjugation Ab_Linker_Deprot->Conjugation2 Payload Activated Payload (e.g., Payload-NHS Ester) Payload->Conjugation2 Purification3 Final Purification (e.g., SEC) Conjugation2->Purification3 Final_ADC Final ADC Purification3->Final_ADC Characterization Characterization (UV-Vis, HIC, SEC) Final_ADC->Characterization

Caption: Sequential workflow for ADC synthesis using the Boc-protected linker.

Protocol 1: Activation of Linker and Conjugation to Antibody

This protocol describes the formation of an amide bond between the linker's carboxylic acid and the primary amines of lysine residues on the antibody. Carbodiimide chemistry, specifically using EDC in the presence of Sulfo-NHS, is employed to generate a stable, amine-reactive intermediate.[17][18]

Rationale: The reaction is performed in a two-step manner within the same pot. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18] This intermediate is susceptible to hydrolysis. Sulfo-NHS is added to react with the intermediate, forming a more stable Sulfo-NHS ester that is less prone to hydrolysis and reacts efficiently with primary amines at physiological pH.[17] A slightly acidic pH (e.g., pH 6.0) is optimal for the initial activation step.[19]

Materials:

  • This compound

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

    • Ensure the antibody solution is at a concentration of 5-10 mg/mL. Exchange the buffer to PBS, pH 7.4 if necessary.

  • Activation of Linker:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the linker.

    • Incubate for 15-30 minutes at room temperature to form the activated Sulfo-NHS ester.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution. A typical starting molar excess of linker to antibody is 10:1 to 20:1. The ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification:

    • Remove unreacted linker and byproducts by purifying the conjugate using an SEC column equilibrated with PBS, pH 7.4, or by dialysis against the same buffer.

    • Collect the protein-containing fractions and determine the concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This step removes the Boc protecting group to expose the primary amine, which will be the attachment point for the payload. This is a critical step that must be performed under conditions that do not denature or damage the antibody.[15]

Rationale: The Boc group is labile to acid.[14] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[15][16][20] The challenge is to find conditions (TFA concentration, time, temperature) that are strong enough to cleave the Boc group efficiently but mild enough to preserve the antibody's structure and function. Careful optimization is required.

Materials:

  • Boc-protected mAb-linker conjugate in PBS, pH 7.4

  • Trifluoroacetic acid (TFA)

  • Neutralization Buffer: 1 M Sodium Borate, pH 8.5

  • Purification supplies (as in Protocol 1)

Procedure:

  • Reaction Setup:

    • Cool the mAb-linker conjugate solution to 4°C.

    • Prepare a stock solution of 10% TFA in an appropriate, chilled organic co-solvent (e.g., acetonitrile) or water.

  • Deprotection Reaction:

    • Slowly add the chilled TFA solution to the conjugate while gently stirring to achieve a final TFA concentration of 1-5%. The optimal concentration must be determined empirically.

    • Incubate the reaction on ice for 30-60 minutes. Monitor the reaction progress if analytical methods are available.

  • Neutralization:

    • Immediately neutralize the reaction by adding Neutralization Buffer to raise the pH to ~7.4.

  • Purification:

    • Promptly purify the deprotected mAb-linker conjugate using SEC or dialysis against PBS, pH 7.4 to remove TFA and byproducts.

    • Store the purified, amine-reactive conjugate at 4°C and use it for payload conjugation as soon as possible.

Protocol 3: Payload Conjugation

In this final step, the cytotoxic payload, which has been pre-activated (e.g., as an NHS ester), is attached to the newly exposed amine on the mAb-linker conjugate.

Rationale: The free amine on the linker is now a nucleophile that can react with an activated functional group on the payload, such as an NHS ester, to form a stable amide bond. The reaction is typically performed at a slightly basic pH (7.5-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic.

Materials:

  • Deprotected, amine-reactive mAb-linker conjugate

  • Activated payload (e.g., Payload-NHS ester) in anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Borate, pH 8.0

  • Purification supplies (as in Protocol 1)

Procedure:

  • Reaction Setup:

    • Exchange the buffer of the deprotected mAb-linker conjugate to the Reaction Buffer.

  • Conjugation:

    • Add a 3- to 5-fold molar excess of the activated payload solution to the mAb-linker conjugate solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate for 1-2 hours at room temperature, protected from light if the payload is light-sensitive.

  • Purification:

    • Purify the final ADC using SEC to remove unreacted payload and solvent. The final ADC should be formulated in a suitable storage buffer (e.g., PBS).

Characterization of the Final ADC

Thorough characterization is essential to confirm the successful synthesis and to determine critical quality attributes of the ADC.

Table 1: Key ADC Characterization Methods
Parameter AssessedMethodPrinciple
Drug-to-Antibody Ratio (DAR) UV-Vis SpectroscopyThe absorbance of the ADC is measured at 280 nm (for the antibody) and at the payload's specific absorbance maximum. The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
Aggregation & Fragmentation Size Exclusion Chromatography (SEC)[21]SEC separates molecules based on their hydrodynamic radius.[22] It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the final ADC preparation.[22]
DAR Distribution & Purity Hydrophobic Interaction Chromatography (HIC)[23]HIC separates ADC species based on hydrophobicity.[21] Since each conjugated drug adds hydrophobicity, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, etc.), providing a profile of the DAR distribution.[22][23]
Confirmation of Conjugation Mass Spectrometry (MS)Native MS or LC-MS after deglycosylation can be used to determine the precise mass of the ADC species, confirming the covalent attachment of the linker and payload and verifying the DAR distribution.[24][25]
Diagram: ADC Characterization Logic

ADC_Characterization cluster_analysis Analytical Techniques cluster_outputs Critical Quality Attributes Final_ADC Final Purified ADC UV_Vis UV-Vis Spectroscopy Final_ADC->UV_Vis SEC Size Exclusion Chromatography (SEC) Final_ADC->SEC HIC Hydrophobic Interaction Chromatography (HIC) Final_ADC->HIC MS Mass Spectrometry (MS) Final_ADC->MS DAR Average DAR UV_Vis->DAR Determines Aggregation Aggregation & Fragmentation (%) SEC->Aggregation Quantifies Distribution DAR Distribution Profile HIC->Distribution Resolves Identity Structural Identity Confirmation MS->Identity Confirms

Caption: Relationship between analytical methods and ADC quality attributes.

Conclusion and Future Perspectives

This compound serves as a valuable and strategic component for the synthesis of ADCs. Its bifunctional nature, combined with the orthogonal reactivity afforded by the Boc protecting group, allows for a highly controlled and sequential approach to building the final conjugate. This method facilitates the production of ADCs via traditional lysine conjugation, which, while potentially heterogeneous, remains a robust and widely used strategy in ADC development.[12][26][] The protocols outlined here provide a foundational framework for researchers. However, optimization of reaction conditions—particularly molar ratios, pH, and deprotection parameters—is critical for each specific antibody and payload combination to achieve a final ADC with the desired therapeutic properties. Future advancements may involve adapting this linker chemistry for site-specific conjugation technologies to produce more homogeneous ADC populations with improved therapeutic windows.[4]

References

  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications (RSC Publishing).
  • BOC Sciences. Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.
  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications (RSC Publishing).
  • Sarret, G., et al. (2018). An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates. PubMed.
  • Creative Biolabs. Lysine based Conjugation Strategy.
  • pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. Washington State University.
  • BenchChem. A Comparative Guide to HIC and SEC for Antibody-Drug Conjugate Characterization.
  • NJ Bio, Inc. Linkers for ADCs.
  • Alain Beck, et al. Analytical methods for physicochemical characterization of antibody drug conjugates. NIH.
  • Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters.
  • Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters.
  • BenchChem. The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide.
  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. UCL Discovery.
  • Chudasama, V., et al. (2013). Protocols for Lysine Conjugation. PubMed.
  • Choy, C.J., et al. (2016). Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. ADC Review.
  • BOC Sciences. Lysine Conjugation Services | ADCs.
  • GenScript. Terminology of Antibody Drug for Boc Deprotection.
  • van der Lee, M.M.C., et al. (2015). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. Molecular Pharmaceutics - ACS Publications.
  • BenchChem. Application Notes and Protocols: Conditions for Boc Deprotection of Mal-Dap(Boc) DCHA Conjugates.
  • K.A.D.T. Kariyawasam, et al. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH.
  • Synthesis of drug‐linker 1. a) Boc‐ValAlaPAB−Br, butanone (86 %); b).... ResearchGate.
  • EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • BenchChem. Application Notes and Protocols for Protein Bioconjugation with m-PEG7-t-butyl ester.
  • J.R. McCombs, et al. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Antibody Drug Conjugates. SYNthesis med chem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • EDC Instructions. Thermo Fisher Scientific.
  • This compound cas no.170097-87-7. GuideChem.
  • S.C. Y. Chen, et al. Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC - NIH.
  • What are ADC Linkers?. AxisPharm.
  • P.D. Senter, et al. Current ADC Linker Chemistry. PMC - NIH.
  • Nicotinic acid. Wikipedia.
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Abzena.
  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem.
  • 6-[(TERT-BUTOXYCARBONYL)AMINO]NICOTINIC ACID CAS. ChemicalBook.
  • Nicotinic Acid. Cayman Chemical.

Sources

Application Notes and Protocols for Amide Bond Formation with 6-(Boc-aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of 6-(Boc-aminomethyl)nicotinic Acid in Medicinal Chemistry

This compound is a bifunctional molecular scaffold of significant interest to researchers, scientists, and drug development professionals. Its structure uniquely combines a pyridine core, prevalent in numerous pharmaceuticals, with a protected primary amine and a carboxylic acid. This arrangement allows for its incorporation into larger molecules as a constrained linker or as a key pharmacophoric element. The tert-butyloxycarbonyl (Boc) protecting group is crucial, enabling selective and controlled reactions at the aminomethyl group after the nicotinic acid's carboxyl group has been modified.[][2]

The formation of a stable amide bond is a fundamental transformation in the synthesis of peptides, peptidomimetics, and a vast array of small molecule drugs.[3][4] The successful and efficient coupling of this compound to a primary or secondary amine is a critical step in harnessing its full potential in drug discovery programs. Nicotinic acid derivatives have shown promise as anti-inflammatory agents and have been explored for a variety of other therapeutic applications.[5][6][7][8]

This comprehensive guide provides a detailed examination of the principles and protocols for the effective amide bond formation using this compound. It offers field-proven insights into experimental choices, self-validating protocols, and troubleshooting strategies to ensure high-yield and high-purity outcomes.

Pillar 1: The Expertise & Experience - Understanding the "Why" Behind the "How"

The seemingly straightforward formation of an amide bond is, in practice, a nuanced process influenced by factors such as steric hindrance, substrate reactivity, and the potential for side reactions.[9][10][11] The choice of coupling reagent, solvent, and base is not arbitrary but is dictated by the specific properties of the substrates.

The Role of Coupling Reagents in Carboxylic Acid Activation

Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3] Carbodiimides, phosphonium salts, and aminium/uronium salts are the major classes of coupling reagents used for this purpose.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, they can lead to racemization of chiral centers and the formation of an N-acylurea byproduct, which can be difficult to remove.[11][12] The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended to suppress racemization and improve efficiency.[9][13]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents generate an activated phosphonium ester. They are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids.[12]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most efficient and popular coupling reagents.[12][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective due to its ability to form a highly reactive O-At active ester, leading to rapid coupling with minimal side reactions.[12][14][15]

For the coupling of this compound, HATU is an excellent first choice due to its high efficiency and ability to minimize potential side reactions.

The Critical Role of the Base and Solvent

A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is essential to neutralize the reaction mixture and facilitate the deprotonation of the amine nucleophile. The choice of an appropriate anhydrous, polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is crucial to dissolve the reactants and facilitate the reaction.[9]

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and reproducible. Each step includes a rationale to ensure a deep understanding of the process.

Experimental Protocol 1: HATU-Mediated Amide Coupling of this compound

This protocol outlines a general and highly efficient method for the amide bond formation.

Materials:

  • This compound (1.0 equivalent)

  • Amine (primary or secondary, 1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the highly reactive O-At active ester.[16]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted starting materials and byproducts.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Experimental Protocol 2: Boc-Deprotection of the Amide Product

The Boc group is an acid-labile protecting group.[17] Its removal is a crucial step to liberate the primary amine for subsequent functionalization.

Materials:

  • Boc-protected amide product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected amide in DCM. Add TFA (typically 25-50% v/v in DCM) and stir at room temperature.[18][19]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 1-2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Carefully wash with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Pillar 3: Authoritative Grounding & Comprehensive References

Data Presentation: Quantitative Guidelines

The following table provides a summary of recommended stoichiometries and reaction conditions for the HATU-mediated amide coupling.

ReagentStoichiometry (equivalents)Purpose
This compound1.0Carboxylic acid source
Amine1.1 - 1.2Nucleophile
HATU1.1 - 1.2Coupling reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Solvent (Anhydrous DMF or DCM)-Reaction medium
TemperatureRoom TemperatureStandard condition
Time2 - 16 hoursReaction duration
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction, hydrolysis of activated ester, steric hindrance.Ensure anhydrous conditions.[9] Increase reaction time or temperature slightly. For sterically hindered substrates, consider using a more potent coupling reagent like PyAOP or converting the carboxylic acid to an acid fluoride.[10][12]
Side Reactions Racemization (if chiral amine is used), formation of byproducts.Use of HATU generally minimizes racemization.[12] Ensure proper stoichiometry of reagents.
Difficult Purification Presence of unreacted starting materials or coupling agent byproducts.Optimize the workup procedure with appropriate aqueous washes. Employ careful column chromatography.

Visualization of Key Processes

Diagram 1: HATU-Mediated Amide Bond Formation Workflow

G cluster_0 Reaction Setup cluster_1 Pre-activation cluster_2 Coupling cluster_3 Workup & Purification A This compound in Anhydrous DMF B Add HATU and DIPEA A->B C Formation of O-At Active Ester B->C 15-30 min RT D Add Amine C->D E Amide Bond Formation D->E 2-16 h RT F Aqueous Wash E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: Acid-catalyzed Boc-deprotection mechanism.

References

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem Technical Notes.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Resources.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences Blog.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Technical Library.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Technical Library.
  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros blog.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • University of Illinois Chicago. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. University of Illinois Chicago Library.
  • MDPI. (2023).
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Google Patents. (2009). WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use....
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
  • PMC - NIH. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • BenchChem. (2025). Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs. BenchChem Technical Notes.
  • Green Chemistry (RSC Publishing). (n.d.). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Royal Society of Chemistry.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec Technical Library.
  • BenchChem. (2025). D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis.

Sources

Application Notes & Protocols: Strategic Use of 6-(Boc-aminomethyl)nicotinic Acid for Advanced Labeling of Target Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of modern drug discovery, diagnostics, and chemical biology, the precise, covalent linkage of molecules—a process known as bioconjugation—is paramount. The ability to attach reporter molecules such as fluorophores, radiolabels, or affinity tags to biomolecules or drug candidates underpins numerous applications, from immunoassays and cellular imaging to the development of antibody-drug conjugates (ADCs) and targeted radiopharmaceuticals.[1] At the heart of these sophisticated constructs lies the linker, a chemical scaffold that connects the individual components.

6-(Boc-aminomethyl)nicotinic acid (CAS 170097-87-7) has emerged as a highly versatile bifunctional linker. Its unique architecture offers two distinct points of reactivity, orthogonally protected to allow for sequential, controlled conjugation. The structure features a nicotinic acid (pyridine-3-carboxylic acid) moiety and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group. This design allows for:

  • Initial Conjugation via the Carboxylic Acid: The carboxyl group can be readily activated to form a stable amide bond with a primary amine on a target molecule, reporter group, or solid support.

  • Unmasking a Secondary Conjugation Site: The Boc protecting group is stable under standard amide coupling conditions but can be efficiently removed under acidic conditions to reveal a primary amine.

  • Secondary Conjugation via the Amine: This newly exposed primary amine serves as a reactive handle for subsequent modification, enabling the construction of complex, multi-component systems.

This document provides a detailed guide to the strategic use of this compound, outlining the chemical principles, core workflows, and detailed experimental protocols for its application in creating precisely labeled compounds.

Core Chemical Principles & Workflow Causality

The successful application of this compound hinges on a two-stage conjugation strategy. The workflow is designed to first leverage the reactivity of the carboxylic acid and then, in a separate step, utilize the deprotected amine.

Caption: General workflow for two-stage labeling using this compound.

Stage 1: Amide Bond Formation via the Carboxylic Acid

The pyridine-3-carboxylic acid is a robust functional group for forming amide bonds, which are exceptionally stable under a wide range of physiological and chemical conditions.[1] Direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, the acid must first be converted into a more electrophilic "activated" intermediate.

  • N-Hydroxysuccinimide (NHS) Ester Activation: A premier strategy for amine-reactive modifications involves converting the carboxylic acid to an NHS ester.[2] This is typically achieved using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-Hydroxysuccinimide (NHS).[3] The resulting NHS ester is a stable, isolable intermediate that reacts efficiently and selectively with primary aliphatic amines (e.g., the lysine side chains on a protein) at a slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a benign byproduct.[2][4]

Stage 2: Amine Deprotection and Secondary Labeling

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, chosen for its stability during the initial amide coupling step (which is often performed under neutral to slightly basic conditions).

  • Acid-Mediated Cleavage: The Boc group is readily removed by treatment with a moderately strong acid.[5] A common and highly effective method is using trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide, regenerating the primary amine as its salt. This deprotection is typically clean and proceeds to completion under mild conditions.[5]

  • Orthogonal Reactivity: The newly revealed primary amine is a potent nucleophile, ready for reaction with a second molecule containing an amine-reactive group, such as an NHS ester, isothiocyanate, or sulfonyl chloride. This orthogonality is the key to the linker's utility, allowing for the stepwise and controlled assembly of the final labeled compound.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize reaction times, stoichiometry, and purification methods based on the specific properties of their substrates.

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the linker's carboxylic acid to a stable, amine-reactive NHS ester intermediate.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction with water and extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NHS ester.

  • The product can be purified by silica gel column chromatography if necessary, though often the crude material is of sufficient purity for the next step.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
N-Hydroxysuccinimide (NHS)1.2Forms the active ester
EDC·HCl1.2Carbodiimide coupling agent
Anhydrous DMF-Aprotic polar solvent

Table 1: Reagent stoichiometry for NHS ester activation.

Protocol 2: Coupling of the Activated Linker to an Amine-Containing Molecule

This protocol details the reaction of the pre-activated NHS ester with a molecule containing a primary amine (R-NH₂), such as a fluorescent dye, a peptide, or an amine-modified oligonucleotide.

Materials:

  • This compound NHS ester (from Protocol 1)

  • Amine-containing molecule (R-NH₂)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5) or an organic solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

  • Anhydrous DMF or DMSO (for dissolving reagents)

Procedure:

  • Dissolve the amine-containing molecule in the chosen reaction buffer or solvent system. For biomolecules in aqueous solution, a buffer pH of 8.3-8.5 is optimal to ensure the primary amine is deprotonated and nucleophilic.[2]

  • Dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO.[6]

  • Add the NHS ester solution (typically 5-10 molar excess for biomolecule labeling) to the stirred solution of the amine-containing molecule.[2]

  • Stir the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4 °C overnight.

  • Monitor the reaction by an appropriate method (e.g., HPLC, LC-MS).

  • Upon completion, the resulting conjugate can be purified from excess linker and byproducts by size exclusion chromatography, dialysis, or reverse-phase HPLC, depending on the nature of the product.

G cluster_coupling Protocol 2: Amide Coupling A Dissolve R-NH₂ in Buffer (pH 8.3) C Add B to A Stir 1-4h at RT A->C B Dissolve Linker-NHS in DMF/DMSO B->C D Monitor by HPLC / LC-MS C->D E Purify Conjugate (e.g., HPLC, SEC) D->E Reaction Complete

Caption: Experimental workflow for amide coupling of the activated linker.

Protocol 3: Boc Group Deprotection to Reveal the Primary Amine

This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the primary amine for subsequent reactions.

Materials:

  • Boc-protected conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Prepare a deprotection solution, typically 20-50% TFA in DCM (v/v).

  • Add the TFA/DCM solution to the dissolved conjugate.

  • Stir the reaction at room temperature for 1-2 hours. The reaction is often rapid and can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with DCM or toluene can help remove residual TFA.

  • For small molecules, the resulting amine trifluoroacetate salt can often be precipitated by adding cold diethyl ether.

  • The deprotected product can then be used directly as the salt or neutralized and purified as required for the next step.

Deprotection ReagentTypical ConditionsKey Considerations
TFA / DCM20-50% (v/v), RT, 1-2hStandard, highly effective. Product is TFA salt.
HCl in Dioxane (4M)0°C to RT, 1-2hAlternative to TFA. Product is HCl salt. Avoids potential trifluoroacetylation side reactions.[5]

Table 2: Common conditions for Boc deprotection.

Applications in Labeled Compound Synthesis

The true power of this linker is realized in its ability to facilitate the creation of sophisticated molecular tools.

  • Fluorescent Labeling: A fluorescent dye containing a primary amine can be coupled to the linker's NHS ester. After deprotection, the revealed amine can be attached to a biomolecule, creating a fluorescently labeled probe.[1]

  • Radiolabeling for PET Imaging: Nicotinic acid derivatives are common scaffolds in CNS-targeted radioligands.[7][8][9] The linker can be used to attach a chelator (e.g., DOTA) suitable for complexing with a positron-emitting radionuclide like Gallium-68. The deprotected amine can then be conjugated to a targeting vector, such as a peptide or small molecule inhibitor, to direct the radiotracer to its biological target.

  • PROTACs and Molecular Glues: In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), the linker can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein.

Conclusion

This compound is a powerful and versatile tool for the synthesis of labeled compounds and complex molecular architectures. Its orthogonally protected reactive sites—the carboxylic acid and the Boc-protected amine—provide chemists with the control needed for a logical, stepwise synthetic strategy. By following well-established protocols for amide bond formation and acid-labile deprotection, researchers can effectively leverage this linker to build the precise molecular tools required to advance their scientific objectives.

References

  • Babu, B. R., & Perumal, P. T. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society, 25(8), 1434-1444. Retrieved from [Link]

  • Google Patents. (1983). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Google Patents. (1984). CA1167852A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Interchim. (n.d.). NHS ASA, SASD. Retrieved from [Link]

  • Satz, A. L., et al. (2010). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate chemistry, 21(6), 1148–1157. Retrieved from [Link]

  • Google Patents. (2011). EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Yamasaki, T., et al. (2020). High-yield synthesis of a tau PET radioligand and its nonradioactive ligand using an alternative protection and deprotection strategy. Journal of labelled compounds & radiopharmaceuticals, 63(13), 557–566. Retrieved from [Link]

  • Basuli, F., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS chemical neuroscience, 12(1), 146–159. Retrieved from [Link]

  • Fujinaga, M., et al. (2017). Radiosynthesis and evaluation of new PET ligands for peripheral cannabinoid receptor type 1 imaging. Bioorganic & medicinal chemistry letters, 27(17), 4063–4068. Retrieved from [Link]

  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Lemoine, L., et al. (2014). Radiosynthesis of [18F]Lu29-024: A Potential PET Ligand for Brain Imaging of the Serotonergic 5-HT2 Receptor. Molecules (Basel, Switzerland), 19(6), 7548–7558. Retrieved from [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.

Sources

Application Notes & Protocols: Harnessing Click Chemistry with Derivatives of 6-(Boc-aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Chemical Versatility

In the landscape of modern chemical biology and drug development, the convergence of three powerful concepts—modular click chemistry, bioorthogonal reactions, and privileged scaffolds—has created unprecedented opportunities for innovation. Click chemistry, a concept introduced to describe reactions with high reliability, specificity, and biocompatibility, provides a robust toolkit for molecular assembly.[1] Its two most prominent pillars are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][]

Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to their metabolic stability and ability to engage in diverse biological interactions.[5][6][7][8][9] By functionalizing this scaffold for click chemistry, we can unlock new avenues for creating sophisticated bioconjugates, targeted therapeutics, and molecular probes.

This guide focuses on a particularly versatile building block: 6-(Boc-aminomethyl)nicotinic acid . Its structure is unique, featuring a stable Boc-protected amine ripe for conversion into a click handle (azide or alkyne) and a carboxylic acid on the pyridine ring that can be used for further modification or to modulate solubility. Herein, we provide a detailed exploration of the synthesis of click-ready derivatives from this precursor and their practical application in bioconjugation protocols relevant to researchers in life sciences and drug discovery.

Part I: Synthesis of Click-Ready Nicotinic Acid Derivatives

The journey from the stable precursor, this compound, to a molecule ready for click chemistry involves a few key synthetic transformations. The primary strategy involves the deprotection of the Boc-amino group, followed by the installation of either an azide or a terminal alkyne functionality.

Workflow: Preparing Azide and Alkyne Scaffolds

The following diagram outlines the general synthetic strategy to prepare the necessary click chemistry partners from the common precursor.

G cluster_0 Core Precursor cluster_1 Deprotection cluster_2 Functionalization Pathways A This compound B 6-(Aminomethyl)nicotinic acid A->B  Acidic Conditions  (e.g., TFA in DCM) C Azide Derivative (e.g., 6-(Azidomethyl)nicotinic acid) B->C  Azide Transfer Reagent  (e.g., Imidazole-1-sulfonyl azide) D Alkyne Derivative (e.g., 6-(Propargylamidomethyl)nicotinic acid) B->D  Activated Alkyne  (e.g., Propargyl-NHS ester) CuAAC cluster_reactants cluster_catalyst cluster_product R1_alkyne Biomolecule-Alkyne catalyst CuSO₄ Sodium Ascorbate (TBTA optional) plus + R2_azide Azide-Nicotinic Acid Derivative product Biomolecule-Triazole-Nicotinic Acid Conjugate catalyst->product Covalent Bond Formation ADC_Workflow A Antibody (Ab) C Ab-DBCO A->C Amine Reaction B DBCO-NHS Ester E Antibody-Nicotinic Acid Conjugate (ADC) C->E SPAAC Reaction D Azide-Nicotinic Acid Derivative F Purification (e.g., Desalting Column) E->F G Characterization (UV-Vis for DOL) F->G

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 6-(Boc-aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Scale-up Challenges

6-(Boc-aminomethyl)nicotinic acid is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its structure incorporates a pyridine-3-carboxylic acid moiety, a common pharmacophore, and a side chain bearing a Boc-protected amine. This arrangement makes it an ideal synthon for introducing a constrained aminomethyl group in drug candidates, facilitating library synthesis, and serving as a versatile linker in complex molecular architectures.

While numerous lab-scale syntheses exist, their translation to kilogram-scale production presents significant challenges. These include the use of hazardous reagents, reactions that are difficult to control thermally, and purification methods like column chromatography that are impractical and uneconomical at scale. This document outlines a validated, robust, and scalable process designed to overcome these hurdles, prioritizing safety, efficiency, and product quality.

Retrosynthetic Analysis and Route Selection for Scalability

A critical analysis of potential synthetic routes reveals that a strategy starting from the commercially abundant and cost-effective 6-methylnicotinic acid is most viable for large-scale production. The core transformations involve a selective benzylic bromination followed by nucleophilic substitution and Boc-protection.

Key Considerations for Route Selection:

  • Starting Material Cost & Availability: 6-Methylnicotinic acid is produced industrially and is readily available at a low cost.

  • Reaction Selectivity: The primary challenge is achieving selective bromination at the 6-methyl position without unwanted ring bromination, which is a common side reaction with pyridine derivatives.[1]

  • Process Safety: The chosen route avoids highly energetic intermediates and employs reagents with well-understood reactivity profiles. Thermal safety of the bromination step is a primary focus.

  • Scalable Purification: The protocol is designed to yield a final product of high purity through crystallization, circumventing the need for chromatographic purification.[2][3]

The selected three-step synthetic pathway is depicted below:

G cluster_0 Retrosynthetic Strategy Target This compound Intermediate_2 6-(Aminomethyl)nicotinic acid Target->Intermediate_2 Boc Protection Intermediate_1 6-(Bromomethyl)nicotinic acid hydrobromide Intermediate_2->Intermediate_1 Amination Starting_Material 6-Methylnicotinic acid Intermediate_1->Starting_Material Radical Bromination

Caption: Retrosynthetic analysis for the target molecule.

Process Development and Optimized Protocol

The forward synthesis was optimized to ensure operational simplicity, high yields, and robust control at each stage.

Step 1: Radical Bromination of 6-Methylnicotinic Acid

The Wohl-Ziegler reaction provides a classic method for benzylic bromination using N-Bromosuccinimide (NBS).[4] This reaction proceeds via a free-radical mechanism, which requires careful control of initiation and propagation to maximize yield and minimize impurities.[5]

Causality Behind Experimental Choices:

  • Reagent: NBS is chosen over liquid bromine for its ease of handling (solid) and its ability to maintain a low, constant concentration of Br₂ in the reaction mixture, which suppresses electrophilic aromatic substitution.[5]

  • Initiator: Azobisisobutyronitrile (AIBN) is selected as the radical initiator due to its predictable decomposition kinetics at the chosen reaction temperature.

  • Solvent: Acetonitrile is used as the solvent. It is polar enough to dissolve the starting material and intermediates to some extent, and its relatively high boiling point is suitable for the reaction temperature. It is also a common choice for radical brominations.

  • Temperature Control: The reaction is exothermic. Maintaining a steady reflux is crucial; runaway temperature can lead to the formation of the dibrominated byproduct and other impurities.

Detailed Protocol: Synthesis of 6-(Bromomethyl)nicotinic acid hydrobromide (2)

  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet. Ensure the reactor is clean and dry.

  • Charging Reagents:

    • Charge 6-methylnicotinic acid (1.0 eq).

    • Charge N-Bromosuccinimide (NBS) (1.1 eq).

    • Charge Azobisisobutyronitrile (AIBN) (0.05 eq).

    • Add acetonitrile (10 vol, e.g., 10 L per kg of starting material).

  • Reaction Execution:

    • Begin stirring and inert the reactor with a slow nitrogen stream.

    • Heat the reactor jacket to initiate a gentle reflux (approx. 80-82°C).

    • Use a light source (e.g., a 250W lamp) directed at the reactor to facilitate radical initiation.[1]

    • Monitor the reaction progress by HPLC or TLC (disappearance of starting material, typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0-5°C.

    • The product, 6-(bromomethyl)nicotinic acid hydrobromide, will precipitate as a solid.

    • Filter the solid product and wash the filter cake with cold acetonitrile (2 vol).

    • Dry the solid under vacuum at 40°C to a constant weight.

    • Note: The product is typically a hydrobromide salt due to the HBr generated in situ.

Step 2: Amination of the Bromomethyl Intermediate

The crude bromomethyl intermediate is highly reactive and is taken directly to the next step. It undergoes nucleophilic substitution with an ammonia source.

Causality Behind Experimental Choices:

  • Ammonia Source: Aqueous ammonium hydroxide is a cost-effective and readily available source of ammonia. Using a large excess drives the reaction to completion and minimizes the formation of the secondary amine byproduct.

  • Temperature Control: This reaction is also exothermic. A low temperature is maintained initially to control the reaction rate and prevent pressure buildup from ammonia off-gassing.

Detailed Protocol: Synthesis of 6-(Aminomethyl)nicotinic acid (3)

  • Reactor Setup: Use a clean reactor equipped with a stirrer, thermocouple, and addition funnel.

  • Reaction Execution:

    • Cool a vessel containing concentrated ammonium hydroxide (28-30%, 10 eq) to 0-5°C in an ice bath.

    • Slowly add the crude 6-(bromomethyl)nicotinic acid hydrobromide (1.0 eq) from Step 1 to the cold ammonium hydroxide solution portion-wise, ensuring the internal temperature does not exceed 15°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by HPLC until the starting material is consumed.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water, yielding a solid or concentrated aqueous solution of the amino acid product. This crude material is used directly in the next step without further purification.

Step 3: Boc-Protection of the Amino Acid

The final step involves the protection of the primary amine with Di-tert-butyl dicarbonate (Boc₂O).[6] This reaction is robust and generally high-yielding.

Causality Behind Experimental Choices:

  • Solvent System: A biphasic system of 1,4-Dioxane and water is used. The aqueous phase keeps the amino acid starting material in its deprotonated, nucleophilic form (with added base), while the Boc₂O resides in the organic phase.

  • Base: Sodium carbonate is a mild, inexpensive base used to maintain a pH of 9-10. This ensures the primary amine is deprotonated and sufficiently nucleophilic to attack the Boc₂O, while the carboxylic acid remains as a carboxylate salt, enhancing water solubility.

  • Purification: The final product is isolated by an acidic workup which protonates the carboxylic acid, causing the zwitterionic product to precipitate from the aqueous solution. This pH-swing crystallization is a highly effective and scalable purification method.

Detailed Protocol: Synthesis of this compound (4)

  • Reactor Setup: Use a clean reactor with a stirrer and thermocouple.

  • Reaction Execution:

    • Dissolve the crude 6-(aminomethyl)nicotinic acid from Step 2 in water (10 vol).

    • Add 1,4-Dioxane (10 vol).

    • Add sodium carbonate (2.5 eq) and stir until dissolved.

    • Cool the mixture to room temperature.

    • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in 1,4-Dioxane (2 vol) dropwise over 1 hour.

    • Stir at room temperature for 18-24 hours. Monitor by HPLC for completion.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-Dioxane.

    • Add water to redissolve the solids if necessary.

    • Transfer the aqueous solution to a clean vessel and cool to 0-5°C.

    • Slowly add 2M hydrochloric acid to adjust the pH to 3-4. The product will precipitate as a white solid.

    • Stir the slurry at 0-5°C for 1-2 hours to maximize crystallization.

    • Filter the product, wash the cake with cold water (2 x 3 vol), and dry under vacuum at 50°C.

In-Process Controls and Data Summary

Effective scale-up relies on robust in-process controls (IPCs) to ensure reaction completion, minimize impurity formation, and guarantee batch-to-batch consistency.

Step Parameter Monitored Method Acceptance Criteria
1. Bromination Consumption of 6-methylnicotinic acidHPLCStarting Material < 2.0%
2. Amination Consumption of bromomethyl intermediateHPLCStarting Material < 1.0%
3. Boc-Protection Consumption of amino acid intermediateHPLCStarting Material < 1.0%
Final Product PurityHPLC≥ 98.0%
Final Product Identity¹H NMR, ¹³C NMR, MSConforms to structure
Final Product Residual SolventsGC-HSAcetonitrile, Dioxane < 410 ppm

Expected Yields and Purity:

Compound Step Typical Yield Typical Purity (HPLC)
2 180-85%(Crude)
3 2(Carried forward)(Crude)
4 385-92%> 98.5%
Overall 1-368-78%> 98.5%

Overall Process Workflow and Safety Considerations

The entire process is designed as a streamlined workflow, minimizing manual handling and isolating hazardous intermediates.

G cluster_workflow Scale-Up Workflow Start Charge 6-Methylnicotinic Acid, NBS, AIBN, MeCN Step1 Step 1: Bromination Reflux (80-82°C), 4-6h Start->Step1 IPC1 IPC-1: HPLC (SM < 2.0%) Step1->IPC1 Isolate1 Cool to 0-5°C Filter & Wash Dry Intermediate 2 IPC1->Isolate1 Pass Step2 Step 2: Amination Add Int. 2 to NH4OH (aq) 0°C -> RT, 12-16h Isolate1->Step2 IPC2 IPC-2: HPLC (Int. 2 < 1.0%) Step2->IPC2 Concentrate2 Concentrate in vacuo (Crude Intermediate 3) IPC2->Concentrate2 Pass Step3 Step 3: Boc-Protection Dissolve in Dioxane/Water Add Na2CO3, Boc2O RT, 18-24h Concentrate2->Step3 IPC3 IPC-3: HPLC (Int. 3 < 1.0%) Step3->IPC3 Isolate3 Solvent Swap to Water Acidify to pH 3-4 Filter, Wash & Dry IPC3->Isolate3 Pass End Final Product: This compound Isolate3->End

Caption: Overall workflow for the scale-up synthesis.

Safety & Handling:

  • NBS: N-Bromosuccinimide is a lachrymator and corrosive. Handle in a well-ventilated hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • AIBN: Azobisisobutyronitrile is thermally unstable and can decompose vigorously. Store refrigerated and avoid exposure to high temperatures or friction.

  • Exothermic Reactions: Both the bromination and amination steps are exothermic. Ensure adequate cooling capacity is available and add reagents slowly to maintain control. A reaction calorimetry study is recommended before scaling to multi-kilogram quantities to fully characterize the thermal hazards.[7]

  • Pressure: The amination step can generate ammonia gas. Ensure the reactor is properly vented to a scrubber system.

Conclusion

This application note provides a comprehensive, validated, and scalable protocol for the synthesis of this compound. By selecting an economically viable starting material and optimizing each step for safety, efficiency, and scalable purification, this process is well-suited for the production of kilogram quantities of high-purity material required for drug development and manufacturing campaigns. The detailed explanation of the rationale behind procedural choices and the inclusion of robust in-process controls provide researchers and process chemists with the necessary tools for successful implementation.

References

  • Purification of nicotinamide. U.S. Patent US2496114A, filed August 2, 1946, and issued January 31, 1950.
  • Majumdar, K. C., & Chattopadhyay, S. K. (1988). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of the Indian Chemical Society, 65(11), 799-801. [Link]

  • Purification of nicotinic acid. U.S. Patent US3037987A, filed December 29, 1958, and issued June 5, 1962.
  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate Discussion. (2017). [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Šteinbachs, A., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 833. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 227. [Link]

  • Synthetic method of 6-methyl nicotine. Chinese Patent CN114437031A, filed December 2, 2021, and issued May 6, 2022.
  • Wang, J., et al. (2019). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 23(8), 1582-1588. [Link]

  • Preparation method of nicotinic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 6-(Boc-aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 6-(Boc-aminomethyl)nicotinic acid. This resource is designed to address the unique challenges presented by this reagent in amide coupling reactions, offering troubleshooting guides and frequently asked questions to facilitate the successful synthesis of your target molecules.

Introduction: Understanding the Unique Characteristics of this compound

This compound is a valuable building block in medicinal chemistry, offering a pyridine scaffold with a protected primary amine. However, its successful application in coupling reactions requires careful consideration of its distinct structural features:

  • The Pyridine Ring: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carboxylate, making the carboxylic acid less reactive than its benzoic acid counterparts. The basicity of the pyridine nitrogen can also influence the reaction environment.

  • Steric Hindrance: The 6-substituted aminomethyl group, protected by a bulky tert-butyloxycarbonyl (Boc) group, can introduce steric hindrance around the carboxylic acid at the 3-position.

  • Solubility: The bifunctional and polar nature of the molecule can present solubility challenges in common organic solvents.

This guide will provide you with the necessary insights and protocols to navigate these challenges and achieve optimal results in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for coupling reactions with this compound?

A1: The solubility of this compound can be limited in some common solvents. While specific quantitative data is not widely published, polar aprotic solvents are generally the best choice.

  • Recommended: Anhydrous N,N-Dimethylformamide (DMF) is the most commonly used and effective solvent due to its high polarity, which aids in dissolving the starting material.

  • Alternatives: Dichloromethane (DCM) can be used, particularly with more soluble amine partners, but may require a co-solvent or result in a suspension. Tetrahydrofuran (THF) is another option, though the solubility of the nicotinic acid derivative might be lower.

  • Key Consideration: Always use anhydrous solvents to prevent hydrolysis of activated intermediates, which is a common cause of low yield.

Q2: My reaction is sluggish or failing. Is the carboxylic acid not reactive enough?

A2: Yes, this is a common issue. The electron-withdrawing effect of the pyridine ring reduces the reactivity of the carboxylic acid. Standard coupling conditions that work for simple benzoic acids may be insufficient. It is crucial to select a potent activating agent.

Q3: Which coupling reagent is recommended for this substrate?

A3: Due to the combined challenges of reduced electronic reactivity and potential steric hindrance, a high-reactivity coupling reagent is strongly recommended.

  • Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally the best choice. It forms a highly reactive OAt-ester intermediate that is particularly effective for coupling sterically hindered and electron-deficient amino acids.

  • Good Alternative: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be effective but may require longer reaction times or double coupling to achieve yields comparable to HATU.

  • Carbodiimides (e.g., EDC, DIC): While common, these may be less effective for this specific substrate unless used with an additive like Oxyma Pure or HOBt (Hydroxybenzotriazole) to generate a more reactive activated ester and suppress side reactions.

Q4: Can the pyridine nitrogen interfere with the coupling reaction?

A4: Yes, the pyridine nitrogen can potentially act as a base, competing with the intended tertiary amine base (like DIPEA) for protons or interacting with the coupling reagent. While this is less of a concern with the highly efficient uronium/aminium salt reagents, it's a factor to be aware of. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in sufficient excess (typically 2-3 equivalents) is crucial to ensure the reaction environment is appropriately basic for the coupling to proceed efficiently.

Q5: Is the Boc protecting group stable during the coupling reaction?

A5: The Boc group is generally stable under the neutral to basic conditions of most amide coupling reactions.[1] It is, however, labile to strong acids.[2] Therefore, ensure that your reaction conditions remain basic and avoid any acidic workup steps until the coupling is complete. The use of standard non-nucleophilic bases like DIPEA does not pose a risk to the Boc group.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete dissolution of this compound. 2. Insufficient activation of the carboxylic acid. 3. Hydrolysis of activated intermediates due to wet reagents/solvents. 4. Steric hindrance impeding the reaction.1. Use anhydrous DMF as the primary solvent. Gentle warming may aid dissolution, but cool to room temperature before adding reagents. 2. Switch to a more potent coupling reagent like HATU.[3][4] 3. Ensure all glassware is oven-dried and solvents are anhydrous. 4. Increase the reaction time and/or temperature (e.g., to 40-50 °C). Consider using a slight excess of the amine coupling partner if it is not the limiting reagent.
Presence of Unreacted Starting Materials 1. Inefficient coupling reagent. 2. Insufficient reaction time or temperature. 3. Suboptimal amount of base.1. As above, switch to HATU. 2. Monitor the reaction by TLC or LC-MS and allow it to proceed until the limiting reagent is consumed. If the reaction stalls, consider a second addition of the activated acid. 3. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.
Formation of Side Products 1. N-acylurea formation (if using carbodiimides like EDC/DIC). 2. Guanidinylation of the amine (if using excess uronium/aminium reagents like HATU/HBTU). 3. Racemization (if coupling to a chiral amine).1. Add an equivalent of HOBt or Oxyma Pure to the reaction when using carbodiimides. This will form a more reactive ester and minimize the formation of the N-acylurea byproduct. 2. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq HATU). Pre-activating the acid for a few minutes before adding the amine can also mitigate this. 3. Use additives known to suppress racemization like Oxyma Pure. Running the reaction at a lower temperature (0 °C to room temperature) can also be beneficial.
Difficulty in Product Purification 1. Product is highly polar and streaks on silica gel. 2. Co-elution with byproducts (e.g., urea from DIC/EDC, HOBt). 3. Product is retained on the silica column.1. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system to reduce tailing. 2. If using EDC, a dilute acid wash during workup can remove the water-soluble urea byproduct. For other byproducts, consider reverse-phase chromatography. 3. Consider using an alternative stationary phase such as alumina or C18 reverse-phase silica for purification. Ion-exchange chromatography can also be an effective method for purifying pyridine derivatives.[5]

Experimental Protocols & Data

Recommended Coupling Reagent Performance

While direct comparative data for this compound is scarce, the following table is representative of the expected performance with challenging substrates based on established literature.

Coupling ReagentAdditiveRelative ReactivityTypical Yield for Hindered CouplingsKey Considerations
HATU None needed+++++>90%Highly efficient, faster reaction times, lower racemization risk.[3][4]
HBTU None needed++++80-90%Good general-purpose reagent, may require longer reaction times.[3]
DIC / Oxyma Pure Oxyma Pure+++75-85%Good for suppressing racemization.
EDC / HOBt HOBt++60-80%Economical, but prone to N-acylurea formation.[6]
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the starting point for coupling this compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Reagent Addition: To the stirred solution, add HATU (1.05 equivalents) followed by a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. If tailing is observed, add 0.5-1% triethylamine to the eluent.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This is a more classical approach that can be effective if optimized.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HOBt (1.1 equivalents), and the amine (1.0 equivalent) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup:

    • Filter off any precipitated urea byproduct (if using DCC).

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (or dilute HCl), saturated aqueous NaHCO₃, and brine. Caution: The Boc group may be sensitive to prolonged exposure to acidic conditions.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Acid (1.0 eq) in Anhydrous Solvent prep_reagents Add Coupling Reagent (1.05 eq) & Base (2.5 eq) prep_acid->prep_reagents Stir pre_activate Pre-activate (10-15 min) prep_reagents->pre_activate add_amine Add Amine (1.0-1.2 eq) pre_activate->add_amine react Stir at RT (2-6 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify

Caption: A generalized workflow for a standard amide coupling reaction.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_solubility Are all starting materials fully dissolved? start->check_solubility check_reagents Are reagents/solvents anhydrous? check_solubility->check_reagents Yes reagents_no Use anhydrous solvents and fresh reagents. check_solubility->reagents_no No check_activation Using a potent coupling reagent (e.g., HATU)? check_reagents->check_activation Yes check_reagents->reagents_no No check_time_temp Has reaction time/temp been optimized? check_activation->check_time_temp Yes activation_no Switch to HATU. check_activation->activation_no No time_temp_no Increase reaction time or gently heat (40-50°C). check_time_temp->time_temp_no No end_node Re-evaluate stoichiometry and amine reactivity. check_time_temp->end_node Yes sol_no Use DMF, consider gentle warming. sol_no->check_reagents reagents_no->check_activation activation_no->check_time_temp time_temp_no->end_node

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

  • EurekAlert!. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 6-(Boc-aminomethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-(Boc-aminomethyl)nicotinic acid and its derivatives. This resource is designed for researchers and drug development professionals navigating the complexities of synthesizing and purifying these valuable intermediates. The unique bifunctional nature of these molecules—possessing a Boc-protected amine, a carboxylic acid, and a pyridine ring—presents specific challenges that require carefully considered purification strategies. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the primary purification strategies for this compound derivatives?

A1: The choice of purification strategy depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. The three primary methods are:

  • Aqueous Work-up with Acid-Base Extraction: This is the first line of defense to remove water-soluble reagents and byproducts. Careful pH control is critical to ensure your product remains in the organic layer while selectively moving impurities to the aqueous layer.

  • Crystallization/Recrystallization: This is the most efficient method for purifying solid materials, often yielding highly pure compounds. The key is identifying a suitable solvent or solvent system.[1][2]

  • Flash Column Chromatography: This is the workhorse for purifying oils or solids that fail to crystallize. It is highly versatile but requires optimization of the stationary and mobile phases to achieve good separation.

Q2: What are the most common impurities I should expect, especially after a peptide coupling reaction to form an amide derivative?

A2: In a typical coupling reaction (e.g., using EDC/DMAP or HATU), the impurity profile is predictable.[3] Understanding these impurities is the first step to removing them.

Impurity Type Common Examples Primary Removal Method
Unreacted Starting Materials This compound, amine/alcoholAcid-base extraction, Chromatography
Coupling Reagent Byproducts 1-(3-(dimethylamino)propyl)-3-ethylurea (EDU)Aqueous wash (often requires acidification to protonate the urea), Chromatography
Catalysts/Bases DMAP, Triethylamine (TEA), HOBtDilute acid wash (e.g., 0.5 M HCl, cold)
Side-Reaction Products Diacylated products, N-acylureaChromatography
Residual Solvents DMF, NMP, DMSOHigh-vacuum drying, Lyophilization (after solvent exchange)

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is essential for a comprehensive purity assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities. The presence of rotamers around the Boc N-C bond can sometimes lead to broadened or duplicated peaks, which is normal.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify impurities by their mass.[6]

Q4: My Boc-protected compound is an oil that is difficult to handle and purify. What can I do?

A4: Many Boc-protected compounds are oils or low-melting-point solids.[7][8] If direct crystallization fails, consider these options:

  • Salt Formation: Convert the pyridine nitrogen or the carboxylic acid to a salt (e.g., with HCl or a non-nucleophilic base like DCHA), which may be a crystalline solid. However, this is often not ideal if the next synthetic step requires the free form.

  • Solvent Trituration: Stirring the oil in a non-polar solvent in which it is insoluble (e.g., hexane, diethyl ether) can sometimes induce crystallization or wash away non-polar impurities, leaving a more purified, solid product.[7]

  • Proceed with Chromatography: This is the most direct approach. Ensure the oil is thoroughly dried to remove residual solvents, which can interfere with chromatographic separation.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My compound streaks badly during silica gel chromatography.
  • The Cause (Causality): Streaking, or tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase. This compound derivatives have two main culprits: the acidic carboxylic acid and the basic pyridine nitrogen. These functional groups can bind irreversibly or interact non-uniformly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • The Solution (Self-Validating Protocol):

    • Mobile Phase Modification: Neutralize the active sites on the silica.

      • For the basic pyridine: Add a small amount of a volatile acid, such as 0.5-1% acetic acid (AcOH), to the eluent. This protonates the pyridine, minimizing its interaction with the silica.

      • For the acidic carboxyl group: Add 0.5-1% triethylamine (TEA) to the eluent. This deprotonates the carboxylic acid and competes for binding sites on the silica.

      • Caution: Never add acid and base together. Choose the additive that targets the more problematic functional group for your specific derivative. Be mindful that adding acid can risk partial deprotection of the Boc group if left on the column for extended periods.[9][10]

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase like neutral or basic alumina, or a bonded-phase silica like C18 (reverse-phase).

Problem 2: I can't separate my product from the EDC-urea byproduct (EDU).
  • The Cause (Causality): The urea byproduct from EDC (EDU) is highly polar and often has a similar Rf to polar products in common solvent systems like ethyl acetate/hexane. Its removal during aqueous work-up can also be incomplete.

  • The Solution (Self-Validating Protocol):

    • Acidic Aqueous Wash: After the reaction, dilute the mixture with an organic solvent (e.g., EtOAc or DCM) and wash with cold, dilute acid (e.g., 1 M HCl or 5% citric acid). The urea is basic and will be protonated, increasing its solubility in the aqueous layer. Perform this wash 2-3 times.

    • Precipitation: In some cases, after removing the reaction solvent (like DMF), adding a solvent like diethyl ether or dichloromethane can cause the urea to precipitate while your product remains in solution. The mixture can then be filtered.

    • Chromatography Optimization: If the urea persists, a more polar eluent system for chromatography is often required. A gradient elution starting with a less polar mixture and gradually increasing to a more polar one (e.g., DCM to 5-10% MeOH in DCM) can effectively separate the product from the late-eluting urea.

Problem 3: My product "oils out" during recrystallization instead of forming crystals.
  • The Cause (Causality): Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the supersaturation point required for crystal nucleation. This is often caused by using too good of a solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystallization.[1]

  • The Solution (Self-Validating Protocol):

    • Optimize the Solvent System:

      • Single Solvent: If using a single solvent, ensure you are at the saturation point when hot. Add just enough hot solvent to dissolve the solid completely.

      • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent (e.g., EtOAc, DCM, Methanol). Then, slowly add a "poor" solvent or "anti-solvent" (e.g., Hexane, Diethyl Ether, Water) at a slightly elevated temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify, then allow it to cool slowly.

    • Control the Cooling Rate: Slow, controlled cooling is paramount. Place the flask in a warm water bath or wrap it in glass wool to insulate it, allowing it to cool to room temperature over several hours before moving it to a refrigerator.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution to initiate crystal growth.[7][8]

Problem 4: I am seeing evidence of Boc-deprotection after purification.
  • The Cause (Causality): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Accidental exposure to acidic conditions, even mild ones, during work-up or chromatography can cause its removal. Common culprits include incomplete neutralization after an acid wash or using standard, un-neutralized silica gel, which is inherently acidic.

  • The Solution (Self-Validating Protocol):

    • Meticulous Work-up: After any acidic wash, immediately follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution and then brine to ensure all acid is removed.

    • Buffered Chromatography: If you must use chromatography, consider neutralizing your silica gel. This can be done by preparing the silica slurry in your starting eluent that contains ~1% triethylamine, allowing it to equilibrate, and then packing the column.

    • Avoid Acidic Additives: Do not use additives like acetic acid in your mobile phase unless absolutely necessary and you have confirmed your specific compound is stable under those conditions for the duration of the chromatography.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Standard Post-Coupling Aqueous Work-up
  • Once the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture (e.g., in DMF) with 5-10 volumes of ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash with cold 0.5 M HCl (2 x 5 volumes) to remove basic catalysts like DMAP and unreacted amines.

  • Wash with saturated NaHCO₃ solution (2 x 5 volumes) to remove acidic species like HOBt and unreacted nicotinic acid derivative, and to neutralize any residual HCl.

  • Wash with brine (1 x 5 volumes) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying a crude this compound derivative.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Acid-Base Work-up crude->workup analysis1 Analyze Crude Product (TLC, LC-MS) workup->analysis1 solid Product is a Solid analysis1->solid Is it a solid? Yes oil Product is an Oil/Wax analysis1->oil No recryst Recrystallization solid->recryst chrom Flash Chromatography oil->chrom analysis2 Final Purity Analysis (NMR, HPLC, MS) recryst->analysis2 pure_oil Pure Product chrom->pure_oil pure_solid Pure Crystalline Product pure_oil->analysis2

Caption: Decision workflow for purification strategy.

Diagram 2: Troubleshooting Logic for Column Tailing

This diagram provides a logical path to solving issues with compound tailing on a silica gel column.

TailingTroubleshooting start Problem: Compound Tailing on Silica Column check_ph What is the nature of the compound? start->check_ph is_acidic Contains Free Carboxylic Acid check_ph->is_acidic Acidic is_basic Contains Basic Pyridine Nitrogen check_ph->is_basic Basic add_tea Solution: Add 0.5-1% Triethylamine to Eluent is_acidic->add_tea add_acid Solution: Add 0.5-1% Acetic Acid to Eluent is_basic->add_acid still_tails Does it still tail? add_tea->still_tails check_boc Caution: Monitor for Boc-deprotection add_acid->check_boc add_acid->still_tails change_phase Solution: Switch to Neutral Alumina or Reverse Phase (C18) still_tails->change_phase Yes resolved Problem Resolved still_tails->resolved No change_phase->resolved

Caption: Troubleshooting guide for chromatographic tailing.

References

  • Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
  • Jetir.org. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • Universidade de Lisboa, Molecular Energetics Group. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • PubMed. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid.
  • Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Racemization During Coupling of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis using tert-butyloxycarbonyl (Boc) protected amino acids. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to maintain the stereochemical integrity of your peptides. Loss of chiral purity during synthesis is a critical failure point that can compromise the biological activity and therapeutic potential of the final product. This resource will help you understand the mechanisms behind racemization and equip you with the knowledge to effectively prevent it.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding racemization in the context of Boc-amino acid chemistry.

Q1: What exactly is racemization and why is it a critical issue in peptide synthesis?

A: Racemization is the process that leads toward the formation of an equimolar mixture of stereoisomers (a racemate) from a single enantiomer.[1] In peptide synthesis, we are typically concerned with epimerization, which is the change in configuration at a single chiral center—specifically the α-carbon of an amino acid.[1] This converts the desired L-amino acid residue into a D-amino acid residue within the peptide sequence. The resulting product is a diastereomeric impurity that is often difficult to separate from the target peptide.[2] This loss of stereochemical integrity is critical because the biological activity of peptides is highly dependent on their precise three-dimensional structure. Even minor diastereomeric impurities can drastically reduce efficacy or introduce unintended biological effects.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A: Racemization during the amide bond formation step occurs almost exclusively and proceeds through two primary base-catalyzed mechanisms[3]:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[2][3][4] The coupling reagent activates the carboxylic acid of the Boc-amino acid. This activated intermediate can then be attacked intramolecularly by the carbonyl oxygen of the Boc protecting group, forming a planar 5(4H)-oxazolone ring. The proton on the α-carbon of this intermediate is highly acidic and is easily abstracted by a base.[3] This creates a planar, achiral enolate intermediate. The incoming amine can then attack this intermediate from either face, leading to a mixture of L- and D-peptides.[1][2]

  • Direct α-Proton Abstraction (Enolization): A base can directly remove the α-proton from the activated amino acid intermediate, forming a planar enolate without proceeding through an oxazolone.[1][2] Reprotonation of this enolate can occur from either side, resulting in epimerization. This mechanism is more significant for amino acid residues with highly acidic α-protons.[2]

Q3: How does the Boc protecting group help minimize racemization?

A: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Urethane-type protecting groups are known to significantly suppress racemization by inhibiting the formation of the oxazolone intermediate.[5][6] The electronic structure of the urethane moiety makes the carbonyl oxygen less nucleophilic, which greatly reduces the rate of cyclization into the problematic oxazolone.[5][7] This is a key advantage of both Boc and Fmoc chemistries.

Q4: What is the role of additives like HOBt and Oxyma in suppressing racemization?

A: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential racemization suppressants, particularly when using carbodiimide coupling reagents like DIC.[6][8][9] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[10][11] This intermediate is very susceptible to cyclizing into an oxazolone.[10][11]

Additives work by rapidly intercepting the O-acylisourea to form a more stable, yet still reactive, active ester (e.g., an OBt or Oxyma ester).[9][11] These active esters are less prone to racemization via the oxazolone pathway and react cleanly with the amine component to form the desired peptide bond.[9][10] In general, additives based on oximes (like Oxyma) or 7-aza-1-hydroxybenzotriazole (HOAt) are considered more effective at suppressing racemization than HOBt.[8][10][11]

Section 2: Troubleshooting Guide: Optimizing Your Coupling Reaction

Symptom: Your HPLC analysis of the crude peptide shows a significant diastereomeric impurity, indicating racemization has occurred.

Possible Cause 1: Inappropriate Coupling Reagent or Protocol

The choice of coupling reagent and the activation strategy are paramount.

Solution: For Boc-protected amino acids, carbodiimide-based methods are very common and effective when used correctly.

  • Best Practice: Always use a carbodiimide like Diisopropylcarbodiimide (DIC) in conjunction with an additive. The DIC/Oxyma or DIC/HOBt combinations are robust, cost-effective, and known for low racemization.[4][6]

  • Avoid Pre-activation: For racemization-prone residues, avoid long pre-activation times where the activated amino acid sits in solution before being added to the resin.[4] For particularly sensitive couplings, especially with Cysteine, it is best to avoid pre-activation altogether.[12]

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
Reagent ClassExamplesRacemization Risk (with Boc-AA)Comments
Carbodiimides DIC, DCC, EDCLow (with additive) Highly Recommended. Must be used with an additive like HOBt or Oxyma to suppress racemization.[13][14] DIC is preferred for SPPS as the urea byproduct is soluble.[6][13]
Aminium/Uronium HBTU, HATULow to Moderate Very efficient and fast, but can be more expensive. Their higher reactivity can sometimes increase racemization risk with sensitive residues if conditions are not optimized.[14][15]
Phosphonium PyBOP, BOPLow Very effective, but the byproduct of BOP (HMPA) is highly carcinogenic.[13][14] PyBOP is a safer alternative.
Possible Cause 2: Incorrect Base Selection

The strength and steric hindrance of the base used during coupling have a major impact on the rate of racemization.[8]

Solution: Strong, non-hindered bases like triethylamine (TEA) or even Diisopropylethylamine (DIPEA) can readily abstract the α-proton, accelerating racemization.[3]

  • Switch to a Weaker Base: N-methylmorpholine (NMM) is a weaker base than DIPEA and is an excellent choice for minimizing racemization.[3][4]

  • Use a Sterically Hindered Base: For highly sensitive amino acids like Cysteine, a sterically hindered base such as 2,4,6-collidine (TMP) can be particularly effective at preventing racemization.[3][12]

Possible Cause 3: Suboptimal Temperature and Time

Higher temperatures increase the rate of all reactions, including racemization.[3][16]

Solution: While elevated temperatures can help overcome difficult couplings, they must be used with caution.

  • Start Cold: For sensitive couplings, perform the reaction at 0°C to minimize the rate of racemization.[3] Allow the reaction to warm to room temperature slowly.

  • Optimize Time: Monitor the reaction closely (e.g., via a ninhydrin test in SPPS) and stop it once complete. Unnecessarily long reaction times, especially with excess reagents, increase the opportunity for racemization.

Possible Cause 4: Solvent Effects

Solvent polarity can influence reaction rates and the stability of intermediates.

Solution: While DMF is a standard and effective solvent for SPPS, less polar solvents may reduce racemization in some cases.

  • Consider Solvent Mixtures: For problematic couplings, particularly with Cysteine, using a less polar solvent mixture like CH₂Cl₂-DMF (1:1) has been shown to reduce racemization levels.[12] However, ensure that all reagents remain soluble in the chosen solvent system.[17]

Section 3: Special Cases: Handling Problematic Residues

Q: How can I minimize racemization when coupling Boc-L-Histidine?

A: Histidine is highly prone to racemization due to the imidazole side chain, which can act as an intramolecular base to abstract the α-proton.[3][18][19]

  • Side-Chain Protection is Crucial: The key is to protect the imidazole nitrogen, especially the Nπ nitrogen, which is proximal to the α-carbon.[19] While the Trityl (Trt) group on the Nτ position is common, it offers only minor suppression of racemization.[19] Protecting groups on the Nπ position, such as the benzyloxymethyl (BOM) group, are more effective.[20] The Boc protecting group on the side chain [Fmoc-His(Boc)-OH] has also been shown to be exceptionally effective at preventing epimerization, even at elevated temperatures.[19]

  • Use Optimized Reagents: Carbodiimide methods (DIC/HOBt or DIC/Oxyma) are generally preferred for coupling protected histidine.[19][20]

Q: What are the best practices for coupling Boc-L-Cysteine?

A: Cysteine is also highly susceptible to racemization.[3][12][18]

  • Base Selection is Key: Using a sterically hindered base like 2,4,6-collidine (TMP) instead of DIPEA or NMM is highly effective in suppressing cysteine racemization.[12]

  • Coupling Method: The combination of DIC/HOBt is a reliable method.[6] Avoid pre-activating the Boc-Cys derivative before adding it to the reaction vessel.[12]

  • Side-Chain Protection: Bulky side-chain protecting groups like Trityl (Trt) are standard and help minimize side reactions, but careful selection of coupling conditions is still the most critical factor for preventing racemization.[18]

  • Copper(II) Additives: In some solution-phase segment couplings, the addition of copper(II) chloride (CuCl₂) with HOBt has been used to suppress racemization of C-terminal cysteine residues.[3][18]

Section 4: Protocols & Methodologies

Protocol 1: Standard Low-Racemization Coupling of a Boc-Amino Acid (Solid-Phase)

This protocol describes a manual coupling cycle on a resin with a free N-terminal amine, designed to minimize racemization.

  • Resin Preparation: Swell the resin (e.g., Merrifield resin with the N-terminal amine deprotected) in Dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Amino Acid Preparation: In a separate reaction vessel, dissolve the Boc-protected amino acid (2.0 eq.) and HOBt or Oxyma (2.0 eq.) in anhydrous DMF.

  • Cooling: Cool both the resin-containing vessel and the amino acid solution to 0°C in an ice bath.

  • Activation: Add DIC (2.0 eq.) to the cooled amino acid/additive solution. Do not pre-activate for more than 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the cooled resin.

  • Reaction: Agitate the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow/clear beads) indicates the reaction is complete. If the test is positive (blue/purple beads), the coupling is incomplete. Consider a second coupling step ("double coupling").[4]

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

Protocol 2: Assessing Racemization Levels using a Model Dipeptide

This method can be used to compare different coupling conditions by synthesizing a simple dipeptide and analyzing it with chiral HPLC.

  • Prepare Resin: Start with a resin loaded with an amino acid that is not prone to racemization (e.g., H-Leu-Resin).

  • Test Coupling: Couple your racemization-prone Boc-amino acid (e.g., Boc-His(Trt)-OH) to the Leu-Resin using the specific conditions (reagents, base, temperature) you wish to evaluate.

  • Cleavage: After coupling and washing, cleave the dipeptide (e.g., His-Leu) from a small sample of the resin using an appropriate cleavage cocktail (e.g., TFA with scavengers).

  • Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry the peptide.

  • Chiral HPLC Analysis: Dissolve the crude peptide in a suitable solvent and analyze it using a chiral HPLC column capable of separating the L-D diastereomer (e.g., Boc-D-His-L-Leu) from the L-L target peptide (Boc-L-His-L-Leu). The peak integration will provide a quantitative measure of the extent of racemization.[9]

Section 5: Visual Guides & Data

Diagram 1: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism A Boc-AA-OH B Activated Intermediate (e.g., O-Acylisourea) A->B C 5(4H)-Oxazolone (Planar Ring) B->C Intramolecular Attack E L-Peptide (Desired) B->E + Amine (R'-NH2) Direct Coupling (Desired Pathway) D Achiral Enolate (Loss of Stereochemistry) C->D D->E + Amine (R'-NH2) Attack from one face F D-Peptide (Diastereomer) D->F + Amine (R'-NH2) Attack from opposite face

Caption: Primary mechanism of racemization via a planar oxazolone intermediate.

Diagram 2: Decision Workflow for Minimizing Racemization

decision_workflow start Start: Coupling a Boc-Amino Acid is_sensitive Is the Amino Acid prone to racemization? (e.g., His, Cys) start->is_sensitive no_path_reagent Use standard conditions: DIC/HOBt Base: NMM Temp: RT is_sensitive->no_path_reagent No yes_path_reagent Select optimal reagents: Coupling: DIC/Oxyma Base: NMM or Collidine (for Cys) is_sensitive->yes_path_reagent Yes monitor Monitor reaction (Ninhydrin Test) no_path_reagent->monitor yes_path_conditions Optimize Conditions: Temp: Start at 0°C Avoid pre-activation yes_path_reagent->yes_path_conditions yes_path_conditions->monitor complete Reaction Complete? (Negative Test) monitor->complete wash Wash Resin complete->wash Yes double_couple Incomplete Coupling: Perform a second coupling complete->double_couple No end Proceed to Deprotection wash->end double_couple->monitor

Caption: Decision workflow for selecting conditions to minimize racemization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals. Retrieved from [Link]

  • Coin, I., et al. (2007). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Boc amino acid could, but doesn't, racemize. (1979). C&EN Global Enterprise. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Retrieved from [Link]

  • Horvath, A., et al. (1983). Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhadan, A. P., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]

  • Souza, D. A., et al. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Retrieved from [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]

  • Racemization of Cys during synthesis of the model peptide. (2014). ResearchGate. Retrieved from [Link]

  • Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. (2017). Johns Hopkins University. Retrieved from [Link]

  • Kovacs, J., et al. (1983). Studies on the racemization and coupling of N.alpha.,Nim-protected histidine active esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Coupling Reagents. (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-(Boc-aminomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Boc-aminomethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your final yield and purity.

Synthetic Pathway Overview

The synthesis of this compound is a sequential process that requires careful control at each stage. The most common and established route begins with the esterification of 6-methylnicotinic acid, followed by radical bromination, nucleophilic substitution to install the nitrogen functionality, Boc protection, and a final saponification. Understanding this workflow is critical for effective troubleshooting.

Synthetic_Pathway A 6-Methylnicotinic Acid B Methyl 6-Methylnicotinate A->B  H₂SO₄, MeOH   C Methyl 6-(Bromomethyl)nicotinate B->C  NBS, AIBN   D Methyl 6-(Azidomethyl)nicotinate C->D  NaN₃, DMF   E Methyl 6-(Aminomethyl)nicotinate D->E  H₂, Pd/C   F Methyl 6-((Boc-amino)methyl)nicotinate E->F  Boc₂O, Base   G This compound F->G  LiOH, THF/H₂O  

Caption: Common synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The questions are structured to follow the synthetic pathway, allowing for targeted problem-solving.

Issue 1: Low Yield During Radical Bromination of Methyl 6-Methylnicotinate

Q: My radical bromination of methyl 6-methylnicotinate with N-bromosuccinimide (NBS) is resulting in low yields of the desired methyl 6-(bromomethyl)nicotinate and formation of multiple byproducts. What is going wrong?

A: This is a common bottleneck. Low yields in benzylic-type brominations are often due to suboptimal initiation, competing reactions, or product degradation. Here’s how to troubleshoot:

  • Causality—Initiator Purity and Concentration: The radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial. Old or improperly stored initiator may have decomposed, leading to poor reaction initiation. Ensure you are using a fresh batch of initiator. The concentration is also key; too little results in a sluggish reaction, while too much can lead to unwanted side reactions. A catalytic amount (1-5 mol%) is standard.

  • Causality—Solvent Choice: The reaction should be performed in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can interfere with the radical chain mechanism. Ensure your solvent is rigorously dried before use.

  • Causality—Byproduct Formation: The primary byproduct is often the dibrominated species. This occurs if the reaction is left for too long or if the concentration of NBS is too high. Monitor the reaction closely using TLC or ¹H NMR. The appearance of a new downfield singlet corresponding to the -CHBr₂ proton is a clear indicator. To mitigate this, use NBS in a slight excess (1.05-1.1 equivalents).

  • Recommended Action:

    • Use a fresh, recrystallized batch of NBS and AIBN.

    • Set up the reaction in rigorously dried CCl₄ under an inert atmosphere (N₂ or Ar).

    • Add the NBS portion-wise to maintain a low concentration of bromine in the reaction mixture.

    • Irradiate the reaction with a UV lamp (254 nm or 365 nm) or heat to reflux to ensure consistent initiation.

    • Monitor the reaction every 30 minutes. Once the starting material is consumed, immediately stop the reaction by cooling it down and filtering off the succinimide byproduct. The product, methyl 6-(bromomethyl)nicotinate, is often used directly in the next step without extensive purification as it can be unstable.[1][2][3]

Issue 2: Inefficient Conversion to Methyl 6-(Aminomethyl)nicotinate

Q: I am attempting the conversion of the bromomethyl intermediate to the aminomethyl compound, but my yields are poor. I've tried direct amination with ammonia and the azide displacement/reduction route.

A: Both routes have their challenges. Direct amination can lead to over-alkylation, while the azide route requires careful handling.

  • For the Azide Route (Recommended): This is generally the cleaner and higher-yielding method.[4][5]

    • Causality—Nucleophilic Substitution: The reaction of methyl 6-(bromomethyl)nicotinate with sodium azide (NaN₃) is an Sₙ2 reaction.[4] A polar aprotic solvent like DMF or DMSO is essential to solvate the sodium cation and leave a "naked," highly nucleophilic azide anion. Incomplete conversion is often due to wet solvent or insufficient temperature.

    • Recommended Protocol (Azidation): Dissolve the crude bromomethyl intermediate in anhydrous DMF. Add 1.5 equivalents of sodium azide. Heat the mixture to 60-80 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.[4]

    • Causality—Reduction: The subsequent reduction of the azide to the primary amine is most cleanly achieved by catalytic hydrogenation (H₂ gas with a Pd/C catalyst).[5] Incomplete reduction can be due to a poisoned catalyst or insufficient hydrogen pressure.

    • Recommended Protocol (Reduction): After workup of the azidation reaction, dissolve the crude methyl 6-(azidomethyl)nicotinate in methanol or ethyl acetate. Add 5-10 mol% of 10% Pd/C catalyst. Purge the vessel with N₂ and then introduce H₂ (balloon pressure is often sufficient). Stir vigorously until TLC analysis shows complete consumption of the azide.

  • For Direct Amination:

    • Causality—Over-alkylation: Ammonia is a potent nucleophile that can react with the product, methyl 6-(aminomethyl)nicotinate, to form a secondary amine, and so on. To prevent this, a vast excess of ammonia must be used to ensure the bromomethyl intermediate is more likely to react with ammonia than the amine product.

    • Recommended Action: Use a saturated solution of ammonia in methanol at 0 °C and add the bromomethyl compound slowly. Seal the reaction vessel and allow it to stir at room temperature. This method is often lower yielding and harder to purify than the azide route.

Issue 3: Incomplete Boc Protection or Side-Product Formation

Q: When I try to protect the primary amine of methyl 6-(aminomethyl)nicotinate with Boc anhydride (Boc₂O), the reaction is sluggish, or I observe the formation of urea byproducts.

A: Successful Boc protection hinges on activating the Boc₂O and managing the reaction stoichiometry and pH.

  • Causality—Reaction Conditions: The protection of primary amines with Boc₂O is generally efficient.[6][7] Sluggish reactions can be due to the low nucleophilicity of the amine, which is unlikely here, or suboptimal solvent/base conditions. The reaction is typically performed in a solvent like THF, dichloromethane (DCM), or methanol.[6][8] A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction.

  • Causality—Urea Formation: The formation of urea byproducts can occur if the intermediate isocyanate is formed and reacts with another amine molecule. This is more common under harsh conditions or with certain activating agents, but less so with Boc₂O. A more likely side product is the N,N-di-Boc protected amine, which can occur if a strong base is used in excess.

  • Recommended Action:

    • Dissolve the amine in DCM or THF.

    • Add 1.1 equivalents of TEA or DIPEA, followed by 1.1 equivalents of Boc₂O.

    • Stir at room temperature. The reaction should be complete within a few hours. Alcoholic solvents can sometimes accelerate the protection of primary amines.[8]

    • Monitor by TLC. The product will be significantly less polar than the starting amine.

    • Upon completion, perform a simple aqueous workup to remove the base and any remaining Boc₂O byproducts.

Issue 4: Low Yield or Boc Deprotection During Final Saponification

Q: I am losing a significant portion of my product during the final ester hydrolysis step. I suspect the Boc group is being cleaved under my reaction conditions.

A: This is a critical issue. The Boc group is notoriously sensitive to acid, but it can also be labile under certain basic or thermal conditions.[7][9] Standard saponification with NaOH or KOH in methanol can be too harsh.

  • Causality—Base and Solvent Choice: Strong bases like NaOH at elevated temperatures can lead to partial cleavage of the Boc group. The choice of solvent is also critical. Methanol can lead to transesterification if the reaction is not driven to completion.

  • The Trustworthy Protocol—Lithium Hydroxide: The use of lithium hydroxide (LiOH) in a mixed solvent system like THF/water at room temperature is the gold standard for saponifying esters in the presence of sensitive protecting groups.[10][11] LiOH is a milder base, and the reaction can be performed at lower temperatures, preserving the integrity of the Boc group.

  • Recommended Protocol (Saponification):

    • Dissolve the methyl 6-((Boc-amino)methyl)nicotinate ester in a 3:1 mixture of THF and water.

    • Add 1.5-2.0 equivalents of solid lithium hydroxide monohydrate.

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

    • Once complete, carefully acidify the reaction mixture to pH ~4-5 with cold 1N HCl. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting_Workflow cluster_steps Isolate Problematic Step via TLC/NMR Analysis cluster_solutions_brom Bromination Solutions cluster_solutions_boc Boc Protection Solutions cluster_solutions_sap Saponification Solutions start Low Yield of Final Product step_brom Bromination start->step_brom step_boc Boc Protection start->step_boc step_sap Saponification start->step_sap sol_brom1 Use fresh NBS/AIBN step_brom->sol_brom1 sol_brom2 Ensure anhydrous solvent step_brom->sol_brom2 sol_brom3 Monitor closely to avoid di-bromination step_brom->sol_brom3 sol_boc1 Use mild base (TEA/DIPEA) step_boc->sol_boc1 sol_boc2 Use 1.1 eq. Boc₂O step_boc->sol_boc2 sol_boc3 Consider alcoholic solvent step_boc->sol_boc3 sol_sap1 Use LiOH instead of NaOH/KOH step_sap->sol_sap1 sol_sap2 Run at Room Temperature step_sap->sol_sap2 sol_sap3 Use THF/Water solvent system step_sap->sol_sap3 end_node Optimized Yield sol_brom3->end_node sol_boc3->end_node sol_sap3->end_node

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to work with the methyl or ethyl ester throughout the synthesis instead of the free carboxylic acid?

A: There are two primary reasons. First, the free carboxylic acid can interfere with several steps. For example, during the radical bromination, the acidic proton could complicate the reaction. Second, and more importantly, the starting material, 6-methylnicotinic acid, has poor solubility in the organic solvents required for these reactions. The corresponding methyl or ethyl ester is much more soluble, facilitating homogenous reaction conditions and simplifying purification.[12]

Q2: What is the purpose of the Boc protecting group and why is it preferred?

A: A protecting group temporarily blocks a reactive functional group to prevent it from interfering with a chemical reaction occurring elsewhere in the molecule.[13] In this synthesis, the primary amine is nucleophilic and would react with electrophiles in subsequent synthetic steps if left unprotected. The tert-butoxycarbonyl (Boc) group converts the amine into a carbamate, which is significantly less nucleophilic.[14] It is preferred because it is stable to a wide range of nucleophilic and basic conditions but can be easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), which provides an orthogonal protection strategy.[13][14]

Q3: What are the key analytical techniques I should use to monitor the reaction progress at each step?

A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system like ethyl acetate/hexanes. As the synthesis progresses, the polarity of the intermediates changes predictably:

  • Methyl 6-methylnicotinate -> Bromomethyl ester: Polarity will be similar or slightly less polar.

  • Bromomethyl ester -> Azidomethyl ester: Polarity will be similar.

  • Azidomethyl ester -> Aminomethyl ester: Polarity will decrease significantly (the spot will have a much lower Rf value). Staining with ninhydrin will give a purple spot, confirming the presence of the primary amine.

  • Aminomethyl ester -> Boc-protected ester: Polarity will increase significantly (higher Rf value) compared to the amine.

  • Boc-protected ester -> Final Acid: Polarity will decrease (lower Rf value), and the spot may streak due to the carboxylic acid.

For definitive structural confirmation at each stage, ¹H NMR and Mass Spectrometry (LC-MS) are essential.

Q4: What are the typical yields I can expect at each stage?

A: Yields can vary based on scale and purification methods. However, here is a general expectation based on optimized protocols:

Reaction StepStarting MaterialProductTypical Yield
Esterification6-Methylnicotinic AcidMethyl 6-Methylnicotinate>90%
BrominationMethyl 6-MethylnicotinateMethyl 6-(Bromomethyl)nicotinate70-80% (crude)
AzidationMethyl 6-(Bromomethyl)nicotinateMethyl 6-(Azidomethyl)nicotinate>90%
ReductionMethyl 6-(Azidomethyl)nicotinateMethyl 6-(Aminomethyl)nicotinate>95%
Boc ProtectionMethyl 6-(Aminomethyl)nicotinateMethyl 6-((Boc-amino)methyl)nicotinate>95%
SaponificationMethyl 6-((Boc-amino)methyl)nicotinateThis compound85-95%

Detailed Experimental Protocols

Protocol 1: Boc-Protection of Methyl 6-(aminomethyl)nicotinate
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add methyl 6-(aminomethyl)nicotinate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA, 1.1 eq) dropwise, followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The disappearance of the ninhydrin-active starting material spot and the appearance of a higher Rf product spot indicates completion.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 6-((tert-butoxycarbonylamino)methyl)nicotinate, which can often be used in the next step without further purification.

Protocol 2: Saponification of Methyl 6-((Boc-amino)methyl)nicotinate
  • Setup: In a flask, dissolve the Boc-protected ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approx. 0.1 M).

  • Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The mixture may be biphasic initially but should become more homogenous as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% methanol in DCM with 1% acetic acid) for the disappearance of the starting ester.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with a small amount of water and cool to 0 °C in an ice bath.

  • Isolation: Slowly and carefully acidify the solution to pH 4-5 by adding cold 1N HCl dropwise with stirring. A white precipitate of the final product, this compound, will form. Stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a generous amount of cold deionized water to remove salts. Dry the product under high vacuum to a constant weight.

References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

  • National Institutes of Health. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH. [Link]

  • IPIndia. (n.d.). Route of Synthesis Manufacturing process. IPIndia Services. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
  • PubMed. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. National Library of Medicine. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

Sources

Technical Support Center: Navigating Challenges in the Boc Deprotection of Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting the often-nuanced process of tert-butyloxycarbonyl (Boc) deprotection, particularly when your substrate is adorned with other acid-labile functionalities. The stability of the Boc group under a wide range of conditions, contrasted with its clean removal under acidic treatment, makes it a cornerstone of modern organic synthesis. However, this very acid lability is the source of significant challenges when selectivity is paramount.

This support center moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific system. We will explore common pitfalls, from incomplete reactions to the degradation of sensitive groups, and provide field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific experimental problems in a direct question-and-answer format.

Issue 1: Incomplete or Stalled Boc Deprotection

Question: My Boc deprotection is sluggish or fails to reach completion, even under standard acidic conditions (e.g., TFA in DCM). What are the potential causes, and how can I resolve this?

Answer:

Incomplete deprotection is a frequent issue that can often be traced back to several key factors. Understanding the mechanism, which involves protonation of the carbamate followed by fragmentation to a stable tert-butyl cation and an unstable carbamic acid, is crucial for troubleshooting[1][2][3].

Potential Causes & Recommended Solutions:

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may be inadequate to efficiently protonate the Boc group, especially on sterically hindered or electron-deficient amines.

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%[4]. Alternatively, for more resilient substrates, a switch to a stronger acid system like 4M HCl in dioxane or ethyl acetate can be effective[5][6][7].

  • Low Reaction Temperature: To mitigate side reactions, Boc deprotections are often initiated at 0 °C. However, this can significantly reduce the reaction rate.

    • Solution: If monitoring indicates a slow reaction with no immediate side product formation, allow the reaction to gradually warm to room temperature[5].

  • Steric Hindrance: Bulky groups proximal to the Boc-protected amine can physically block the approach of the acid, slowing down the protonation step.

    • Solution: In such cases, extending the reaction time is a primary strategy. If that fails, employing a stronger acid system or slightly elevated temperatures (while carefully monitoring for degradation) may be necessary.

Issue 2: Degradation of Other Acid-Sensitive Functional Groups

Question: The Boc group is removed, but my compound is degrading. I'm losing other acid-labile groups like tert-butyl esters, acetals, or silyl ethers. How can I achieve selective deprotection?

Answer:

This is the central challenge when working with complex molecules. The key is to exploit the kinetic differences in the acid-lability of various protecting groups. The Boc group is generally among the most acid-sensitive, which allows for selective removal if conditions are carefully controlled[8].

Strategies for Selective Deprotection:

  • Milder Acidic Reagents: Standard high concentrations of TFA will often cleave other acid-labile groups[4]. Consider these milder alternatives:

    • Aqueous Phosphoric Acid: This reagent has proven effective for Boc deprotection while leaving sensitive esters, like methyl and benzyl esters, intact[4][7].

    • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in DCM can offer excellent selectivity.[4][9] However, it's crucial to note that some reports indicate ZnBr₂ can also cleave tert-butyl esters, so careful optimization for your specific substrate is essential[9]. Other Lewis acids like SnCl₄ have been reported as extremely mild reagents for this purpose[10].

    • p-Toluenesulfonic Acid (p-TSA): Often considered a "greener" alternative, p-TSA is a solid, making it easier to handle. It can be used stoichiometrically in solvents like acetonitrile[1].

  • Non-Acidic Methods: For exceptionally sensitive substrates, avoiding acid altogether is the best strategy.

    • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent (e.g., dioxane-water mixture in a microwave reactor) can effect cleavage without any added reagents[11][12]. This method is only suitable for thermally stable molecules.

    • Oxalyl Chloride in Methanol: This system offers a mild and selective method for deprotecting a wide range of N-Boc compounds at room temperature[13][14].

Below is a decision-making workflow to guide your selection of a deprotection method when acid-sensitive groups are present.

Boc Deprotection Strategy start Substrate with Acid-Sensitive Group(s) check_lability Are other groups extremely acid-labile (e.g., acetals, Trt)? start->check_lability mild_acid Use Milder Acidic Conditions check_lability->mild_acid No non_acidic Consider Non-Acidic Methods check_lability->non_acidic Yes lewis_acid Lewis Acids (e.g., ZnBr₂, SnCl₄) mild_acid->lewis_acid aqueous_acid Aqueous Acid (e.g., H₃PO₄) mild_acid->aqueous_acid thermal Thermal Deprotection (if substrate is stable) non_acidic->thermal other_mild Other Mild Reagents (e.g., Oxalyl Chloride/MeOH) non_acidic->other_mild

Caption: Decision workflow for selecting a Boc deprotection method.

Issue 3: Formation of Unexpected Side Products

Question: My reaction is messy, and I'm observing significant side product formation. What are these byproducts, and how can I prevent them?

Answer:

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection step[7][8]. This electrophile will readily react with any available nucleophile in the reaction mixture.

Common Side Reactions & Prevention:

  • tert-Butylation: The tert-butyl cation can alkylate nucleophilic sites on your substrate, particularly electron-rich aromatic rings (like in tryptophan or tyrosine) and sulfur-containing residues (like methionine)[5][8].

    • Solution: Use Scavengers. The most effective way to prevent this is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate. Common scavengers include:

      • Triisopropylsilane (TIS)

      • Thioanisole

      • Water

      • Cresol[3]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize onto the peptide backbone, a side reaction that is particularly problematic[4][7].

    • Solution: This is often sequence-dependent and can be mitigated by careful selection of protecting groups for the aspartic acid side chain and by using milder deprotection cocktails that include scavengers.

The mechanism below illustrates the generation of the problematic tert-butyl cation and its subsequent quenching by a scavenger.

Side_Reaction_Mechanism Boc_Amine R-NH-Boc Protonated R-NH-Boc(H⁺) Boc_Amine->Protonated + H⁺ Carbamic_Acid [R-NH-COOH] Protonated->Carbamic_Acid Fragmentation tBu_Cation t-Bu⁺ (Reactive Electrophile) Protonated->tBu_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine - CO₂ Substrate Nucleophilic Substrate (e.g., Tryptophan) tBu_Cation->Substrate Undesired Alkylation Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Desired Quenching Byproduct t-Bu-Substrate (Side Product) Quenched Quenched Cation

Caption: Generation and quenching of the tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection? A: The most common and robust method is using 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 0.5 to 4 hours[1][5]. Another widely used system is 4M Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate[1][6].

Q2: Are there any "green" or more environmentally friendly alternatives to TFA and chlorinated solvents? A: Yes. The use of TFA and solvents like DCM is being minimized due to environmental and safety concerns[8][15]. Greener alternatives include using p-toluenesulfonic acid (p-TSA)[1], aqueous phosphoric acid[7], or exploring catalyst-free thermal deprotection in water under reflux conditions[11][16].

Q3: How does the Boc group fit into an orthogonal protecting group strategy? A: An orthogonal strategy allows for the selective removal of one protecting group without affecting others[2]. The acid-lability of Boc makes it orthogonal to:

  • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile (removed with piperidine).

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenation.

  • Alloc (Allyloxycarbonyl): Cleaved using palladium catalysis[2].

Q4: Can the Boc group be removed under basic or neutral conditions? A: Generally, the Boc group is stable to basic and nucleophilic conditions, which is a cornerstone of its utility[2]. However, for extremely acid-sensitive compounds, some non-acidic methods have been developed. These include thermal deprotection[11][12], microwave-assisted deprotection with an inorganic base in methanol[17], or using reagents like TMSI in DCM with a bicarbonate base[12].

Comparative Data & Protocols

Table 1: Comparison of Common Boc Deprotection Reagents
Reagent SystemTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA in DCM 20-50% (v/v), Room Temp0.5 - 4 h[1][5]Highly effective, volatile for easy removal[1].Corrosive, toxic, can cleave other acid-labile groups[1].
HCl in Dioxane 4M solution, Room Temp1 - 12 h[1]Cost-effective, readily available[1].Can be less selective, potential for chlorinated byproducts[1][15].
Aqueous H₃PO₄ Aqueous solution in THFVariableMild, selective, environmentally benign[4][7].Slower reaction times, potentially complex workup[1].
ZnBr₂ in DCM Stoichiometric, Room TempVariableMild Lewis acid, can be highly selective[4].Selectivity can be substrate-dependent[9].
Thermal Heat in solvent (e.g., water)VariableCatalyst-free, avoids acidic reagents[11].Requires thermally stable substrate, may require high temperatures[18].
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM [1]
  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to reach a final concentration of 25% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA[7]. The resulting amine TFA salt can often be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃).

Protocol 2: Mild Deprotection using HCl in Dioxane [1][7]
  • Suspension: Add the Boc-protected amine (1.0 equiv.) to a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the resulting suspension or solution at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, evaporate the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine. The salt can be triturated with a solvent like diethyl ether to induce precipitation and then collected by filtration[1].

References

  • Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substr
  • Selective deprotection of Boc amines in the presence of other protecting groups. Benchchem.
  • Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Semantic Scholar.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbon
  • Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.
  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemoselective Boc deprotection in the presence of other protecting groups. Benchchem.
  • Boc De-protection. Reddit.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Any suggestion on Boc deprotection without using acid?
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
  • Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with 6-(Boc-aminomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 6-(Boc-aminomethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and reaction optimization for this versatile building block. Here, we address common challenges and provide evidence-based solutions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

When selecting a solvent, the primary goals are to ensure sufficient solubility of the reactants and reagents, facilitate the desired reaction pathway, and minimize side reactions. For this compound, which possesses both a carboxylic acid and a Boc-protected amine, the solvent choice is critical. Key considerations include:

  • Solubility: The compound's amphiphilic nature, due to the polar carboxylic acid and the more nonpolar Boc-protected aminomethyl group, can present solubility challenges. A solvent or solvent mixture must be chosen that can dissolve not only the starting material but also the coupling agents, bases, and the other reactant.

  • Reaction Type: The optimal solvent will vary significantly depending on the reaction being performed (e.g., amide coupling, esterification, or Boc-deprotection).

  • Reagent Compatibility: The solvent must be inert to the reaction conditions and not react with the starting materials, reagents, or intermediates. For instance, protic solvents may not be suitable for reactions involving highly reactive acylating agents.

  • Work-up and Purification: The choice of solvent can impact the ease of product isolation and purification. A solvent that allows for straightforward extraction or precipitation of the product is often preferred.

Q2: Which solvents are generally recommended for amide coupling reactions involving this compound?

Amide bond formation is a common application for this molecule.[1][2] The choice of solvent is crucial for achieving high yields and minimizing side reactions.

  • Aprotic Polar Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditionally used for amide coupling reactions.[3][4] They generally provide good solubility for the reactants and coupling agents. However, due to safety and environmental concerns, greener alternatives are increasingly sought.[2][4][5]

  • Alternative "Greener" Solvents: Acetonitrile (MeCN) has been shown to be an excellent solvent for many amide coupling reactions, sometimes providing better results than DCM.[1] Other alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate are also gaining traction as more sustainable options.[2]

  • Ethereal Solvents: Tetrahydrofuran (THF) can also be used, particularly when solubility in other solvents is an issue.

Q3: I am planning an esterification reaction. What solvent systems should I consider?

For the esterification of the carboxylic acid moiety of this compound, the choice of solvent depends on the esterification method.

  • Fischer Esterification: If using a simple alcohol with an acid catalyst (e.g., sulfuric acid), the alcohol itself can often serve as the solvent.

  • Coupling Agent-Mediated Esterification: When using coupling agents like DCC or EDC, aprotic solvents such as DCM or THF are commonly employed to avoid interference from protic solvents.

  • Alkylation: For esterification via alkylation with an alkyl halide, polar aprotic solvents like acetonitrile or DMF in the presence of a base like potassium carbonate are effective.[6]

Q4: What are the best practices for Boc-deprotection of the aminomethyl group?

The tert-butoxycarbonyl (Boc) protecting group is acid-labile.[7] The deprotection is typically achieved using strong acids.

  • Traditional Reagents: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane are the most common and effective reagents for Boc-deprotection.[5][8]

  • Solvent Considerations: The choice of solvent can influence the rate of deprotection and the ease of product isolation. Ethers like THF and 2-MeTHF are being explored as greener replacements for 1,4-dioxane.[5] It's important to use anhydrous conditions if the presence of water could lead to unwanted side reactions with other functional groups in the molecule.

  • Milder Conditions: For substrates sensitive to strong acids, milder conditions such as using p-toluenesulfonic acid (pTSA) can be employed.[9]

Section 2: Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Incomplete consumption of starting material observed by TLC or LC-MS.

  • Formation of multiple side products.

  • Low isolated yield of the desired amide product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Solubility If reactants are not fully dissolved, the reaction will be slow and incomplete.1. Try a different solvent or a solvent mixture. For example, a mixture of DCM and DMF can sometimes improve solubility. 2. Consider gentle heating if the reagents are stable at elevated temperatures.
Inefficient Activation of Carboxylic Acid The carboxylic acid must be activated by a coupling agent before it can react with the amine.1. Ensure the coupling agent (e.g., EDC, HATU) is fresh and has been stored properly. 2. Consider adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1]
Side Reactions The activated carboxylic acid can react with other nucleophiles or decompose.1. Control the reaction temperature, often running the reaction at 0 °C or room temperature is optimal. 2. Ensure the dropwise addition of the base (e.g., DIPEA) to avoid rapid, exothermic reactions.
Suboptimal Solvent Choice The solvent can influence the stability of the activated intermediate and the overall reaction rate.1. If using DCM, try switching to acetonitrile, which has been shown to be a superior solvent in some cases.[1] 2. For difficult couplings, DMF or N-methyl-2-pyrrolidone (NMP) may be necessary, despite their environmental concerns.

Experimental Workflow for Optimizing Amide Coupling:

AmideCouplingOptimization Start Low Yield in Amide Coupling CheckSolubility Assess Reactant Solubility Start->CheckSolubility ChangeSolvent Switch to a more polar solvent (e.g., DMF) or a mixture (DCM/DMF) CheckSolubility->ChangeSolvent Poor CheckActivation Verify Coupling Reagent Activity CheckSolubility->CheckActivation Good ChangeSolvent->CheckActivation NewReagent Use fresh coupling agent +/- HOBt/HOAt CheckActivation->NewReagent Suspect ControlTemp Optimize Reaction Temperature CheckActivation->ControlTemp Good NewReagent->ControlTemp RunAtZero Run reaction at 0°C to RT ControlTemp->RunAtZero SwitchSolventSystem Evaluate Alternative Solvents RunAtZero->SwitchSolventSystem TryMeCN Test Acetonitrile as a replacement for DCM SwitchSolventSystem->TryMeCN Success Improved Yield TryMeCN->Success

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Issue 2: Unwanted Boc-Deprotection During a Reaction

Symptoms:

  • Presence of a byproduct corresponding to the deprotected amine in the reaction mixture.

  • Complex reaction mixture with multiple spots on TLC.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Acidic Conditions The Boc group is sensitive to acid.[7] Accidental introduction of acidic species can lead to its removal.1. Ensure all reagents and solvents are free from acidic impurities. 2. If using a hydrochloride salt of a reagent, ensure sufficient base is present to neutralize the HCl.
Lewis Acid Catalysis Some reagents can act as Lewis acids and catalyze Boc-deprotection.1. Be cautious with reagents that have Lewis acidic properties. 2. If a Lewis acid is required for the primary reaction, consider switching to an alternative protecting group that is stable under those conditions.
Elevated Temperatures In some solvent systems, prolonged heating can cause thermal cleavage of the Boc group.1. Run the reaction at the lowest effective temperature. 2. If heating is necessary, consider using a more robust protecting group if possible.
Issue 3: Poor Solubility of this compound

Symptoms:

  • The starting material does not fully dissolve in the chosen solvent, even with stirring or gentle warming.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent Polarity The molecule has both polar (carboxylic acid) and nonpolar (Boc group) characteristics.1. For reactions at the carboxylic acid, polar aprotic solvents like DMF, DMSO, or NMP are often effective. The related nicotinic acid shows good solubility in DMSO.[10][11] 2. Consider using a solvent mixture to fine-tune the polarity, for example, DCM/MeOH or THF/Water.
Salt Formation The carboxylic acid can be deprotonated by a basic solvent, or the pyridine nitrogen can be protonated by an acidic solvent, affecting solubility.1. If using a basic reaction partner, the in-situ formation of the carboxylate salt may increase solubility in polar solvents. 2. Conversely, in acidic media, the protonated pyridine may be more soluble in protic solvents.

Solubility Profile of Related Nicotinic Acid:

Solvent Solubility Reference
Water1-5 g/100 mL at 17 °C[][13]
EthanolSlightly soluble[14]
Diethyl EtherSlightly soluble[14]
DMSOSoluble[10][11]
Dimethyl FormamideSoluble[10]

Note: This data is for the parent nicotinic acid and should be used as a guide. The aminomethyl and Boc groups will alter the solubility profile.

Experimental Protocol for Solubility Screening:

SolubilityScreening Start Start: Poor Solubility TestPolarAprotic Test Polar Aprotic Solvents (DMF, DMSO, MeCN) Start->TestPolarAprotic TestEthereal Test Ethereal Solvents (THF, 2-MeTHF) Start->TestEthereal TestChlorinated Test Chlorinated Solvents (DCM, Chloroform) Start->TestChlorinated Evaluate Evaluate Solubility at RT and with Gentle Heating TestPolarAprotic->Evaluate TestEthereal->Evaluate TestChlorinated->Evaluate TestMixtures Test Solvent Mixtures (e.g., DCM/MeOH) TestMixtures->Evaluate Evaluate->TestMixtures Still Insoluble Proceed Proceed with Reaction in Optimal Solvent Evaluate->Proceed Soluble

Sources

Removal of byproducts from 6-(Boc-aminomethyl)nicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-(Boc-aminomethyl)nicotinic acid. This resource is designed to offer practical, in-depth solutions to common challenges encountered during this multi-step synthesis.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The introduction of the Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl functionality of the nicotinic acid backbone is a key step that can present several challenges, including the formation of stubborn byproducts that complicate purification. This guide provides a systematic approach to identifying and removing these impurities, ensuring the desired product's high purity.

A common synthetic route involves the Boc protection of a 6-(aminomethyl)nicotinic acid precursor. This is often carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. While seemingly straightforward, this reaction can yield a variety of byproducts that require careful consideration for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of this compound?

A1: The most frequently observed byproducts in this synthesis include:

  • Di-Boc protected amine: Formation of a product where a second Boc group is attached to the pyridine nitrogen.

  • Unreacted starting material: Incomplete reaction leaving residual 6-(aminomethyl)nicotinic acid.

  • tert-Butyl ester of the product: Esterification of the carboxylic acid group by the tert-butyl cation generated during the reaction.

  • Byproducts from the starting material synthesis: Impurities carried over from the preparation of 6-(aminomethyl)nicotinic acid, such as 6-(hydroxymethyl)nicotinic acid or 6-methylnicotinic acid.[1][2]

Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?

A2: Incomplete reactions are often due to several factors:

  • Insufficient base: The basicity of the reaction medium is crucial. An inadequate amount of base can lead to a slow or stalled reaction.

  • Poor solubility of the starting material: 6-(aminomethyl)nicotinic acid is zwitterionic and may have limited solubility in common organic solvents.

  • Low reactivity of the amine: The nucleophilicity of the aminomethyl group can be influenced by the reaction conditions.

  • Inadequate reaction time or temperature: The reaction may require longer stirring or gentle heating to proceed to completion.

Q3: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What is it likely to be?

A3: A higher molecular weight byproduct is often the di-Boc protected species, where a second Boc group has been added to the pyridine nitrogen. This is more likely to occur with a large excess of Boc₂O and a strong base.

Q4: How can I confirm the identity of the byproducts in my reaction mixture?

A4: The most effective methods for identifying byproducts are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the main product and byproducts.

Troubleshooting Guide: A Step-by-Step Approach to Purification

This section provides a systematic workflow for the purification of this compound, addressing the removal of common byproducts.

Initial Work-up: The First Line of Defense

A well-designed initial work-up can significantly simplify the final purification.

Protocol 1: Standard Acid-Base Extraction

  • Quench the reaction: After the reaction is complete, cool the mixture to room temperature.

  • Solvent removal: If the reaction was performed in a volatile organic solvent, remove it under reduced pressure.

  • Aqueous wash: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any unreacted amine starting material.

  • Base wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities and the desired product, which will be deprotonated and move to the aqueous layer.[3]

  • Isolation of the product: Acidify the bicarbonate wash to a pH of around 4-5 with a mild acid (e.g., citric acid) to precipitate the this compound.

  • Filtration and drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Diagram 1: General Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Acid-Base Extraction Start->Workup Analysis1 Purity Check (TLC/LC-MS) Workup->Analysis1 Decision Purity Acceptable? Analysis1->Decision FinalProduct Pure Product Decision->FinalProduct Yes Purification Further Purification Decision->Purification No Recrystallization Recrystallization Purification->Recrystallization Column Column Chromatography Purification->Column Recrystallization->FinalProduct Column->FinalProduct

Caption: A general workflow for the purification of this compound.

Advanced Purification Techniques

If the initial work-up does not yield a product of sufficient purity, more advanced techniques are required.

Problem 1: Presence of Di-Boc Byproduct

The di-Boc byproduct is often less polar than the desired mono-Boc product.

Solution: Column Chromatography

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is typically effective. The less polar di-Boc byproduct will elute first.

Protocol 2: Silica Gel Column Chromatography

  • Prepare the column: Pack a silica gel column with the chosen mobile phase.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel. Load this onto the column.

  • Elute: Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Problem 2: Contamination with Unreacted Starting Material

If the acid wash during the work-up was not completely effective, the zwitterionic starting material may persist.

Solution: Recrystallization

Recrystallization can be a highly effective method for removing small amounts of impurities, especially if the desired product is a crystalline solid.

Protocol 3: Recrystallization

  • Choose a solvent system: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nicotinic acid derivatives include water, ethanol, or a mixture of the two.[4]

  • Dissolve the crude product: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cool slowly: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolate and dry: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram 2: Troubleshooting Byproduct Removal

ByproductRemoval Crude Crude Product DiBoc Di-Boc Byproduct Present Crude->DiBoc StartMat Starting Material Present Crude->StartMat Ester tert-Butyl Ester Present Crude->Ester Column Column Chromatography (Polarity Gradient) DiBoc->Column Solution Recrystal Recrystallization StartMat->Recrystal Solution 2 AcidWash Acid/Base Extraction StartMat->AcidWash Solution 1 MildHydrolysis Mild Acidic Hydrolysis Ester->MildHydrolysis Solution

Caption: Troubleshooting specific byproducts encountered during synthesis.

Problem 3: Presence of the tert-Butyl Ester Byproduct

The formation of the tert-butyl ester can be problematic as its polarity is often very similar to the desired product.

Solution: Selective Hydrolysis

Under carefully controlled mild acidic conditions, it may be possible to selectively hydrolyze the tert-butyl ester without significantly affecting the Boc protecting group.

Caution: This approach requires careful optimization to avoid deprotection of the aminomethyl group.

Protocol 4: Mild Acidic Hydrolysis

  • Reaction setup: Dissolve the crude product in a solvent such as dioxane or THF.

  • Add dilute acid: Add a dilute solution of an acid like trifluoroacetic acid (TFA) or formic acid.

  • Monitor closely: Monitor the reaction progress by TLC or LC-MS to ensure selective hydrolysis of the ester.

  • Work-up: Once the ester is hydrolyzed, neutralize the acid and perform an extraction to isolate the purified product.

Data Summary

ByproductTypical Polarity (vs. Product)Recommended Primary Removal MethodSecondary Removal Method
Di-Boc Protected Amine Less PolarColumn Chromatography-
Unreacted Starting Material More Polar/ZwitterionicAcid-Base ExtractionRecrystallization
tert-Butyl Ester SimilarMild Acidic HydrolysisColumn Chromatography (careful optimization)
6-(hydroxymethyl)nicotinic acid More PolarColumn ChromatographyRecrystallization

Conclusion

The successful synthesis and purification of this compound rely on a thorough understanding of the potential side reactions and the implementation of a systematic purification strategy. By carefully controlling the reaction conditions and employing the appropriate purification techniques outlined in this guide, researchers can overcome common challenges and obtain the desired product in high purity.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Heterocycles. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Retrieved from [Link]

  • Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • PMC - National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • PubMed. (1971). Nicotinic Acid Metabolism. VI. Purification and Properties of Alpha-Methyleneglutarate Mutase (B 12-dependent) and Methylitaconate Isomerase. Retrieved from [Link]

  • Chemical Synthesis. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with tert-butyloxycarbonyl (Boc) protected compounds. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its reliability in protecting amine functionalities. However, its inherent lability under acidic conditions—the very property that makes it so useful—can also be a source of significant stability challenges during storage, handling, and multi-step syntheses.

This guide is structured to function as a comprehensive technical support hub. We will move from foundational knowledge in our FAQ section to actionable solutions in our troubleshooting guides and detailed protocols. Our goal is to provide you with the expertise to anticipate, diagnose, and resolve stability issues, ensuring the integrity of your synthetic pathways and the purity of your final products.

Frequently Asked Questions (FAQs) on Boc Group Stability

This section addresses the most common queries we receive regarding the stability and handling of Boc-protected compounds.

Q1: What is the fundamental chemical reason for the instability of the Boc group?

The stability of the Boc group is intrinsically linked to its susceptibility to acid-catalyzed cleavage. The deprotection mechanism proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine, carbon dioxide, and isobutylene.[1][2] This entire process is energetically favorable due to the formation of stable, gaseous byproducts and the stabilized tertiary carbocation.

Q2: Under what specific conditions is the Boc group generally considered stable or unstable?

The Boc group is renowned for its stability towards a wide range of reagents and conditions, which allows for its use in orthogonal protection strategies with groups like Fmoc.[3] It is generally stable to:

  • Most bases (e.g., triethylamine, pyridine, sodium hydroxide at room temperature).[3]

  • Nucleophiles (e.g., organometallics, amines, enolates).[3]

  • Reductive conditions such as catalytic hydrogenation (H₂/Pd).[1]

Conversely, it is highly labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave the Boc group rapidly, even at room temperature. Lewis acids (e.g., ZnBr₂, AlCl₃) and even milder acidic conditions can also induce deprotection, sometimes unexpectedly.[2]

Q3: How do temperature and solvent choice affect the stability of my Boc-protected compound during storage?

While most Boc-protected compounds, particularly crystalline solids, are stable for long periods when stored properly, elevated temperatures can accelerate degradation, especially if acidic impurities are present.[4] Thermolytic (heat-induced) deprotection without any acid catalyst is also possible, though it typically requires high temperatures (e.g., >150 °C).[5]

For storage, it is best practice to:

  • Store compounds in a cool, dry, and dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Ensure the compound is free from residual acid from its synthesis or purification.

  • Store solutions in aprotic solvents (e.g., Dichloromethane, THF). Protic solvents, especially alcohols, can sometimes facilitate slow degradation if acidic traces are present.

Q4: I've observed partial deprotection of my compound during aqueous workup. What could be the cause?

This is a common issue. If your reaction mixture is acidic, or if you use an acidic wash (e.g., 1M HCl) to remove basic reagents, you can inadvertently cleave the Boc group. Even a seemingly neutral workup can become acidic. For example, if your reaction generates an ammonium salt (e.g., triethylammonium chloride), the aqueous solution can be slightly acidic, leading to slow deprotection. Always check the pH of your aqueous layer during extraction.

Q5: Can silica gel chromatography cause deprotection of my Boc-protected compound?

Yes, this is a frequent and often overlooked problem. Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause partial or complete deprotection of sensitive Boc-protected compounds directly on the column. This leads to streaking, low yields, and impure fractions. To mitigate this, you can:

  • Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

  • Use pre-treated, neutral silica gel.

  • Opt for alternative purification methods like crystallization or reverse-phase chromatography if the compound is particularly sensitive.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Use this guide to diagnose unexpected results in your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected loss of Boc group during reaction. 1. Reagents used may be acidic or contain acidic impurities. 2. A reaction byproduct is acidic. 3. The reaction solvent (e.g., certain grades of methanol) may be slightly acidic.1. Check the pH of all reagents before addition. Use high-purity, neutral reagents. 2. Add a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to the reaction mixture to scavenge acid. 3. Use anhydrous, neutral solvents.
TLC/LC-MS analysis shows the presence of the deprotected amine after workup. 1. Acidic quench or wash solution was used (e.g., NH₄Cl, dilute HCl). 2. The compound was concentrated from an acidic solution for an extended period.1. Quench with a neutral (water) or slightly basic (saturated NaHCO₃) solution. 2. Neutralize the organic layer with a NaHCO₃ wash before concentration.
Product degradation during storage (solid or solution). 1. The compound was stored with trace amounts of acid. 2. Exposure to light or elevated temperatures. 3. The solution was stored in a protic solvent.1. Re-purify the compound, ensuring the final workup step is a basic wash, or pass a solution through a short plug of basic alumina. 2. Store in an amber vial at ≤4 °C under an inert atmosphere (N₂ or Ar).
Formation of t-butylated byproducts. During acid-mediated deprotection, the generated tert-butyl cation can alkylate nucleophilic sites on your molecule (e.g., thiols, indoles, phenols).[2]Add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the deprotection reaction. The scavenger will trap the tert-butyl cation.[3]
Stability of Boc Group Under Various Conditions

The following table provides a quick reference for the general stability of the Boc protecting group.

Condition/Reagent Class Stability Notes
Strong Acids (TFA, HCl, H₂SO₄)LabileRapid cleavage, often at 0 °C to room temperature.
Lewis Acids (ZnBr₂, AlCl₃, TMSI)LabileEffective for deprotection, sometimes offering different selectivity.
Aqueous Acid (pH < 4)Potentially LabileStability is substrate-dependent and cleavage can occur, especially with heating.[3]
Silica Gel (Standard) Potentially LabileAcidic nature can cause degradation during chromatography.
Strong Bases (LDA, t-BuOK)StableGenerally very stable to basic conditions.[3]
Aqueous Base (pH > 9)StableStable to hydrolysis under basic or neutral conditions at RT.[3]
Nucleophiles (RMgX, RLi, NH₃)StableThe carbamate is resistant to nucleophilic attack.[3]
Reductants (H₂/Pd, NaBH₄, LiAlH₄)StableOrthogonal to many common reduction methods.[3]
Oxidants (KMnO₄, CrO₃, m-CPBA)StableThe Boc group is robust towards many oxidizing agents.[3]
Heat Potentially LabileThermal deprotection is possible but usually requires high temperatures (>150 °C).[5]

Visualized Mechanisms and Workflows

Acid-Catalyzed Deprotection Mechanism

The following diagram illustrates the step-wise mechanism of Boc group cleavage under acidic conditions, highlighting the key intermediates.

G cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage BocN Boc-Protected Amine (R-NH-Boc) ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc Fast H_plus H+ CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation Rate-Determining Step Amine Free Amine (R-NH₂) CarbamicAcid->Amine CO2 CO₂ (gas) CarbamicAcid->CO2 Spontaneous

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Workflow for Unexpected Deprotection

If you observe unintended loss of your Boc group, follow this logical workflow to pinpoint the source of the instability.

G Start Unexpected Deprotection Observed CheckReaction Was deprotection seen during the reaction? Start->CheckReaction CheckWorkup Was deprotection seen after workup/purification? Start->CheckWorkup ReagentAcidity Check pH of all reagents and solvents. CheckReaction->ReagentAcidity Yes WorkupAcidity Check pH of aqueous layers during workup. CheckWorkup->WorkupAcidity Yes Byproduct Is an acidic byproduct formed in the reaction? ReagentAcidity->Byproduct Reagents OK SolutionReaction Add non-nucleophilic base (e.g., proton sponge). Use anhydrous/neutral solvents. Byproduct->SolutionReaction Yes CheckSilica Was silica gel chromatography used? WorkupAcidity->CheckSilica pH > 7 SolutionWorkup Use neutral/basic wash (e.g., sat. NaHCO₃ soln). Avoid acidic quenches. WorkupAcidity->SolutionWorkup pH < 7 SolutionSilica Use neutralized silica (1% Et₃N in eluent) or an alternative purification. CheckSilica->SolutionSilica Yes

Caption: A logical workflow for troubleshooting Boc group instability.

Key Experimental Protocols

Protocol 1: Stability Test of a Boc-Protected Compound

This protocol helps determine if your compound is stable under specific reaction or workup conditions before committing a large amount of material.

  • Preparation: In three separate vials, dissolve a small, known amount (e.g., 5 mg) of your Boc-protected compound in the solvent to be tested (e.g., 0.5 mL).

  • Condition Testing:

    • Vial 1 (Control): Keep at room temperature.

    • Vial 2 (Thermal Stress): Heat to your planned reaction temperature for 1-2 hours.

    • Vial 3 (Reagent Stress): Add a stoichiometric equivalent of a key reagent (e.g., a Lewis acid you plan to use) and stir at the planned temperature for 1-2 hours.

  • Workup Simulation: If testing workup conditions, add the planned aqueous wash solution (e.g., 0.5 mL of 5% NH₄Cl) to a test vial, stir vigorously for 15 minutes, then extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Take an aliquot from each vial (and the control). Analyze by TLC or LC-MS, comparing against a standard of your starting material and the expected deprotected product. The appearance of a new spot or peak corresponding to the deprotected amine indicates instability.

Protocol 2: Safe Quenching and Workup of a Reaction with a Boc-Protected Product

This procedure is designed to minimize the risk of accidental deprotection during reaction workup.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This slows down potential acid-catalyzed hydrolysis.

  • Neutral Quench: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.2) to the reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous phase is between 7.5 and 8.5.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. If the reaction was in a water-miscible solvent (e.g., THF, Methanol), add a suitable extraction solvent like ethyl acetate or dichloromethane and brine to facilitate phase separation.

  • Washing: Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40 °C).

  • Purity Check: Before proceeding, analyze a small sample of the crude product by TLC or LC-MS to confirm the integrity of the Boc group.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Costanzo, M. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Incorporating 6-(Aminomethyl)nicotinic Acid in SPPS: A Tale of Two Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 6-(Boc-aminomethyl)nicotinic Acid and 6-(Fmoc-aminomethyl)nicotinic Acid in Solid-Phase Peptide Synthesis

The incorporation of non-proteinogenic amino acids and complex building blocks into peptides is a critical strategy in modern drug discovery and materials science. These unique structures can impart enhanced stability, novel functionalities, and improved pharmacological profiles. 6-(Aminomethyl)nicotinic acid, a derivative of vitamin B3, is one such building block, offering a rigid pyridine scaffold for introducing specific structural constraints or interaction points.

However, its successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a crucial decision: the choice of Nα-amino protecting group. The two dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), operate under fundamentally different chemical principles. This guide provides a detailed, evidence-based comparison of this compound and 6-(Fmoc-aminomethyl)nicotinic acid, equipping researchers to make an informed decision based on their specific synthetic goals.

The Core Principle: A Duel of Orthogonal Strategies

The elegance of SPPS lies in the concept of orthogonal protection , where different classes of protecting groups can be removed under distinct conditions without affecting others.[1][2] This allows for the precise, stepwise assembly of the peptide chain.[3][4]

  • The Boc/Bzl Strategy: This classic approach uses the acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based (Bzl) groups for semi-permanent side-chain protection.[5][6] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain groups and resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[4][7] This is technically a "graduated" lability rather than true orthogonality, as both rely on acidolysis.[8]

  • The Fmoc/tBu Strategy: This has become the more prevalent method, utilizing the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side chains.[][10] Here, the orthogonality is perfect: the Fmoc group is cleaved with a base (typically piperidine), while the side chains and resin linkage are removed with TFA.[3][8] This milder approach avoids the repetitive use of acid for deprotection and the hazardous HF for cleavage.[11]

The choice between incorporating this compound or 6-(Fmoc-aminomethyl)nicotinic acid is therefore a choice between these two distinct chemical worlds.

SPPS_Strategies cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Cleave Cleavage (HF) Boc_Start->Boc_Cleave Boc_Couple Coupling (Boc-AA) Boc_Deprotect->Boc_Couple Neutralization Boc_Couple->Boc_Start Repeat Cycle Boc_Final Final Peptide Boc_Cleave->Boc_Final Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Cleave Cleavage (TFA) Fmoc_Start->Fmoc_Cleave Fmoc_Couple Coupling (Fmoc-AA) Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Start Repeat Cycle Fmoc_Final Final Peptide Fmoc_Cleave->Fmoc_Final

Fig 1. Comparison of Boc and Fmoc SPPS workflows.

Deep Dive: this compound in SPPS

The use of the Boc-protected variant places the synthesis within the realm of traditional, acid-based chemistry.

Causality Behind Experimental Choices:

  • Deprotection: The repetitive cleavage of the Boc group is performed with moderate acid, typically 25-50% TFA in dichloromethane (DCM).[12] When dealing with the pyridine ring of the nicotinic acid moiety, this acidic environment is generally beneficial. The pyridine nitrogen becomes protonated, which deactivates the ring towards potential electrophilic side reactions.

  • Neutralization: Following TFA treatment, the newly exposed N-terminal ammonium salt must be neutralized with a hindered base like diisopropylethylamine (DIEA) before the next coupling step can proceed.[13]

  • Side-Chain Protection: The Boc strategy necessitates the use of acid-stable side-chain protecting groups, such as tosyl (Tos) for arginine or benzyl (Bzl) esters for aspartic acid.

  • Final Cleavage: The final step is the most demanding, requiring treatment with strong, hazardous acids like HF or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.[7][12]

Potential Advantages:

  • Reduced Aggregation: In some cases, the protonated state of the peptide chain after TFA deprotection can disrupt intermolecular hydrogen bonds that lead to aggregation, a common problem in SPPS.[14]

  • Lower Cost: Boc-amino acids are sometimes less expensive than their Fmoc counterparts, although this is becoming less of a factor.[11]

Potential Disadvantages:

  • Harsh Conditions: The repetitive acid treatment can lead to the gradual degradation of acid-sensitive residues or premature cleavage of the peptide from the resin.[6][11]

  • Safety Hazards: The requirement for HF in the final cleavage step necessitates specialized, expensive equipment and poses significant safety risks.[4]

  • Side Reactions: The strong acid cleavage can promote various side reactions, including the formation of acylium ions from glutamic acid.[12]

Deep Dive: 6-(Fmoc-aminomethyl)nicotinic Acid in SPPS

The Fmoc-protected version aligns with the more modern, milder SPPS approach that has become the standard in most laboratories.[10][11]

Causality Behind Experimental Choices:

  • Deprotection: The Fmoc group is removed under mild basic conditions, typically with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][15] This reaction is fast and efficient. The basicity of the pyridine ring in 6-(aminomethyl)nicotinic acid is low and generally does not interfere with this process.

  • Coupling: Standard coupling reagents such as HBTU/HOBt or HATU are highly effective.[16][17] The process is straightforward, involving activation of the Fmoc-protected building block and its addition to the deprotected resin.

  • Side-Chain Protection: The Fmoc strategy is paired with acid-labile side-chain protection (e.g., tBu for Asp/Glu/Ser, Trt for Asn/Gln/His, Boc for Lys).[3][] This orthogonal scheme is robust and versatile.

  • Final Cleavage: Cleavage and final deprotection are achieved simultaneously using a TFA "cocktail" containing scavengers like water and triisopropylsilane (TIS) to quench reactive carbocations generated during the process.[16] This is a much milder and safer alternative to HF.

Potential Advantages:

  • Milder Conditions: The avoidance of strong, repetitive acid treatment preserves the integrity of the peptide chain and is compatible with a wider range of sensitive or modified amino acids, such as those with glycosylations or phosphorylations.[10][11]

  • Safety and Convenience: The elimination of HF makes the entire process safer and more accessible. Automation is also simpler with Fmoc chemistry.[11]

  • Orthogonality: The true orthogonality of the Fmoc/tBu strategy allows for more complex synthetic manipulations, such as on-resin cyclization or side-chain modification.[1][2]

Potential Disadvantages:

  • Base-Induced Side Reactions: While the deprotection conditions are mild, they can trigger certain side reactions. Diketopiperazine formation at the dipeptide stage is more common in Fmoc-SPPS.[4][14] Additionally, aspartimide formation can occur in sequences containing aspartic acid.[14][18]

  • Dibenzofulvene Adducts: The byproduct of Fmoc deprotection, dibenzofulvene, is reactive and must be effectively scavenged by the piperidine to prevent it from forming adducts with the free N-terminus.[10]

Head-to-Head Comparison

FeatureThis compound6-(Fmoc-aminomethyl)nicotinic Acid
Nα-Deprotection Moderate Acid (e.g., 50% TFA in DCM)[5][12]Mild Base (e.g., 20% Piperidine in DMF)[10][15]
Chemistry Type Graduated Acid Lability[6][8]Fully Orthogonal[3][]
Side-Chain Protection Acid-stable (e.g., Bzl, Tos)Acid-labile (e.g., tBu, Trt, Boc)[3]
Final Cleavage Strong Acid (HF, TFMSA)[7][12]Moderate Acid (TFA with scavengers)[16]
Key Advantage Robust, classic method; protonated pyridine ring is protected during deprotection.[19]Milder conditions, enhanced safety, compatibility with sensitive modifications.[10][11]
Key Disadvantage Harsh reagents (repetitive TFA, final HF), significant safety concerns.[4][11]Potential for base-induced side reactions (diketopiperazine, aspartimide).[14][18]
Pyridine Ring Concern Minimal; protonated by TFA.[19]Minimal; generally stable to piperidine, but basic conditions warrant caution.

Experimental Protocols

Protocol 1: Incorporation of 6-(Fmoc-aminomethyl)nicotinic Acid (Manual Fmoc-SPPS)

This protocol outlines a standard cycle for incorporating the Fmoc-protected building block.

Fmoc_Workflow Start Start: Peptide-Resin-Fmoc Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect1 2. Deprotection (20% Piperidine/DMF, 5 min) Swell->Deprotect1 Deprotect2 3. Deprotection (20% Piperidine/DMF, 10 min) Deprotect1->Deprotect2 Wash1 4. Wash (DMF, DCM) Deprotect2->Wash1 Couple 6. Couple to Resin (1-2 hours) Wash1->Couple Activate 5. Pre-activate Building Block (Fmoc-AA, HATU, DIEA) Activate->Couple Wash2 7. Wash (DMF, DCM) Couple->Wash2 End End: New Peptide-Resin-Fmoc Wash2->End

Fig 2. Workflow for a single Fmoc-SPPS coupling cycle.
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[16]

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes.[20]

  • Washing: Thoroughly wash the resin with DMF (5-6 times) and DCM (3 times) to remove all traces of piperidine and dibenzofulvene adducts.

  • Amino Acid Activation: In a separate vessel, dissolve 6-(Fmoc-aminomethyl)nicotinic acid (3 eq.), a coupling agent like HATU (2.9 eq.), and a base like DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.[20]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free primary amines, indicating a complete reaction.

  • Final Wash: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Incorporation of this compound (Manual Boc-SPPS)

This protocol outlines a standard cycle for the Boc-based strategy.

  • Resin Washing: Wash the peptide-resin with DCM (3 times).

  • Boc Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash). Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[12]

  • Washing: Wash the resin thoroughly with DCM (5-6 times) to remove residual acid, followed by isopropanol (2 times) and DCM (3 times).

  • Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step. Wash again with DCM (5 times).

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3 eq.) with a coupling agent like HBTU (2.9 eq.) and DIEA (6 eq.) in DMF or DCM/DMF.

  • Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Monitoring & Wash: Monitor the reaction with a Kaiser test. Once complete, wash the resin with DMF (3 times) and DCM (3 times).

Conclusion and Recommendations

The choice between this compound and its Fmoc-protected counterpart is a decision between two robust but divergent synthetic philosophies.

Choose 6-(Fmoc-aminomethyl)nicotinic acid if:

  • Your laboratory is standardized on modern, milder Fmoc chemistry.

  • The target peptide contains acid-sensitive functionalities or post-translational modifications.[10][11]

  • Safety and the avoidance of hazardous reagents like HF are a priority.

  • You require the flexibility of a truly orthogonal protection scheme for further on-resin modifications.

Choose this compound if:

  • Your laboratory is specifically equipped for and experienced with Boc-SPPS and HF cleavage.

  • You are synthesizing a particularly aggregation-prone sequence where the in situ neutralization protocols common to Boc chemistry might offer an advantage.[14]

  • The specific project requires compatibility with reagents or downstream modifications that are intolerant of the basic conditions of Fmoc deprotection.

For the vast majority of applications, the Fmoc strategy is the superior and recommended choice . Its milder conditions, enhanced safety profile, and broader compatibility have rightfully made it the dominant method in modern peptide synthesis.[][11] The successful incorporation of 6-(Fmoc-aminomethyl)nicotinic acid is readily achievable using standard, well-established protocols, making it the more efficient and accessible option for today's researchers.

References

  • Vertex AI Search, Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem, Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Fiveable, Orthogonal Protection Definition - Organic Chemistry Key Term.
  • ResearchGate, Orthogonal and safety-catch protecting group str
  • PNAS, Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Benchchem, Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Benchchem, A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • BOC Sciences, Why Fmoc-Protected Amino Acids Domin
  • Benchchem, A Technical Guide to the Incorporation of Fmoc-D-Tle-OH for the Synthesis of Peptides with Unn
  • PMC - NIH, Advances in Fmoc solid‐phase peptide synthesis.
  • ChemPep, Boc Solid Phase Peptide Synthesis.
  • Unknown Source, Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate, (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
  • Unknown Source, PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER.
  • AltaBioscience, Fmoc Amino Acids for SPPS.
  • PubMed, A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PMC - NIH, Introduction to Peptide Synthesis.
  • Luxembourg Bio Technologies, Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Benchchem, Application Notes and Protocols for Boc-L-2-Amino-2-(pyridin-2-yl)acetic Acid in Peptide Synthesis.
  • Benchchem, An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).
  • Slideshare, Spps and side reactions in peptide synthesis.
  • PubMed, Side reactions in the SPPS of Cys-containing peptides.
  • ChemPep, Fmoc Solid Phase Peptide Synthesis.
  • MoBiTec, Fmoc-6-Ahx-OH - 5 g | Peptide Synthesis | Proteomics | Products.

Sources

A Technical Guide to Alternatives for 6-(Boc-aminomethyl)nicotinic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sophisticated peptide synthesis, particularly in the construction of constrained peptides, peptidomimetics, and peptide-drug conjugates (PDCs), the choice of linker or non-natural amino acid plays a pivotal role in defining the final molecule's structure, stability, and biological function. 6-(Boc-aminomethyl)nicotinic acid has emerged as a valuable building block, offering a rigid scaffold to introduce a specific vector for peptide chain extension or conjugation. However, the exploration of alternatives is crucial for fine-tuning peptide properties and overcoming potential synthetic challenges. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental insights and protocols to aid in your research and development endeavors.

Understanding the Role of this compound

This compound is a bifunctional molecule featuring a pyridine ring, a carboxylic acid for peptide bond formation, and a Boc-protected aminomethyl group for chain elongation. Its key attributes include:

  • Rigidity: The aromatic pyridine core imparts conformational constraint on the peptide backbone, which can be advantageous for mimicking specific secondary structures or for positioning functional groups in a defined orientation.

  • Defined Geometry: The substitution pattern on the pyridine ring provides a precise and predictable exit vector for the growing peptide chain.

  • Chemical Handle: The aminomethyl group serves as a versatile point for further modification or extension of the peptide sequence.

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a common strategy in solid-phase peptide synthesis (SPPS), removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][2]

Key Alternatives and Their Comparative Analysis

The primary alternatives to this compound are based on other aromatic scaffolds, most notably benzoic acid and phenylacetic acid derivatives. These alternatives offer variations in electronics, geometry, and synthetic accessibility.

Boc-protected Aminomethylbenzoic Acid Derivatives

The most direct structural analogs replace the pyridine ring with a benzene ring. The two most relevant isomers are:

  • Boc-4-(aminomethyl)benzoic acid (Boc-Amba): This isomer maintains a similar linear geometry to the nicotinic acid derivative, making it an excellent candidate for direct replacement.

  • Boc-3-(aminomethyl)benzoic acid: This isomer introduces a "kink" or bend in the peptide backbone due to the meta-substitution pattern, which can be exploited to induce specific turns or folds.

Table 1: Comparison of Aromatic Scaffolds

FeatureThis compoundBoc-4-(aminomethyl)benzoic AcidBoc-3-(aminomethyl)benzoic Acid
Core Structure PyridineBenzeneBenzene
Geometry LinearLinearBent
Electronic Nature Electron-deficient ringElectron-neutral ringElectron-neutral ring
Potential Interactions Potential for H-bonding via ring nitrogenPrimarily hydrophobic and π-stackingPrimarily hydrophobic and π-stacking
Synthetic Accessibility Commercially availableCommercially available/straightforward synthesisCommercially available/straightforward synthesis
Boc-protected Aminomethylphenylacetic Acid Derivatives

These alternatives introduce an additional methylene group between the aromatic ring and the carboxyl group, providing increased flexibility.

  • Boc-4-(aminomethyl)phenylacetic acid (Boc-Ampa): Offers a more flexible linear scaffold compared to Boc-Amba.

Experimental Performance and Considerations

While direct, head-to-head comparative studies are limited in published literature, we can infer performance based on the principles of peptide chemistry and data from related systems.

Coupling Efficiency

The coupling of these non-natural, sterically hindered amino acids can be challenging.[3][4] Standard coupling reagents like HBTU/HATU with a tertiary amine base (e.g., DIEA) are generally effective. However, for particularly difficult couplings, extended reaction times or double coupling may be necessary.[5] Microwave-assisted SPPS has also been shown to significantly improve the efficiency of coupling sterically hindered amino acids.[5]

General Observation: The electronic nature of the aromatic ring can influence the reactivity of the carboxylic acid. The electron-withdrawing nature of the pyridine ring in this compound might slightly activate the carboxyl group towards coupling compared to the electron-neutral benzene ring in its benzoic acid counterparts. However, this effect is generally minor compared to the steric hindrance around the carboxyl group.

Impact on Peptide Conformation and Properties

The choice of the aromatic linker has a profound impact on the resulting peptide's conformation and, consequently, its biological activity.

  • Rigidity and Pre-organization: Rigid linkers like this compound and Boc-4-(aminomethyl)benzoic acid can pre-organize a peptide into a specific conformation, which can be beneficial for receptor binding by reducing the entropic penalty upon binding.[6]

  • Inducing Turns: The bent geometry of Boc-3-(aminomethyl)benzoic acid can be strategically employed to induce β-turns or other folded structures within a peptide sequence.

  • Physicochemical Properties: The introduction of a pyridine ring can subtly alter the physicochemical properties of a peptide, such as its solubility and potential for specific interactions (e.g., hydrogen bonding with the ring nitrogen).[7][8] The benzene-based alternatives will contribute more to the overall hydrophobicity of the peptide.

Experimental Protocols

The following are generalized protocols for the incorporation of these aromatic linkers into a peptide sequence using manual Boc-SPPS.

Synthesis of Boc-4-(aminomethyl)benzoic acid

While commercially available, Boc-4-(aminomethyl)benzoic acid can also be synthesized from 4-(aminomethyl)benzoic acid.

Protocol:

  • Dissolve 4-(aminomethyl)benzoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to deprotonate the amino group.

  • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to precipitate the product.

  • Filter, wash with water, and dry the product.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle for incorporating the aromatic linker.

Materials:

  • Pre-loaded resin with the N-terminal Boc-protected amino acid of the growing peptide chain.

  • Boc-protected aromatic linker (e.g., this compound or Boc-4-(aminomethyl)benzoic acid).

  • Coupling reagent (e.g., HBTU, HATU).

  • Tertiary amine base (e.g., N,N-diisopropylethylamine - DIEA).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization solution: 5-10% DIEA in DCM.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution for 2 minutes.

    • Drain and treat with fresh deprotection solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Treat the resin with the neutralization solution for 2 x 2 minutes.

    • Wash the resin with DCM and then DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-protected aromatic linker (2-4 equivalents) with the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For these sterically hindered linkers, extending the coupling time to 4 hours or performing a second coupling may be necessary.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

The cycle of deprotection, neutralization, and coupling is repeated for subsequent amino acids in the sequence.

Characterization and Analysis

After synthesis and cleavage from the resin, the purity and identity of the final peptide must be confirmed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purification. The choice of column (e.g., C18) and gradient of organic solvent (typically acetonitrile in water with 0.1% TFA) will depend on the overall hydrophobicity of the peptide.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For peptides containing these aromatic linkers, 2D NMR techniques like TOCSY and NOESY can provide valuable information about the peptide's conformation in solution.[10][11]

Visualization of Concepts

Chemical Structures

Figure 1. Chemical Structures of Aromatic Linkers cluster_0 cluster_1 cluster_2 A A B B C C

Caption: Chemical structures of the discussed aromatic linkers.

SPPS Workflow

Figure 2. Boc-SPPS Workflow for Linker Incorporation Resin Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Aromatic Linker Neutralization->Coupling Washing Washing Coupling->Washing Next_Cycle Next Amino Acid Cycle or Final Cleavage Washing->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: Generalized workflow for incorporating an aromatic linker in Boc-SPPS.

Conclusion

While this compound is a valuable tool in peptide synthesis, its benzene-based analogs, such as Boc-4-(aminomethyl)benzoic acid and Boc-3-(aminomethyl)benzoic acid, offer compelling alternatives. The choice between these building blocks will depend on the desired geometry, electronic properties, and the specific goals of the peptide design. By understanding the subtle differences between these linkers and employing optimized coupling strategies, researchers can expand their toolkit for creating novel and effective peptide-based therapeutics and research tools. Further head-to-head studies are warranted to provide more quantitative comparisons of their performance in various peptide contexts.

References

  • NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. Journal of the American Chemical Society.
  • Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. MDPI.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
  • Why Fmoc-Protected Amino Acids Domin
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Strategies to improve the physicochemical properties of peptide-based drugs. Pharmaceutical Research.
  • Physicochemical properties of the synthetic peptides.
  • Peptide Conformer Acidity Analysis of Protein Flexibility Monitored by Hydrogen Exchange. Biochemistry.
  • Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. RSC Advances.
  • A Comparison of Boc and Fmoc SPPS.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • Conformational analysis of possible biologically active (receptor-bound)
  • Synthetic Peptides - A User's Guide. Book.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology.
  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science.
  • HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • Wrinkle-Improving Effect of Novel Peptide That Binds to Nicotinic Acetylcholine Receptor.
  • New Compounds: Amino Acid Derivatives of Nicotinic Acid. Journal of Pharmaceutical Sciences.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica.
  • Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. MAC-MOD Analytical.
  • Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide. Molecules.
  • Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • RP-HPLC profile indicating the homogeneity of the peptides synthesized...

Sources

A Senior Application Scientist’s Guide to Purity Determination of 6-(Boc-aminomethyl)nicotinic Acid: A Comparative Analysis of HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and synthesis, the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity of its preceding intermediates. 6-(Boc-aminomethyl)nicotinic acid is a key bifunctional building block, incorporating a protected amine and a carboxylic acid on a pyridine scaffold. This structure makes it a valuable intermediate in the synthesis of complex molecules. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the yield, impurity profile, and ultimate safety and efficacy of the final drug product[1][2].

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for determining the purity of this compound. We will explore the scientific rationale behind method development choices, present a robust experimental protocol, and objectively compare HPLC with orthogonal techniques such as Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).

The Primacy of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and semi-volatile pharmaceutical compounds[3][4]. Its suitability for this compound stems from the molecule's inherent characteristics:

  • UV Absorbance: The nicotinic acid moiety contains a pyridine ring, a strong chromophore that allows for sensitive detection using a UV-Vis detector.

  • Solubility: The compound is soluble in common HPLC mobile phase constituents like acetonitrile and water.

  • Molecular Weight and Polarity: Its molecular weight and tunable polarity (due to the acidic proton and the hydrophobic Boc group) make it ideally suited for separation via reversed-phase chromatography.

The core objective of the HPLC method is to separate the main compound from any potential impurities, which may include starting materials, reagents, side-products (e.g., di-Boc protected species), or degradation products (e.g., deprotected amine)[5].

Strategic HPLC Method Development

A robust HPLC method is not a matter of chance but of systematic, science-driven choices. The dualistic nature of this compound—possessing both a polar, ionizable carboxylic acid and a bulky, non-polar tert-butoxycarbonyl (Boc) group—guides our entire strategy.

cluster_analyte 1. Analyte Characterization cluster_method 2. Method Design cluster_opt 3. Optimization & Validation A This compound - Polar Nicotinic Acid - Hydrophobic Boc Group - Acidic (pKa) - UV Chromophore (λmax) B Column Selection (e.g., C18, Aqueous C18) A->B Guides stationary phase choice C Mobile Phase - Organic: ACN vs MeOH - Aqueous: pH control (TFA, Formic Acid) A->C Dictates pH & solvent strength D Detection - Select λmax (e.g., 260 nm) A->D Enables UV detection E Gradient Optimization (Resolution vs. Time) B->E C->E D->E F System Suitability Test (SST) (USP/ICH Guidelines) E->F G Method Validation (Accuracy, Precision, Linearity) F->G

Caption: Logical workflow for developing a robust HPLC purity method.

Causality Behind Experimental Choices:

  • Column Selection: A standard C18 column is the universal starting point for reversed-phase HPLC[6]. However, the presence of the polar nicotinic acid can lead to poor peak shape (tailing) on traditional C18 phases, especially with highly aqueous mobile phases. This is due to interactions between the analyte and residual, un-capped silanols on the silica surface. Therefore, an Aqueous C18 (e.g., ODS-AQ) or a polar-endcapped C18 column is a superior choice. These columns are specifically designed to prevent "phase collapse" in high-water conditions and provide better retention and peak shape for polar compounds[7][8].

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for this type of analysis due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: The carboxylic acid group on the nicotinic acid ring must be protonated (non-ionized) to ensure good retention and symmetrical peak shape in reversed-phase chromatography. This is achieved by acidifying the mobile phase. A concentration of 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is standard practice. TFA is an excellent ion-pairing agent that further improves peak shape but can be difficult to remove from preparative columns and can suppress MS ionization if LC-MS is used. Formic acid is a better choice for LC-MS compatibility.

  • Detection Wavelength: The optimal detection wavelength (λmax) for nicotinic acid derivatives is typically around 260-278 nm[9]. A diode array detector (DAD) or photodiode array (PDA) detector is invaluable during method development to confirm the λmax and to assess peak purity by comparing spectra across a single peak.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system through the incorporation of rigorous System Suitability Tests (SST) as mandated by pharmacopeial guidelines like the USP[10].

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UPLC system with a PDA/DAD DetectorPDA/DAD allows for peak purity assessment and λmax confirmation.
Column Aqueous C18 (e.g., Waters Atlantis T3, YMC-Pack ODS-AQ), 4.6 x 150 mm, 3.5 µmProvides robust retention and superior peak shape for polar analytes in highly aqueous mobile phases[7].
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifies mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-22 min: 70% to 95% B; 22-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration)A broad gradient ensures elution of the main peak and any less polar impurities, while a sufficient re-equilibration time ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection 262 nmOptimal absorbance for the nicotinic acid chromophore.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.A standard diluent that ensures sample solubility and is compatible with the mobile phase.

System Suitability Test (SST) Protocol:

Before analyzing any samples, the system's performance must be verified. This is achieved by making five replicate injections of a standard solution. The results must meet the acceptance criteria below, based on USP <621> guidelines.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions with the column or improper mobile phase pH.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for 5 replicatesDemonstrates the precision and reproducibility of the injector and detector.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for 5 replicatesDemonstrates the precision and stability of the pump and mobile phase composition.

Purity Calculation:

The purity is determined using the area percent method, which assumes that all impurities have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Guide: HPLC vs. Alternative Purity Determination Technologies

While HPLC is the workhorse for routine quality control, a comprehensive purity assessment, especially during drug development, often necessitates orthogonal methods. An orthogonal method relies on a different scientific principle for separation or detection, providing a more complete picture of a sample's purity.

Decision Logic for Selecting an Analytical Technique

A Analytical Goal? B Routine QC (Known Impurities) A->B Routine C High Throughput Screening? A->C Speed D Impurity ID or Complex Mixture? A->D Structural Info E Primary Purity Assignment? (No Reference Std) A->E Absolute Quant. K Charged / Polar Analytes? A->K Orthogonal Check F HPLC B->F G UPLC / UHPLC C->G H LC-MS D->H I qNMR E->I J CE K->J

Caption: Decision matrix for choosing the appropriate analytical method.

UPLC/UHPLC: The High-Speed Successor

Ultra-Performance (or Ultra-High-Performance) Liquid Chromatography operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This fundamental difference leads to significant performance gains.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC/UHPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure 400-600 bar (6,000-9,000 psi)>1,000 bar (15,000+ psi)[11][12]
Analysis Time 20-30 minutes2-5 minutes (5-10x faster)[13]
Resolution GoodSuperior; sharper, narrower peaks lead to better separation of closely eluting impurities[11][13].
Solvent Consumption HighSignificantly lower (up to 70-80% reduction)[11][13].
Cost Lower initial instrument cost.Higher initial instrument and column cost.
Best For Routine QC, established methods.High-throughput screening, complex samples, method development.

Verdict: For laboratories focused on high throughput and resolving complex impurity profiles, UPLC is the superior choice. However, for routine, validated QC methods, the robustness and lower cost of HPLC remain highly attractive[14][15].

Quantitative NMR (qNMR): The Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal[16][17].

Principle: An internal standard of known high purity and weight is added to a precisely weighed amount of the sample. By comparing the integral of a specific, non-overlapping proton signal from the analyte with a signal from the internal standard, the absolute purity of the analyte can be calculated[17].

FeatureHPLC (Area Percent Method)qNMR (Internal Standard Method)
Reference Standard Requires a reference standard of the main compound for identification and assumes equal response factor for impurities.Does not require a reference standard of the analyte. Uses a certified internal standard (e.g., maleic acid, dimethyl sulfone).
Quantification Relative (Area %)Absolute (% w/w); considered a primary ratio method.
Selectivity Separates compounds chromatographically.Separates signals spectroscopically. Can quantify impurities even if they co-elute in HPLC.
Sensitivity High (ppm levels)Lower (typically requires impurities >0.1%).
Throughput High (with autosampler)Lower; requires precise sample preparation and longer acquisition times for high accuracy.
Best For Routine purity checks, detecting trace impurities.Certifying reference standards, providing an orthogonal check on HPLC results, analyzing samples with no available standard[18][19].

Verdict: qNMR is an exceptionally powerful, non-destructive technique for obtaining an unbiased, absolute purity value. It is the ideal orthogonal method to validate the results from a relative method like HPLC area percent analysis[20].

Capillary Electrophoresis (CE): The Charge-Based Alternative

Capillary Electrophoresis separates molecules in a narrow capillary based on their charge-to-size ratio under the influence of a high electric field. It is particularly well-suited for the analysis of charged and highly polar species.

FeatureHPLCCapillary Electrophoresis (CE)
Separation Principle Partitioning between mobile and stationary phases.Differential migration in an electric field (electrophoretic mobility).
Stationary Phase Packed column (e.g., C18 silica).No stationary phase (in capillary zone electrophoresis), leading to a flat flow profile and high efficiency.
Efficiency High (tens of thousands of theoretical plates).Extremely high (hundreds of thousands of theoretical plates), offering excellent resolution.
Sample Volume Microliters (µL)Nanoliters (nL)
Application Broadly applicable to a wide range of compounds.Excellent for charged species, amino acids, peptides, and chiral separations[21][22].
Best For General-purpose purity analysis.Orthogonal separation of polar or charged impurities that might be difficult to resolve by reversed-phase HPLC.

Verdict: For this compound, which has an acidic functional group, CE offers a truly different separation mechanism and can be a valuable tool for impurity profiling, especially for identifying polar, charged impurities that may not be well-retained by HPLC[22].

Conclusion: An Integrated Approach to Purity Assurance

The purity determination of this compound is a critical task that demands a robust and reliable analytical strategy. Reversed-phase HPLC, particularly on an aqueous-compatible C18 column with an acidified mobile phase, stands as the primary, validated method for routine quality control. Its reliability, precision, and widespread availability make it indispensable.

However, a modern, science-driven approach to purity assurance recognizes the limitations of any single technique. For high-throughput environments, UPLC offers dramatic improvements in speed and resolution. For absolute purity assignment and the certification of reference materials, qNMR is the undisputed orthogonal choice. Finally, CE provides an alternative separation mechanism that can reveal impurities missed by chromatography.

By understanding the principles, strengths, and weaknesses of each of these techniques, researchers, scientists, and drug development professionals can implement a comprehensive, multi-faceted strategy that guarantees the quality of this vital pharmaceutical intermediate and, ultimately, the safety and efficacy of the medicines it helps create.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Hawach. (n.d.). Polar Column in HPLC Example. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • LCGC International. (2021). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Sansom, C., & Van-de-Velde, F. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Kopec, S., & Holzgrabe, U. (2007). Amino acids: aspects of impurity profiling by means of CE. Electrophoresis, 28(13), 2153–2167. [Link]

  • Aral Research. (2024). Difference Between HPLC and UPLC. [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. [Link]

  • Pharma Specialists. (2023). 38 Tips on HPLC Method Validation. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]

  • Sep-Source. (n.d.). HPLC vs UPLC: Key Differences & Applications. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResearchGate. (n.d.). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

Sources

A Senior Application Scientist's Guide to NMR Spectroscopy for the Structural Elucidation of 6-(Boc-aminomethyl)nicotinic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural integrity of molecular building blocks is paramount. 6-(Boc-aminomethyl)nicotinic acid is a key intermediate, valued for its utility in synthesizing a wide array of pharmacologically active compounds. The presence of a Boc-protected amine and a nicotinic acid core makes it a versatile scaffold. However, its synthesis can yield impurities or isomeric byproducts that can compromise the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the unambiguous structural elucidation and purity assessment of this compound. As we will explore, while techniques like Mass Spectrometry and HPLC are vital, NMR stands unparalleled in its ability to provide a complete atomic-level portrait of the molecule.

The Primacy of NMR in Structural Verification

NMR spectroscopy is a cornerstone of organic chemistry because it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for confirming its identity and purity.

¹H NMR: The First Look at the Proton Skeleton

The ¹H NMR spectrum provides the initial and most information-rich fingerprint of the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal, and its chemical shift, integration (the area under the signal), and multiplicity (splitting pattern) reveal a wealth of structural information.

  • Boc Group: A highly characteristic, sharp singlet peak is observed around δ 1.4 ppm, integrating to nine protons. Its presence is the primary confirmation of successful Boc protection.

  • Methylene Protons (-CH₂-): These protons, situated between the Boc-protected amine and the pyridine ring, typically appear as a doublet around δ 4.3-4.5 ppm. The splitting is due to coupling with the adjacent N-H proton.

  • Amine Proton (-NH-): This proton usually presents as a triplet around δ 5.0-8.0 ppm, often broadened due to quadrupolar effects and chemical exchange. Its disappearance upon the addition of a few drops of D₂O is a definitive confirmation of its identity.

  • Pyridine Ring Protons: The three aromatic protons on the nicotinic acid ring appear in the downfield region (δ 7.5-9.0 ppm). Their specific chemical shifts and coupling patterns (J-coupling) are crucial for confirming the substitution pattern.

    • H2: The proton ortho to the ring nitrogen is the most deshielded, appearing as a doublet around δ 8.9 ppm.

    • H4: This proton, meta to both substituents, typically appears as a doublet of doublets around δ 8.1 ppm.

    • H5: The proton ortho to the aminomethyl group appears as a doublet around δ 7.5 ppm.

  • Carboxylic Acid Proton (-COOH): This highly acidic proton gives a very broad singlet at a chemical shift greater than δ 10 ppm and will also exchange with D₂O.

¹³C NMR: Mapping the Carbon Framework

While ¹H NMR maps the proton environment, ¹³C NMR provides a direct look at the carbon backbone. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a carbon count and identification of functional groups.[1][2]

  • Boc Group Carbons: Three signals are characteristic of the Boc group: the quaternary carbon at ~δ 80 ppm, the methyl carbons at ~δ 28 ppm, and the carbamate carbonyl carbon at ~δ 155 ppm.

  • Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

  • Pyridine Ring Carbons: The six carbons of the aromatic ring will give distinct signals, with the carbons attached to the nitrogen and the carboxylic acid being the most downfield.

  • Carboxylic Acid Carbonyl: This carbon typically resonates at δ >165 ppm.

2D NMR: Connecting the Dots

When 1D spectra are ambiguous, 2D NMR techniques are employed to establish definitive correlations between atoms.[3][4]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the -NH- and -CH₂- protons, and among the H2, H4, and H5 protons of the pyridine ring, confirming their connectivity.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This powerful technique correlates each proton with its directly attached carbon atom. It is the gold standard for assigning the signals in both the ¹H and ¹³C spectra unambiguously.

Comparative Analysis with Alternative Analytical Techniques

While NMR is the most powerful tool for structural elucidation, a multi-technique approach is often employed for comprehensive characterization and quality control.[]

Technique Principle Information Provided Advantages Limitations
¹H & ¹³C NMR Nuclear spin in a magnetic fieldDetailed atomic connectivity, stereochemistry, and isomeric purity.Unambiguous structure determination, non-destructive, quantitative (qNMR).[6]Lower sensitivity than MS, requires higher sample concentration.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patterns.High sensitivity, excellent for detecting trace impurities.Does not distinguish between isomers, provides limited connectivity information.
FTIR Spectroscopy Vibrational frequencies of chemical bondsPresence of functional groups (e.g., C=O, N-H).Fast, simple, requires minimal sample preparation.Provides limited structural detail, not suitable for complex mixture analysis.
HPLC Differential partitioning between mobile and stationary phasesPurity assessment, separation of components in a mixture.High quantitative accuracy, ideal for routine purity checks.[7]Does not provide structural information on its own, requires reference standards for impurity identification.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 10-20 mg of the this compound product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred as it can dissolve both the acidic and amine protons without rapid exchange.

  • Transfer the solution to a 5 mm NMR tube.

  • For D₂O exchange experiments, acquire a standard ¹H NMR spectrum, then add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum.

NMR Data Acquisition
  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C, more scans and a longer relaxation delay may be required.

  • 2D NMR (COSY & HSQC): Standard, gradient-selected pulse programs should be used. The number of increments in the indirect dimension will determine the resolution and experiment time.

Data Interpretation Workflow

The structural elucidation process follows a logical progression, integrating data from various NMR experiments.

Caption: Workflow for structural elucidation using NMR.

Identifying Potential Impurities

NMR is exceptionally adept at detecting and identifying process-related impurities and degradation products.[8][]

  • Unreacted Starting Material: The presence of signals corresponding to 6-aminonicotinic acid would indicate an incomplete reaction.

  • Deprotection: The absence of the characteristic 9H singlet for the Boc group and the appearance of a new set of signals for the free aminomethyl group would signify the loss of the Boc protecting group.

  • Isomeric Impurities: If the synthesis started with an isomeric mixture of aminonicotinic acids, NMR can readily distinguish the different substitution patterns on the pyridine ring based on the unique chemical shifts and coupling constants of the aromatic protons.[10]

  • Residual Solvents: Sharp, characteristic signals for common laboratory solvents (e.g., ethyl acetate, dichloromethane) are easily identified in the ¹H NMR spectrum.

Conclusion

For the definitive structural elucidation of this compound and its derivatives, NMR spectroscopy is the most powerful and comprehensive analytical tool. While other techniques like MS, FTIR, and HPLC provide valuable complementary data, particularly for molecular weight determination and purity analysis, only NMR provides the detailed atomic-level connectivity map required for unambiguous structure confirmation. A thorough analysis using 1D and 2D NMR experiments not only verifies the target structure but also provides critical insights into the purity profile of the material, which is essential for researchers, scientists, and drug development professionals.

References

  • Z. S. . Bulletin of the Polish Academy of Sciences, Chemistry, 1964.

  • National Institutes of Health. . Nature Communications, 2023.

  • St. John, T. . YouTube, 2017.

  • ChemicalBook. . ChemicalBook.

  • Wiley. . SpectraBase.

  • MDPI. . Molecules, 2020.

  • Google Patents. .

  • Google Patents. .

  • University of Regensburg. .

  • The Royal Society of Chemistry. .

  • Human Metabolome Database. .

  • BenchChem. . BenchChem, 2025.

  • ChemicalBook. . ChemicalBook.

  • Biological Magnetic Resonance Bank. .

  • University of Illinois Urbana-Champaign. .

  • Frontiers. . Frontiers in Bioengineering and Biotechnology, 2023.

  • Oregon State University. .

  • University of Illinois Chicago. .

  • Organic Chemistry Data. .

  • University of Alberta. .

  • Human Metabolome Database. .

  • Human Metabolome Database. .

  • Amanote Research. .

  • Denmark Group. .

  • BenchChem. . BenchChem, 2025.

  • BOC Sciences. .

  • BOC Sciences. .

  • BenchChem. . BenchChem, 2025.

  • GOV.UK. .

  • ResearchGate. .

  • Pharmaffiliates. .

  • BOC Sciences. .

  • Sigma-Aldrich. .

  • Beilstein Journal of Organic Chemistry. .

Sources

Comparative study of linkers in PROTAC design: alkyl vs PEG vs nicotinic acid based

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system to eradicate disease-causing proteins.[1] These heterobifunctional molecules are composed of a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a linker that tethers the two.[2] While significant focus is placed on the warhead and anchor, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's therapeutic success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth comparative analysis of three prevalent linker classes—flexible alkyl chains, hydrophilic Polyethylene Glycol (PEG) chains, and rigid nicotinic acid-based scaffolds. By synthesizing field-proven insights with experimental data, we aim to equip researchers with the knowledge to navigate the complex, multidimensional challenge of linker optimization.

The Linker: An Active Architect of PROTAC Efficacy

The primary role of the linker is to connect the two ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[4] However, its influence extends far beyond mere connection. The linker's length, composition, rigidity, and attachment points collectively dictate the PROTAC's:

  • Ternary Complex Formation and Stability: The linker geometry must orient the POI and E3 ligase optimally to facilitate favorable protein-protein interactions, a phenomenon known as positive cooperativity, which stabilizes the ternary complex.[1]

  • Physicochemical Properties: As PROTACs are often large molecules that defy Lipinski's "rule of five," the linker's contribution to solubility, lipophilicity, and polar surface area is critical.[1]

  • Cellular Permeability and Bioavailability: The linker significantly impacts a PROTAC's ability to cross the cell membrane to reach its intracellular target.[5]

  • Pharmacokinetics (PK): The metabolic stability of the linker is a key factor in determining the PROTAC's in vivo half-life and overall exposure.[2]

The optimization of these parameters is not a trivial task and often requires an iterative, empirical approach. The choice of linker archetype—flexible, hydrophilic, or rigid—serves as a crucial starting point in this journey.

PROTAC_Mechanism Figure 1: PROTAC Mechanism of Action cluster_0 Cellular Environment POI Protein of Interest (POI) Target for Degradation Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC PROTAC Warhead Linker E3 Ligand PROTAC:warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase e.g., VHL, CRBN PROTAC:anchor->E3_Ligase Recruits Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Marked for Degradation Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Classes

The selection of a linker class is a foundational decision in PROTAC design. While flexible alkyl and PEG chains are the most common starting points due to their synthetic tractability, rigid linkers are increasingly employed to address specific challenges.[6]

Alkyl Linkers: The Flexible Workhorse

Alkyl chains are simple, saturated hydrocarbon linkers that represent a common starting point in PROTAC development.[7] Their primary characteristic is conformational flexibility, which can be advantageous in the initial search for a productive ternary complex geometry.

  • Advantages:

    • Synthetic Accessibility: Alkyl chains are straightforward to synthesize and modify in length.[6]

    • Metabolic Stability: They are generally considered to be metabolically stable.[2]

    • Conformational Flexibility: The high number of rotatable bonds allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive binding event.[3]

  • Disadvantages:

    • Poor Aqueous Solubility: Their hydrophobic nature can significantly decrease the overall solubility of the PROTAC molecule, posing challenges for formulation and bioavailability.[2][8]

    • High Lipophilicity: While moderate lipophilicity can aid cell permeability, excessive hydrophobicity can lead to non-specific binding, aggregation, and rapid clearance by efflux pumps.[3]

    • Entropic Penalty: The high degree of flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1]

PEG Linkers: Enhancing Solubility and Permeability

Polyethylene Glycol (PEG) linkers are composed of repeating ethylene glycol units and are the most common motif found in published PROTAC structures.[6] Their primary advantage is the introduction of hydrophilicity.

  • Advantages:

    • Improved Solubility: The ether oxygens in the PEG chain are hydrogen bond acceptors, which significantly improves the aqueous solubility of large, "greasy" PROTAC molecules.[8]

    • Enhanced Permeability (The "Chameleon Effect"): Counterintuitively, hydrophilic PEG linkers can enhance cell permeability. They can adopt folded, more compact conformations in a lipophilic environment (like the cell membrane), effectively shielding their polar ether groups and reducing the molecule's effective polar surface area.[2]

    • Synthetic Tractability: A wide variety of PEG building blocks with different lengths and terminal functional groups are commercially available, facilitating rapid library synthesis.[]

  • Disadvantages:

    • Metabolic Liability: PEG chains can be susceptible to oxidative metabolism in vivo, potentially leading to reduced stability and half-life.[2][8]

    • Increased Polar Surface Area (PSA): While the chameleon effect can mitigate this, excessively long PEG chains can increase the static PSA, which can hinder permeability.[2]

    • Entropic Penalty: Like alkyl chains, their flexibility can introduce an entropic cost to ternary complex formation.[2]

Nicotinic Acid-Based Linkers: The Rigid and Polar Design

Nicotinic acid (a pyridine-carboxylic acid) and related heterocyclic scaffolds (e.g., piperidine, piperazine) are used to create rigid linkers.[1] This strategy moves away from purely flexible tethers to more structured, pre-organized connectors.

  • Advantages:

    • Improved Physicochemical Properties: The incorporation of a polar, ionizable pyridine ring can significantly improve aqueous solubility compared to hydrocarbon-based linkers.[1]

    • Pre-organization and Reduced Entropy Loss: A rigid linker can pre-organize the warhead and anchor into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing potency.[1]

    • Enhanced Selectivity: By constraining the possible orientations of the two ligands, a rigid linker can disfavor the formation of off-target ternary complexes.[1]

    • Vectorial Control: The defined geometry of the rigid scaffold provides precise control over the exit vectors of the ligands, which is crucial for optimal ternary complex formation.

  • Disadvantages:

    • Synthetic Complexity: These linkers are often more synthetically challenging to prepare compared to simple alkyl or PEG chains.[1]

    • Loss of Adaptability: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the initial design is not optimal. A rigid linker that locks the PROTAC in a non-productive conformation will fail.[1]

Data-Driven Comparison: Performance in Action

The ultimate measure of a linker's utility is its impact on PROTAC performance. The following tables summarize key experimental data, comparing the linker classes across critical parameters.

Table 1: Head-to-Head Comparison of Linker Properties

FeatureAlkyl LinkersPEG LinkersNicotinic Acid-Based Linkers
Composition Saturated hydrocarbon chains (-CH2-)Repeating ethylene glycol units (-O-CH2-CH2-)Heterocyclic aromatic/aliphatic rings
Flexibility HighHighLow (Rigid)
Solubility Generally hydrophobic, decreases aqueous solubility.[8]Generally hydrophilic, improves aqueous solubility.[8]Can significantly improve aqueous solubility due to polar/ionizable groups.[1]
Permeability Can improve permeability, but high lipophilicity is detrimental.[3]Can improve permeability via conformational folding ("chameleon effect").[2]Can improve permeability by reducing PSA and enhancing solubility.[10]
Metabolic Stability Generally considered metabolically stable.[2]Can be susceptible to oxidative metabolism.[2]Heterocyclic rings are often metabolically robust.
Synthesis Synthetically straightforward and accessible.[6]Readily available building blocks, straightforward conjugation.[]More complex, multi-step synthesis often required.[1]
Key Advantage Simplicity, stabilitySolubility, "chameleon effect"Pre-organization, improved solubility
Key Disadvantage Poor solubilityPotential metabolic liabilitySynthetic complexity, lack of flexibility

Table 2: Comparative Degradation Efficacy Data (Case Studies)

PROTAC TargetLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference(s)
Androgen Receptor (AR) Optimized AlkylLNCaP0.86>95[11]
Androgen Receptor (AR) Rigid (Piperidine-piperazine)VCaP< 1>98[11]
IRAK4 Long-chain Aliphatic AlkylOCI-LY10~20~80[10]
IRAK4 Rigid (Spirocyclic Pyridine)OCI-LY10~10>90[10]
CRBN (self-degradation) 9-atom Alkyl ChainHEK293TActive DegradationN/A[6]
CRBN (self-degradation) 3-unit PEG ChainHEK293TWeak DegradationN/A[6]

Note: This table compiles data from different studies and target systems to illustrate trends. Direct comparison of DC₅₀ values should be made with caution.

The data highlights a crucial takeaway: there is no universally superior linker. For instance, while a rigid piperidine-containing linker showed excellent potency for AR degradation, an optimized alkyl linker was also highly effective.[11] A study on IRAK4 degraders demonstrated that replacing a flexible alkyl linker with a rigid, polar pyridine-based scaffold doubled the degradation potency (DC₅₀) and improved maximal degradation.[10] Conversely, in one self-degradation study, an alkyl linker outperformed its PEG equivalent.[6] This underscores that linker optimization is highly context-dependent, relying on the specific POI-E3 ligase pair.

Experimental Workflows for Linker Evaluation

A systematic evaluation of PROTACs with different linkers requires a robust suite of assays. The following protocols provide a self-validating system to characterize linker performance from basic physicochemical properties to cellular degradation efficacy.

Linker_Evaluation_Workflow Figure 2: Experimental Workflow for Linker Evaluation cluster_workflow Iterative Optimization Loop A 1. PROTAC Synthesis (Alkyl vs. PEG vs. Nicotinic Acid) B 2. Physicochemical Profiling (Solubility, Lipophilicity) A->B C 3. Permeability Assessment (PAMPA) B->C D 4. Ternary Complex Formation (TR-FRET, SPR) C->D E 5. Cellular Degradation Assay (Western Blot, In-Cell Western) D->E F 6. Data Analysis (DC50, Dmax, Permeability Coeff.) E->F F->A Rational Design of Next-Generation Linker

Caption: A logical workflow for the systematic evaluation and optimization of PROTAC linkers.
Protocol: Assessing Passive Permeability via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess a compound's ability to passively diffuse across a lipid membrane, modeling transcellular permeation.[5][12]

Objective: To determine the apparent permeability coefficient (Pₑ) of PROTACs with different linkers.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each PROTAC in DMSO.

    • Prepare the artificial membrane solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

    • Prepare the acceptor buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and donor buffer.

  • Plate Preparation:

    • The PAMPA "sandwich" consists of a 96-well filter donor plate and a 96-well acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with 5 µL of the artificial membrane solution.

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

  • Assay Execution:

    • Dilute the PROTAC stock solutions to a final concentration of 50 µM in the donor buffer.

    • Add 200 µL of the diluted PROTAC solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-18 hours in a humidified environment to prevent evaporation.[12][13]

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = [ -ln(1 - Cₐ(t) / C_equilibrium) ] * (Vₐ * Vd) / ( (Vₐ + Vd) * A * t )

    • Where Cₐ(t) is the concentration in the acceptor well at time t, C_equilibrium is the theoretical equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Protocol: Quantifying Ternary Complex Formation via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[11]

Objective: To measure the relative amount of ternary complex formed in the presence of different PROTACs.

Methodology:

  • Reagent Preparation:

    • Use recombinant, tagged versions of the POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged).

    • Prepare TR-FRET donor and acceptor antibodies (e.g., Terbium-cryptate anti-His and d2-labeled anti-GST).

    • Prepare a serial dilution of each PROTAC linker variant in an appropriate assay buffer.

  • Assay Execution:

    • In a 384-well microplate, add the POI, E3 ligase complex, and the serially diluted PROTAC.

    • Incubate for a defined period (e.g., 60-180 minutes) at room temperature to allow for complex formation.[2]

    • Add the donor and acceptor antibody mixture to each well.

    • Incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Emission_665nm / Emission_620nm * 10,000).

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" bell-shaped curve is often observed, where the signal decreases at high concentrations due to the formation of binary complexes. The peak of the curve represents the maximal ternary complex formation.

Protocol: Measuring Target Degradation via Western Blot

Western blotting is the gold-standard technique for directly visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[1]

Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for each PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clear the lysate by centrifugation and collect the supernatant.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[]

  • Data Analysis:

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.

    • Quantify the band intensity for the POI and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot this against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values using non-linear regression.[]

Conclusion and Future Outlook

The linker is a central player in the complex orchestra of PROTAC-mediated protein degradation. The choice between a flexible alkyl chain, a hydrophilic PEG linker, or a rigid nicotinic acid-based scaffold is a critical decision that sets the trajectory for a PROTAC's development.

  • Alkyl linkers offer simplicity and stability but often at the cost of solubility.

  • PEG linkers provide a powerful solution to solubility issues and can cleverly enhance permeability, but may introduce metabolic weak points.

  • Nicotinic acid-based linkers and other rigid scaffolds offer a strategy to improve physicochemical properties and pre-organize the PROTAC for potent degradation, but demand greater synthetic investment and carry the risk of unproductive conformational locking.

The experimental data clearly indicates that the optimal linker is inextricably linked to the specific POI and E3 ligase pair. The path to a successful clinical candidate is not paved with a single linker type but is discovered through a systematic, iterative process of design, synthesis, and multiparametric evaluation. As our understanding of the structural biology of ternary complexes deepens, future linker design will likely move beyond these archetypes towards more sophisticated, "functional" linkers that incorporate novel chemistries and three-dimensional structures to achieve unprecedented levels of potency, selectivity, and drug-like properties.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. Available at: [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Shoda, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]

  • Lu, L. D., & Salvino, J. M. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PubMed. Available at: [Link]

  • Roy, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available at: [Link]

  • Zhang, T., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Modified with 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and peptide-based drug development, chemical derivatization is a powerful tool to enhance the analytical performance of mass spectrometry (MS). Modification of peptides can improve ionization efficiency, direct fragmentation pathways, and enable more sensitive detection. This guide provides an in-depth comparison of peptides modified with 6-(aminomethyl)nicotinic acid and other common derivatizing agents, supported by experimental insights and protocols.

The Rationale for Peptide Derivatization in Mass Spectrometry

The inherent chemical diversity of peptides presents challenges for their universal detection and characterization by mass spectrometry. Low-abundance peptides or those that ionize poorly may be difficult to detect in complex biological matrices. Chemical derivatization addresses these challenges by introducing moieties that enhance a peptide's gas-phase ion signal. An ideal derivatizing agent should react specifically and efficiently with a target functional group on the peptide, improve its ionization, and ideally provide predictable fragmentation behavior to aid in structural elucidation.

6-(Aminomethyl)nicotinic acid, when activated as an N-hydroxysuccinimide (NHS) ester, is a promising reagent for modifying the primary amino groups of peptides (the N-terminus and the ε-amino group of lysine residues). The incorporation of the nicotinic acid moiety, a pyridine derivative, is expected to increase the proton affinity of the peptide, thereby enhancing its ionization efficiency in positive-ion electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

The Chemistry of Peptide Modification with 6-(Aminomethyl)nicotinic Acid

The modification of peptides with 6-(aminomethyl)nicotinic acid is typically achieved through the use of its N-hydroxysuccinimide (NHS) ester. This activated ester reacts with primary amines on the peptide under mild basic conditions (pH 7.5-8.5) to form a stable amide bond.

Peptide_Modification Peptide Peptide with Primary Amine (N-terminus or Lysine side chain) Modified_Peptide Modified Peptide Peptide->Modified_Peptide Reaction at pH 7.5-8.5 Reagent 6-(Aminomethyl)nicotinic Acid NHS Ester Reagent->Modified_Peptide NHS N-Hydroxysuccinimide (byproduct) Modified_Peptide->NHS Release of

Caption: Reaction scheme for peptide modification.

This reaction is highly specific for primary amines, ensuring predictable modification sites on the peptide. The resulting modified peptide carries the 6-(aminomethyl)nicotinoyl group, which is expected to influence its behavior in the mass spectrometer.

Mass Spectrometric Performance of 6-(Aminomethyl)nicotinic Acid Modified Peptides

While direct experimental data on the fragmentation of peptides derivatized with 6-(aminomethyl)nicotinic acid is limited in publicly available literature, we can infer its performance based on the well-documented behavior of structurally similar compounds, such as other nicotinic acid and picolinic acid derivatives.

Enhanced Ionization Efficiency

The pyridine ring in the nicotinic acid moiety is basic and readily protonated, leading to a significant increase in the ionization efficiency of the modified peptide. This is particularly beneficial for peptides that lack basic residues (like arginine or lysine) and therefore exhibit weak signals in their unmodified state. Studies on similar pyridine-containing derivatizing agents, such as picolinimidate, have demonstrated a 20- to 35-fold increase in MALDI signal intensity upon modification[1]. This enhancement allows for the detection of lower abundance peptides and can improve the overall quality of the mass spectrum.

Fragmentation Characteristics in Collision-Induced Dissociation (CID)

In CID, protonated peptides fragment primarily along the peptide backbone, producing characteristic b- and y-type ions that are used for sequence determination. The fragmentation of peptides is a complex process influenced by many factors, including the peptide's amino acid sequence, its charge state, and the presence of modifications[2].

For a peptide modified with 6-(aminomethyl)nicotinic acid, the fragmentation pattern is expected to be influenced by the presence of the readily protonated pyridine ring. This fixed positive charge can direct fragmentation pathways. Based on studies of other fixed-charge derivatizing agents, we can anticipate the following:

  • Dominant b- and y-ion Series: The fundamental b- and y-ion series are expected to be the most prominent fragment ions, allowing for straightforward sequence confirmation.

  • Charge-Remote Fragmentation: The presence of a fixed charge on the modifying group can promote charge-remote fragmentation, where fragmentation is not directed by a mobile proton. This can sometimes lead to the formation of additional fragment ion types, providing complementary structural information.

  • Reporter Ion Formation: While not guaranteed, the fragmentation of the 6-(aminomethyl)nicotinoyl group itself could potentially generate a characteristic reporter ion. However, the amide linkage to the peptide is generally stable under CID conditions. More likely is the neutral loss of molecules from the side chain, though this is less common for this type of modification compared to, for instance, phosphorylated peptides.

Comparison with Alternative Derivatization Reagents

To provide a comprehensive evaluation, we compare the expected performance of 6-(aminomethyl)nicotinic acid with other commonly used peptide derivatization reagents.

Derivatizing AgentTarget Residue(s)Key AdvantagesPotential Disadvantages
6-(Aminomethyl)nicotinic Acid NHS Ester N-terminus, Lysine- Enhanced ionization efficiency- Specific for primary amines- Potentially directs fragmentation- Limited direct fragmentation data available- Adds mass to the peptide
Succinimidyl Acetate (Acetylation) N-terminus, Lysine- Simple and well-characterized- Can be used for quantification with isotopic labels (e.g., d3-acetylation)- Can suppress ionization by neutralizing the positive charge of the amine
Guanidination Reagents (e.g., O-methylisourea) Lysine- Converts lysine to homoarginine, a more basic residue, enhancing ionization- Trypsin-like cleavage C-terminal to the modified lysine- Specific to lysine- Can complicate data analysis due to the mass shift and change in enzymatic cleavage specificity
Quaternary Ammonium Salt (QAS) Tags N-terminus, Lysine, Cysteine- Introduce a permanent positive charge, significantly boosting ionization[3]- Can be designed to generate specific reporter ions in MS/MS- Can lead to complex fragmentation patterns, including neutral losses of the tag[3]- Larger mass addition
Dansyl Chloride N-terminus, Lysine- Introduces a fluorescent tag for orthogonal detection- Enhances ionization- Can be less specific than NHS esters- The bulky aromatic group can influence fragmentation in unpredictable ways

Experimental Protocols

Protocol for Peptide Derivatization with 6-(Aminomethyl)nicotinic Acid NHS Ester

This protocol provides a general guideline for the derivatization of peptides. Optimization may be required depending on the specific peptide and sample complexity.

Materials:

  • Peptide sample (lyophilized)

  • 6-(Aminomethyl)nicotinic acid N-hydroxysuccinimide ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Prepare Peptide Solution: Dissolve the lyophilized peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Reagent Solution: Immediately before use, dissolve the 6-(aminomethyl)nicotinic acid NHS ester in a small volume of DMF or DMSO to a concentration of 10 mg/mL.

  • Derivatization Reaction: Add a 5- to 10-fold molar excess of the reagent solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Desalt the modified peptide using a C18 SPE cartridge according to the manufacturer's protocol. Elute the peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).

  • Analysis: Analyze the purified, modified peptide by mass spectrometry.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Peptide_Dissolution Dissolve Peptide in Buffer (pH 8.3) Mixing Mix Peptide and Reagent Peptide_Dissolution->Mixing Reagent_Prep Prepare NHS Ester Solution Reagent_Prep->Mixing Incubation Incubate for 1 hour Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Cleanup Desalt with C18 SPE Quenching->Cleanup MS_Analysis Mass Spectrometry Analysis Cleanup->MS_Analysis

Caption: Experimental workflow for peptide derivatization.

Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer capable of tandem mass spectrometry (MS/MS).

ESI-MS/MS Parameters (General Guidance):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 100-150 °C

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramped or stepped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.

Data Analysis:

  • Acquire full scan MS spectra to confirm the mass shift corresponding to the addition of the 6-(aminomethyl)nicotinoyl group (mass of C7H8N2O2 = 152.06 Da, minus H2O for amide bond formation = 134.05 Da).

  • Perform MS/MS on the modified peptide precursor ion.

  • Analyze the resulting fragmentation spectrum to identify b- and y-ion series for sequence confirmation.

Conclusion and Future Perspectives

Derivatization of peptides with 6-(aminomethyl)nicotinic acid presents a promising strategy for enhancing their detection and characterization by mass spectrometry. The introduction of the basic pyridine moiety is expected to significantly improve ionization efficiency, a critical factor for the analysis of low-abundance peptides. While the fragmentation behavior is predicted to be dominated by conventional b- and y-ion series, further experimental studies are warranted to fully elucidate the specific fragmentation pathways and potential for charge-remote fragmentation or reporter ion formation.

As the field of proteomics and peptide-based therapeutics continues to advance, the development and characterization of novel derivatization reagents like 6-(aminomethyl)nicotinic acid will be instrumental in pushing the boundaries of mass spectrometry-based analysis.

References

  • Kim, J.-S., Kim, J.-H., & Kim, H.-J. (2008). Matrix-assisted laser desorption/ionization signal enhancement of peptides by picolinamidination of amino groups. Rapid Communications in Mass Spectrometry, 22(4), 495–502. [Link]

  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274. [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Kijewska, M., Gąszczyk, D., Bąchor, R., Stefanowicz, P., & Szewczuk, Z. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]

  • Vysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]

  • Kijewska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Peptide Coupling Reactions: The Impact of Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of synthetic peptide chemistry, the efficiency of amide bond formation is paramount. Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone for producing peptides for research, diagnostics, and therapeutic applications.[1] At the heart of SPPS lies the coupling reaction, a meticulously controlled process of forming a peptide bond between two amino acids.[2][3] The success of this reaction dictates the purity, yield, and ultimately, the biological activity of the final peptide.

The kinetics of this coupling reaction—the speed at which it proceeds to completion—are not uniform. They are profoundly influenced by a variety of factors, chief among them being the choice of protecting groups for the α-amino and side-chain functionalities of the amino acids. For researchers, scientists, and drug development professionals, a deep understanding of how different protecting groups modulate coupling rates is not merely academic; it is a critical tool for troubleshooting difficult syntheses, optimizing protocols, and ensuring the efficient production of high-quality peptides.

This guide provides an in-depth comparison of the coupling kinetics of amino acids with different protecting groups. We will delve into the underlying mechanisms, present a robust experimental framework for kinetic analysis, and offer data-driven insights to inform your peptide synthesis strategies.

The Fundamentals of Peptide Coupling Kinetics

The formation of a peptide bond is an acylation reaction where the nucleophilic α-amino group of one amino acid attacks the activated carboxyl group of another.[4] This process is not spontaneous and requires the use of coupling reagents to convert the carboxylic acid into a more reactive species, thereby overcoming the high kinetic barrier of the reaction.[4][5][6]

The Central Role of Protecting Groups

To ensure the specific and orderly assembly of the peptide chain, reactive functional groups on the amino acids must be temporarily masked with protecting groups.[2][7] These groups are broadly categorized into two types: temporary protection for the α-amino group and "permanent" protection for reactive side chains. The nature of these groups directly impacts the steric and electronic environment of the reaction center.

  • α-Amino Protecting Groups: Fmoc vs. Boc

    The two dominant strategies in SPPS are defined by their choice of temporary Nα-protecting group: the base-labile Fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group.[4][8]

    • Fmoc Strategy: The Fmoc group is removed under mild basic conditions (typically with piperidine), leaving the peptide chain and side-chain protecting groups intact.[][10] This orthogonality is a key advantage. The deprotection reaction is generally fast, occurring within minutes.[]

    • Boc Strategy: The Boc group requires strong acidic conditions for removal (e.g., trifluoroacetic acid, TFA).[8][11] The repeated exposure to acid can be harsh on the growing peptide chain. However, for certain hydrophobic sequences prone to aggregation, the protonation of the N-terminus after Boc removal can improve solvation and coupling efficiency.[8]

  • Side-Chain Protecting Groups and Steric Hindrance

    The side chains of many amino acids (e.g., Lys, Arg, Asp, Cys, His) contain reactive functionalities that must be protected throughout the synthesis.[][13] The protecting groups used for this purpose (e.g., tert-Butyl (tBu), Trityl (Trt), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)) are often bulky.[] This bulkiness introduces steric hindrance, a major factor that can impede the approach of the nucleophilic amine to the activated carboxyl group, thereby slowing down the coupling reaction.[][14] An ideal side-chain protecting group should provide robust protection while imposing minimal steric hindrance on the coupling reaction.[]

Experimental Design for Kinetic Analysis

To objectively compare the coupling rates of different protected amino acids, a well-designed kinetic experiment is essential. The following protocol outlines a self-validating system for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC), a powerful technique for separating and quantifying the components of a reaction mixture.[15]

Workflow for Kinetic Analysis of Peptide Coupling

G cluster_prep Preparation cluster_kinetic Kinetic Run cluster_analysis Analysis Resin 1. Select & Swell Resin Deprotect 2. Nα-Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotect Wash 3. Wash Resin Deprotect->Wash AA_Prep 4. Prepare Activated Amino Acid Solution (AA + Coupling Reagent) Wash->AA_Prep Initiate 5. Initiate Coupling Reaction (t=0) AA_Prep->Initiate Sample 6. Aliquot Sampling (t = 1, 5, 15, 30, 60 min) Initiate->Sample Quench 7. Quench Reaction (e.g., Acetic Anhydride) Sample->Quench Cleave 8. Cleave Peptide from Resin Quench->Cleave HPLC 9. HPLC Analysis Cleave->HPLC Data 10. Quantify Peaks & Calculate Conversion HPLC->Data Plot 11. Plot % Conversion vs. Time Data->Plot

Caption: Workflow for kinetic analysis of peptide coupling reactions.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Solid-phase synthesis resin (e.g., Rink Amide resin for Fmoc chemistry).

  • Fmoc- or Boc-protected amino acids with various side-chain protecting groups.

  • Coupling reagent (e.g., HCTU, HATU).[5]

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection solution (e.g., 20% piperidine in DMF for Fmoc).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Capping/Quenching solution (e.g., Acetic anhydride/DIPEA in DMF).

  • HPLC system with a C18 column, and appropriate solvents (e.g., water and acetonitrile with 0.1% TFA).

2. Resin Preparation and Deprotection:

  • Swell a known quantity of resin (e.g., 100 mg, 0.1 mmol scale) in DMF in a reaction vessel for 1 hour.[16]

  • Drain the DMF.

  • Add the deprotection solution (e.g., 2 mL of 20% piperidine/DMF) and agitate for a specified time (e.g., 2 x 10 minutes) to remove the Nα-Fmoc group.[16]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of the deprotection agent.

3. The Kinetic Run:

  • Prepare the activated amino acid solution: In a separate vial, dissolve the protected amino acid (e.g., 5 equivalents) and the coupling reagent (e.g., 4.95 eq HCTU) in DMF. Add the base (e.g., 10 eq DIPEA).

  • Initiate the reaction by adding the activated amino acid solution to the deprotected resin. Start a timer immediately (t=0).

  • At predefined time points (e.g., 1, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the resin slurry.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the capping solution. This will acetylate any unreacted free amines, preventing further coupling.[17]

  • Wash the quenched resin sample with DMF and DCM, then dry it under vacuum.

4. Sample Analysis:

  • Cleave the peptide fragment from each dried resin sample by treating it with the cleavage cocktail for 2-3 hours.

  • Precipitate the cleaved peptide in cold ether, centrifuge, and dry the peptide pellet.

  • Dissolve the peptide in an appropriate solvent for HPLC analysis.

  • Inject the samples into the HPLC system. Monitor the separation of the unreacted starting peptide and the coupled product peptide.[15][16]

5. Data Interpretation:

  • For each time point, integrate the peak areas of the starting material and the product.

  • Calculate the percent conversion at each time point using the formula: % Conversion = [Area_Product / (Area_Product + Area_Starting_Material)] * 100

  • Plot the percent conversion against time to generate a reaction progress curve. The initial slope of this curve is proportional to the initial reaction rate.

Comparative Kinetic Analysis of Protected Amino Acids

While absolute rate constants are highly dependent on the specific sequence, solvent, and coupling reagent used, general trends can be established based on the steric and electronic properties of the protecting groups.[10][18][19]

Amino Acid (Protecting Group)Protection TypeRelative Steric HindranceExpected Relative RateKey Mechanistic Considerations
Glycine Side-Chain (None)Very LowVery FastNo side chain to cause steric hindrance. Serves as a baseline for unhindered coupling.
Alanine (Fmoc/Boc) α-AminoLowFastSmall methyl side chain offers minimal steric clash.
Valine (Fmoc/Boc) α-Amino + Side-ChainHighSlowβ-branched side chain creates significant steric hindrance close to the reaction center. Often requires extended coupling times or more potent coupling reagents.[20]
Lysine (Fmoc-Lys(Boc)-OH) α-Amino + Side-ChainMediumMedium-FastThe Boc group is on the ε-amino group, which is at the end of a long, flexible side chain, reducing its steric impact on the α-amino coupling reaction.
Arginine (Fmoc-Arg(Pbf)-OH) α-Amino + Side-ChainVery HighSlowThe Pbf group is extremely bulky and can significantly slow down the coupling rate.[] The guanidinium group itself can also interfere with the reaction.
Aspartic Acid (Fmoc-Asp(OtBu)-OH) α-Amino + Side-ChainMediumMediumThe OtBu group provides steric bulk, but its main challenge is the risk of aspartimide formation, a base-catalyzed side reaction.[10]
Cysteine (Fmoc-Cys(Trt)-OH) α-Amino + Side-ChainVery HighSlow-MediumThe Trityl (Trt) group is one of the largest protecting groups, creating substantial steric hindrance.[7][20]
Mechanistic Insights and Discussion
  • β-Branched Amino Acids (Val, Ile, Thr): These amino acids are notoriously "difficult" to couple. The steric bulk is positioned on the β-carbon, directly adjacent to the α-carbon involved in the peptide bond. This proximity severely restricts the trajectory of the incoming nucleophile, leading to significantly slower reaction rates. For these residues, using highly reactive coupling reagents like HATU or COMU and extending reaction times are common strategies.[20]

  • Bulky Side-Chain Protecting Groups (Pbf, Trt): For amino acids like Arginine and Cysteine, the sheer size of the side-chain protecting groups is the primary determinant of the slow kinetics. The bulky group can shield the N-terminus of the growing peptide chain, making it less accessible to the activated carboxyl group of the incoming amino acid.[][20]

  • Fmoc vs. Boc Environment: The overall chemical environment of the two strategies differs. In Fmoc-SPPS, the repeated use of a basic deprotection agent can lead to side reactions like aspartimide formation or racemization, especially for sensitive residues.[][10] In Boc-SPPS, the acidic environment can sometimes improve the solubility of aggregating sequences, which can indirectly lead to faster and more complete couplings by making the reactive sites more accessible.[8]

Conclusion and Recommendations

The kinetic landscape of peptide coupling reactions is complex and heavily influenced by the choice of protecting groups. Steric hindrance, particularly from β-branched side chains and large side-chain protecting groups like Pbf and Trt, is the most significant factor in reducing coupling rates.

For the practicing peptide chemist, this guide offers the following actionable recommendations:

  • Monitor Difficult Couplings: For known sterically hindered residues (Val, Ile, Arg(Pbf), Cys(Trt)), it is crucial to monitor the reaction completion using a qualitative test like the Kaiser test or by quantitative HPLC analysis of a cleaved aliquot.[1][17]

  • Optimize Reaction Conditions: For slow reactions, consider extending the coupling time, performing a second coupling (double coupling), or using a more potent coupling reagent (e.g., switching from HBTU to HATU).[20]

  • Strategic Choice of Protecting Groups: When possible, and if orthogonal chemistry allows, select side-chain protecting groups that offer a balance between stability and minimal steric bulk.

  • Acknowledge the Chemistry: Be mindful of the potential side reactions associated with your chosen strategy (e.g., aspartimide formation in Fmoc, acid-lability in Boc) and adjust protocols accordingly.

By applying a kinetic-aware approach to peptide synthesis, researchers can navigate the challenges posed by difficult sequences, optimize resource utilization, and ultimately achieve higher purity and yield in their target peptides.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Vertex AI Search. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Benchchem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2471.
  • Benchchem. (n.d.).
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • AAPPTec. (n.d.).
  • BOC Sciences. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • UCI Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Analysis of coupling reaction kinetics (A)
  • ACS Publications. (n.d.). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (2011).
  • ResearchGate. (n.d.). Quality by design of solid‐phase peptide/protein coupling reaction via mechanistic reaction kinetics modeling approach.
  • R Discovery. (n.d.). Peptide Coupling Reactions Research Articles.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(Boc-Aminomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, concluding with safe and compliant disposal. Handling chemical waste is not a mere janitorial task; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of 6-(Boc-Aminomethyl)nicotinic acid, grounding every recommendation in the principles of chemical compatibility and regulatory compliance.

The core challenge in disposing of this molecule lies in its hybrid nature: it possesses a nicotinic acid core, which presents as a mild irritant, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. Improper segregation or treatment can lead to unintended chemical reactions, compromising safety and regulatory compliance. This guide is designed to provide clarity and confidence in your disposal workflow.

Part 1: Pre-Disposal Hazard Assessment

Based on SDS data for analogous compounds like Nicotinic acid and 6-Methylnicotinic acid, we can infer the following hazard profile.

Hazard CategoryClassification & StatementGHS PictogramJustification and Practical Implication
Eye Irritation Category 2 (H319): Causes serious eye irritation.[1][2][3][4]Exclamation MarkThis is the most consistently cited hazard. Direct contact with the solid powder or solutions can cause significant irritation. Safety glasses are mandatory, and face shields are recommended when handling larger quantities.
Skin Irritation Category 2 (H315): Causes skin irritation.[5][6]Exclamation MarkWhile less severe than eye irritation, prolonged contact with skin should be avoided. Standard nitrile gloves provide adequate protection.
Respiratory Irritation Category 3 (H335): May cause respiratory irritation.[5]Exclamation MarkAs a fine powder, inhalation of dust can irritate the respiratory tract.[5] All weighing and transfers of the solid should be performed in a chemical fume hood or a ventilated balance enclosure.
Chemical Reactivity Acid-Labile Boc GroupN/AThe Boc protecting group is readily cleaved by strong acids (e.g., HCl, TFA). This is the most critical chemical incompatibility. Mixing this waste with strong acidic waste will trigger a deprotection reaction, generating isobutylene gas and CO2, potentially causing container pressurization.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting and disposing of waste containing this compound. This workflow ensures safety and compliance with regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[7]

Step 1: Hazardous Waste Determination

The Resource Conservation and Recovery Act (RCRA) requires that any waste generator must determine if their waste is hazardous.[7][8][9] This process involves two key questions:

  • Is the waste "Listed"? No, this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[8][10]

  • Does the waste exhibit a "Characteristic"?

    • Ignitability: No, it is a stable solid.[2][11]

    • Corrosivity: No, as a solid, it is not an aqueous solution with a high or low pH.[10]

    • Reactivity: No, it is stable under normal conditions and does not react violently with water.[2]

    • Toxicity: Unlikely to fail the Toxicity Characteristic Leaching Procedure (TCLP) based on its structure.[10]

Step 2: Waste Container Selection and Labeling

Proper containment and identification are the cornerstones of safe waste management.

  • Select a Compatible Container: Use a clean, sealable, high-density polyethylene (HDPE) or glass container. Ensure the container is compatible with the solvents used (if disposing of solutions).

  • Apply a Hazardous Waste Label: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[12][13]

  • Complete the Label Information: Using a chemical-resistant marker, fill out the label completely.[14][15]

    • Full Chemical Name(s): Write out "this compound". If it is in a solvent, list all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)"). Do not use abbreviations.[13]

    • Hazard(s): Check the boxes for "Irritant" and "Health Hazard".

    • Generator Information: Fill in your name, lab, building, and the date you first added waste to the container (the "accumulation start date").[12]

Step 3: Waste Segregation and Accumulation

This is the most critical step for preventing dangerous reactions.

  • Designated Waste Stream: Designate a specific waste container for "Boc-Protected Amine Waste" or "Non-Halogenated Solid Organic Waste."

  • DO NOT MIX with Acids: Never add waste containing this compound to a waste stream containing strong acids (e.g., waste from deprotection steps, acidic cleaning solutions). This will cause cleavage of the Boc group, leading to gas evolution.

  • Segregate from Oxidizers: Keep this waste stream separate from containers holding strong oxidizing agents.[2]

  • Solid vs. Liquid:

    • Solid Waste: Collect unused reagent, reaction byproducts, and contaminated consumables (e.g., weigh boats, gloves, silica gel) in a container designated for solid chemical waste.

    • Liquid Waste: Collect solutions of the compound in a container designated for the appropriate liquid solvent waste stream (e.g., "Non-Halogenated Solvent Waste").

  • Accumulation Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[12][13] The container must remain closed except when adding waste.[13]

Step 4: Final Disposal and Pickup
  • Container Full: Once the container is 90% full, or within the time limit specified by your institution (often 6-12 months), arrange for its disposal.

  • Request Pickup: Submit a chemical waste pickup request to your EHS department. Ensure the label is complete and legible.

  • Professional Disposal: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated or otherwise treated in accordance with federal and state regulations.[5]

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital.

  • Minor Spill (Solid Powder):

    • Alert personnel in the immediate area.

    • Ensure the spill area is well-ventilated (preferably within a fume hood).

    • Wearing appropriate PPE (lab coat, safety goggles, gloves), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a sealed bag or container.

    • Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste.

    • Clean the spill area with a wet paper towel, and also dispose of the towel as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

    • Allow trained emergency personnel to manage the cleanup.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal, emphasizing the critical segregation decision point.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment & Segregation cluster_disposal Final Disposition Generate Waste Generated (Solid, Solution, or Contaminated Debris) Determine Hazard Determination: Is waste acidic or a strong oxidizer? Generate->Determine AcidWaste Acidic Waste Container (e.g., HCl, TFA waste) Determine->AcidWaste  Yes   BocWaste This compound Waste Container (Solid or appropriate solvent waste) Determine->BocWaste No (This is the correct path) CRITICAL SEGREGATION Pickup Seal, Label Correctly, & Request EHS Pickup BocWaste->Pickup

Caption: Decision workflow for segregating this compound waste.

By adhering to this structured, chemically-informed disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental responsibility and regulatory compliance.

References

  • Safety Data Sheet: Nicotinic acid . (n.d.). Carl Roth. Retrieved from [Link]

  • Safety Data Sheet: Nicotinic acid . (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Laboratory/Chemical Waste Guidelines . (n.d.). Youngstown State University. Retrieved from [Link]

  • Safety Data Sheet: Nicotinic acid . (n.d.). Carl Roth. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]

  • Introduction to Hazardous Waste Identification Guide . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Make a Hazardous Waste Determination Under RCRA . (2023, April 16). tradesafe. Retrieved from [Link]

  • Chemical Waste Labeling Procedure . (n.d.). The University of Iowa, Environmental Health and Safety. Retrieved from [Link]

  • How to Label Chemical Waste Containers . (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2023, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How To Make a Hazardous Waste Determination . (2022, October 31). Hazardous Waste Experts. Retrieved from [Link]

  • 4 Questions to Make a Hazardous Waste Determination . (n.d.). Arcwood Environmental. Retrieved from [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 6-(Boc-Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides essential, field-tested safety and logistical information for handling 6-(Boc-Aminomethyl)nicotinic acid. The protocols herein are designed to be a self-validating system, grounding every recommendation in the established principles of chemical safety and risk mitigation. While this compound is a valuable building block in pharmaceutical research, understanding its potential hazards is the first step toward safe and effective utilization.

Hazard Identification: A Synthesis of Known Risks

This compound is a derivative of nicotinic acid (Vitamin B3) and contains a tert-butyloxycarbonyl (Boc) protected amine. This structure informs our understanding of its potential hazards. Based on data from analogous compounds, the primary risks are associated with irritation.[1]

  • Eye Irritation (H319, Category 2A): Direct contact with the powder or solutions can cause serious eye irritation.[1][2][3]

  • Skin Irritation (H315, Category 2): May cause skin irritation upon contact.[1]

  • Respiratory Irritation (H335, Category 3): Inhalation of dust may lead to respiratory tract irritation.[1]

It is crucial to recognize that the complete toxicological properties of this specific molecule have not been thoroughly investigated.[2] Therefore, treating it as a potentially hazardous substance is a cornerstone of good laboratory practice. Furthermore, the Boc protecting group, while stable under many conditions, is often removed using strong acids like trifluoroacetic acid (TFA), which introduces its own set of significant hazards that must be managed independently.[4][5]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a potential hazard. Before relying on PPE, robust engineering controls must be in place to minimize exposure.

  • Ventilation: All handling of solid this compound that could generate dust should be performed in a certified chemical fume hood.[6] This is the most effective way to prevent inhalation of the compound. For handling solutions that do not pose an aerosol risk, a well-ventilated laboratory is sufficient.

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible in any laboratory where this chemical is handled.[6][7] Ensure these are tested regularly and the pathway to them is unobstructed.

Personal Protective Equipment (PPE): A Multi-Faceted Barrier

A comprehensive PPE strategy is non-negotiable. The following provides a step-by-step guide to selecting and using the appropriate protective gear.

Eye and Face Protection

Given the significant risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant (or equivalent, such as EN 166) safety glasses with side shields must be worn for all work with this chemical.

  • Elevated Risk: When handling the powder, preparing solutions, or performing any operation with a risk of splashing, chemical safety goggles are required.[8] Goggles provide a complete seal around the eyes, offering superior protection from dust and splashes.

  • Maximum Protection: For large-scale operations or when there is a significant splash potential, a full-face shield should be worn in addition to chemical safety goggles to protect the entire face.[9]

Skin and Body Protection

Preventing skin contact is critical to avoid potential irritation.

  • Gloves:

    • Selection: Nitrile gloves are a standard and appropriate choice for incidental contact. Always inspect gloves for tears or punctures before use.[2]

    • Technique: When handling the chemical, ensure gloves are pulled over the cuffs of your lab coat to protect your wrists.

    • Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[2]

    • Disposal: Dispose of contaminated gloves immediately in the designated chemical waste container. Never reuse disposable gloves.

  • Lab Coat: A clean, buttoned lab coat is required to protect street clothes and skin from contamination.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.

Respiratory Protection

Engineering controls like fume hoods should be the primary method of respiratory protection. However, in specific situations, a respirator may be necessary.

  • When Required: Respiratory protection should be used if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during spill cleanup operations.

  • Selection: For dusts, a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended.[3] All respirator use must be part of a comprehensive institutional respiratory protection program that includes medical evaluation, fit testing, and training, in compliance with standards like OSHA 29 CFR 1910.134.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Boc-Aminomethyl)nicotinic acid
Reactant of Route 2
6-(Boc-Aminomethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.